Photo-lysine
説明
特性
IUPAC Name |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOOIGELCPQPJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Photo-lysine: A Tool for Capturing Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine is a photo-reactive unnatural amino acid that has emerged as a powerful tool for the in-depth study of protein-protein interactions (PPIs) within their native cellular environment. This lysine (B10760008) analog, which incorporates a diazirine moiety, can be metabolically incorporated into proteins. Upon activation with ultraviolet (UV) light, it forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. This technique is particularly adept at capturing transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation. A significant application of this compound lies in the identification of "reader" and "eraser" proteins that recognize and modify post-translational modifications (PTMs) on lysine residues, such as those on histones, which play a crucial role in epigenetic regulation.[1][2]
Mechanism of Action
The functionality of this compound is centered around the photo-activation of its diazirine ring. Under normal physiological conditions, the diazirine group is small and chemically stable, minimizing perturbation to protein structure and function.[3] When exposed to UV light, typically in the range of 350-370 nm, the diazirine ring undergoes photolysis, releasing nitrogen gas and generating a highly reactive carbene intermediate.[3] This carbene has a very short lifespan and will readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond.[3] This process effectively "traps" the interacting protein, allowing for its subsequent identification and characterization.
Recent studies have elucidated a more nuanced two-step mechanism for alkyl diazirine photolysis. Upon initial UV irradiation, a diazo intermediate is formed, which can then be further excited to the carbene intermediate. The diazo intermediate itself is reactive and preferentially targets buried polar residues, while the carbene intermediate reacts more broadly. By tuning the intensity and duration of the UV light, it is possible to favor one intermediate over the other, allowing for more selective crosslinking.
Core Applications in Research and Drug Development
This compound has proven to be an invaluable tool in various areas of biological research and is increasingly being recognized for its potential in drug development.
-
Mapping Protein-Protein Interaction Networks: By incorporating this compound into a protein of interest, researchers can identify its direct and transient binding partners within the complex cellular milieu. This is crucial for understanding the functional context of proteins and for building comprehensive interaction maps.
-
Elucidating the Histone Code: A primary application of this compound is in the study of histone PTMs. By incorporating this compound into histone peptides bearing specific modifications, scientists can capture the "reader" proteins that recognize these marks and the "eraser" enzymes (like histone deacetylases) that remove them.[1][2] This provides critical insights into the mechanisms of epigenetic regulation.
-
Target Identification and Validation: In drug discovery, identifying the cellular targets of a small molecule is a critical step. This compound can be incorporated into a bioactive compound to create a photo-affinity probe. Upon binding to its target protein, UV activation will covalently link the probe to the protein, allowing for its isolation and identification.
-
Studying Dynamic Cellular Processes: The ability to initiate crosslinking at a specific time point by controlling the UV light exposure allows for the study of dynamic cellular processes, such as signaling cascades, with high temporal resolution.
Data Presentation: Quantitative Proteomics with this compound
A powerful approach for identifying and quantifying the proteins captured by this compound is through the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The experimental sample (e.g., containing the this compound bait and subjected to UV crosslinking) and the control sample (e.g., no UV or a control bait) are then mixed, and the captured proteins are identified and quantified by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified protein provides a quantitative measure of its specific interaction with the bait.
While a specific data table from a this compound experiment is not publicly available in a structured format within the searched resources, the following is a representative example of how such data would be presented.
| Protein ID | Gene Name | Description | SILAC Ratio (H/L) | p-value | Number of Peptides |
| P62805 | H4C1 | Histone H4 | 1.05 | 0.85 | 15 |
| Q9Y281 | BRD4 | Bromodomain-containing protein 4 | 8.72 | 0.001 | 12 |
| P55060 | HDAC2 | Histone deacetylase 2 | 6.54 | 0.005 | 10 |
| Q13547 | CHD4 | Chromodomain-helicase-DNA-binding protein 4 | 5.98 | 0.008 | 18 |
| P0C0S8 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 1.21 | 0.72 | 9 |
Table 1: Representative Quantitative Data from a this compound Pulldown Experiment. This table illustrates the type of quantitative data obtained from a SILAC-based proteomics experiment using a this compound-containing histone peptide as bait. Proteins with high H/L ratios are considered specific interactors.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound
Experimental Workflow for Photo-crosslinking and Mass Spectrometry Analysis
This workflow outlines the key steps for a typical this compound crosslinking experiment coupled with SILAC-based quantitative mass spectrometry.
Figure 1: Experimental Workflow. A diagram illustrating the major steps in a this compound crosslinking experiment combined with SILAC-based quantitative proteomics.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound crosslinking.
Signaling Pathway Elucidation: EGFR Signaling
While a specific signaling pathway elucidated solely through the use of this compound is not detailed in the provided search results, photo-crosslinking amino acids are powerful tools for dissecting such pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell growth, proliferation, and differentiation.[5][6] Photo-crosslinking can be used to identify novel or transient interactions within this pathway, for instance, by incorporating a photo-reactive amino acid into a key signaling protein like Grb2 to capture its binding partners upon EGF stimulation.
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound and other photo-reactive amino acids represent a significant advancement in the field of chemical biology, providing researchers with a powerful tool to investigate the intricacies of protein-protein interactions in their native context. The ability to capture transient interactions with high temporal and spatial resolution opens up new avenues for understanding complex biological processes and for the development of novel therapeutics. As mass spectrometry techniques continue to improve in sensitivity and resolution, the application of this compound is expected to yield even more profound insights into the dynamic proteome.
References
- 1. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
An In-Depth Technical Guide to Photo-Lysine: Structure, Properties, and Applications in Covalent Capture of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Photo-lysine is a powerful tool in chemical biology and drug discovery, enabling the capture of transient and weak protein-protein interactions through photo-activated covalent crosslinking. This unnatural amino acid, a derivative of L-lysine, incorporates a diazirine moiety that, upon ultraviolet (UV) irradiation, generates a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately inserts into neighboring chemical bonds, effectively "freezing" interaction snapshots for subsequent analysis. This guide provides a comprehensive overview of this compound's chemical structure, properties, and its application in mapping protein interaction networks.
Chemical Structure and Properties
This compound is structurally analogous to the natural amino acid L-lysine, with the key difference being the incorporation of a diazirine ring on the side chain.[1][2] This modification is small enough to be well-tolerated by the cellular translational machinery, allowing for its incorporation into proteins in living cells.[3][4]
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid
-
Molecular Formula: C₆H₁₂N₄O₂
-
Canonical SMILES: C(CN)C1(N=N1)C--INVALID-LINK--N
Physicochemical Properties:
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 172.19 g/mol | [5] |
| XLogP3 | -3.7 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 172.09602564 | [5] |
| Monoisotopic Mass | 172.09602564 | [5] |
| Topological Polar Surface Area | 114 Ų | [5] |
| Heavy Atom Count | 12 | [5] |
| Formal Charge | 0 | [5] |
| Complexity | 210 | [5] |
| Isotope Atom Count | 0 | [5] |
| Defined Atom Stereocenter Count | 1 | [5] |
| Covalently-Bonded Unit Count | 1 | [5] |
| Compound Is Canonicalized | Yes | [5] |
| pKa (Side Chain) | ~10.5 (similar to lysine) | [6] |
| UV Absorbance Maximum | ~330-370 nm | [7] |
Solubility and Storage:
This compound hydrochloride is soluble in aqueous solutions. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.
Mechanism of Photo-Activation and Crosslinking
The utility of this compound lies in the photo-inducible reactivity of its diazirine ring. Upon exposure to UV light in the range of 330-370 nm, the diazirine moiety undergoes nitrogen extrusion to generate a highly reactive and short-lived carbene intermediate.[2][7] This carbene can then rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, forming stable covalent crosslinks.[2]
Caption: Photo-activation of this compound and subsequent covalent crosslinking.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of this compound and its use in a typical in-cell photo-crosslinking experiment.
Synthesis of this compound
The synthesis of this compound involves the incorporation of a diazirine moiety onto the side chain of a protected lysine (B10760008) derivative. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[5]
Caption: General synthetic workflow for this compound.
In-Cell Photo-Crosslinking Workflow
This protocol outlines the general steps for incorporating this compound into cellular proteins and inducing photo-crosslinking to capture protein-protein interactions.
Caption: Workflow for in-cell photo-crosslinking and interactome analysis.
Detailed Steps:
-
Cell Culture and Metabolic Labeling:
-
Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.
-
Replace the medium with lysine-free medium containing this compound at a final concentration of 4 mM.
-
Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess this compound.
-
Irradiate the cells with 365 nm UV light for 1-5 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification and Analysis:
-
If a specific bait protein is being studied, perform immunoprecipitation using an antibody against the bait protein or an affinity tag.
-
Elute the captured protein complexes.
-
Separate the proteins by SDS-PAGE and identify crosslinked complexes by their higher molecular weight.
-
Excise the bands of interest and perform in-gel digestion followed by mass spectrometry analysis to identify the crosslinked proteins.
-
Applications in Research and Drug Development
This compound has emerged as a valuable tool for:
-
Mapping Protein-Protein Interaction Networks: It allows for the unbiased, global identification of protein interactomes in their native cellular context.[4]
-
Validating Drug-Target Engagement: By incorporating this compound into a target protein, it is possible to identify which cellular proteins interact with the target upon drug treatment.
-
Studying Post-Translational Modifications (PTMs): this compound can be used to capture the "readers," "writers," and "erasers" of lysine PTMs, providing insights into the regulation of cellular signaling pathways.[1][3]
-
Structural Biology: The proximity information gained from crosslinking can be used as constraints for computational modeling of protein complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Synthesis of Photo-Reactive Lysine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of photo-reactive lysine (B10760008) analogs, indispensable tools in chemical biology and drug discovery for elucidating protein-protein interactions.
Photo-reactive lysine analogs are powerful chemical probes designed to investigate the intricate networks of protein interactions within their native cellular environment. By incorporating a photo-activatable moiety onto the lysine side chain, these analogs can be integrated into proteins and subsequently triggered by UV light to form covalent crosslinks with interacting partners. This process "freezes" transient interactions, enabling their identification and characterization. This technical guide delves into the synthesis of three major classes of photo-reactive lysine analogs: those containing diazirine, benzophenone, and aryl azide (B81097) functionalities.
Core Concepts and Comparative Properties
The utility of a photo-reactive lysine analog is largely determined by the properties of its photo-activatable group. The ideal crosslinker is chemically stable in the dark, efficiently activated by a specific wavelength of light that minimizes cellular damage, and forms a highly reactive intermediate that rapidly and indiscriminately reacts with nearby molecules.
| Photo-Reactive Group | Structure | Activation Wavelength (Typical) | Reactive Intermediate | Key Characteristics |
| Diazirine | Trifluoromethylaryldiazirine | ~350-365 nm | Carbene | Small size minimizes steric hindrance; highly reactive carbene inserts into C-H, N-H, and O-H bonds; relatively short-lived intermediate provides high spatial resolution. |
| Benzophenone | Benzophenone | ~350-365 nm | Triplet Ketone (Biradical) | Chemically robust and stable to various conditions; abstracts hydrogen atoms from C-H bonds to form covalent links; longer-lived excited state may allow for some diffusion before reaction. |
| Aryl Azide | Phenyl Azide | ~260-365 nm | Nitrene | Historically significant; nitrene intermediate can undergo various reactions, including insertion and addition; can be prone to intramolecular rearrangements, potentially reducing crosslinking efficiency. |
Synthesis of Photo-Reactive Lysine Analogs: Experimental Protocols
The synthesis of photo-reactive lysine analogs typically involves the protection of the α-amino and carboxyl groups of lysine, followed by the coupling of the photo-reactive moiety to the ε-amino group, and subsequent deprotection steps. For use in solid-phase peptide synthesis (SPPS), the final product is often an Fmoc-protected amino acid.
Synthesis of a Diazirine-Containing Lysine Analog: Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine
This protocol outlines a representative synthesis of a diazirine-containing lysine analog, a popular choice due to the small size and high reactivity of the diazirine group.
Experimental Protocol:
-
Protection of L-Lysine:
-
Dissolve L-lysine monohydrochloride in a suitable solvent system (e.g., dioxane/water).
-
Protect the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (e.g., sodium bicarbonate).
-
Protect the carboxyl group, for example, as a benzyl (B1604629) ester.
-
-
Coupling of the Diazirine Moiety:
-
Activate the carboxylic acid of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).
-
Add the protected L-lysine from step 1 to the activated diazirine benzoic acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Deprotection and Final Product Formation:
-
Remove the carboxyl protecting group (e.g., hydrogenolysis for a benzyl ester) to yield the free carboxylic acid.
-
The final product, Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine, is then purified.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.
-
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
-
Overall Yield: A multi-step synthesis of a similar diazirine-based probe has been reported with an overall yield of approximately 19%.[2]
References
The Advent of Photo-Lysine: A Technical Guide to Capturing transient Molecular Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the transient and often weak nature of these interactions presents a significant challenge for their detection and characterization. The development of photo-activatable amino acids has revolutionized the field by enabling the "freezing" of these fleeting interactions through covalent bond formation upon light induction. Among these powerful tools, photo-lysine has emerged as a particularly valuable probe due to the central role of lysine (B10760008) in protein structure and function, including its frequent involvement in post-translational modifications (PTMs) that mediate PPIs.
This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details the underlying chemical principles, experimental protocols for its incorporation into proteins and subsequent photo-crosslinking, and its utility in elucidating complex biological pathways.
The Genesis of this compound: Design and Synthesis
This compound is a synthetic amino acid analog designed to mimic natural lysine while possessing a latent photo-reactive moiety. The most common design incorporates a diazirine group into the lysine side chain.[1][2] The diazirine ring is small, chemically stable in the dark, and minimally perturbs the overall structure and function of the protein into which it is incorporated.[3] Upon exposure to ultraviolet (UV) light, typically in the range of 350-365 nm, the diazirine moiety is excited, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate.[3] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules.
Several variants of this compound have been synthesized, differing in the position of the diazirine group on the lysine side chain or the nature of the photo-reactive group itself. Another notable class of photo-lysines utilizes an o-nitrobenzyl alcohol (oNBA) moiety. Upon UV irradiation, the oNBA group rearranges to form a reactive o-nitrosobenzaldehyde that specifically reacts with lysine residues.[4]
Data Presentation: Comparative Overview of this compound Analogs
While precise, universally applicable quantitative data on crosslinking efficiency is context-dependent (i.e., dependent on the specific proteins, their conformation, and experimental conditions), the following table summarizes the key characteristics and reported performance of different this compound types.
| Photo-Reactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features | Reported Crosslinking Efficiency |
| Diazirine | ~350-365 | Carbene | Small, minimally perturbative; short-lived, highly reactive intermediate; can insert into various bond types.[3] | Generally high, but can be variable. Some studies report higher efficiency than benzophenone.[3][5] |
| Benzophenone | ~350-360 | Triplet Ketone | Larger, more hydrophobic; longer-lived reactive species; preferentially reacts with C-H bonds. | Can be efficient, but the bulky group may sterically hinder some interactions.[5] |
| o-Nitrobenzyl alcohol (oNBA) | ~365 | o-Nitrosobenzaldehyde | Specific reactivity towards lysine residues.[4] | Reported to have high labeling yields with optimized irradiation.[4] |
Experimental Protocols
Incorporation of this compound into Proteins
There are two primary strategies for incorporating this compound into proteins: metabolic labeling and site-specific incorporation via genetic code expansion.
3.1.1. Metabolic Labeling in Mammalian Cells
This method relies on the native mammalian translation machinery to incorporate this compound into proteins in place of natural lysine.[2]
-
Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with dialyzed fetal bovine serum (FBS).
-
Labeling: Supplement the lysine-free medium with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically to balance incorporation efficiency and potential cytotoxicity. Culture the cells for 24-48 hours to allow for protein turnover and incorporation of the unnatural amino acid.
-
Verification of Incorporation (Optional): Incorporation can be verified by mass spectrometry. Proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The presence of peptides with the mass shift corresponding to this compound confirms successful incorporation.
3.1.2. Site-Specific Incorporation via Amber Codon Suppression in E. coli
This powerful technique allows for the precise placement of this compound at a specific site within a target protein. It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET vector) and introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.
-
Co-transform E. coli (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl). Several engineered PylRS variants are available that recognize different this compound analogs.
-
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.
-
Supplement the medium with the desired this compound analog (typically 1-2 mM).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimized concentration and temperature (e.g., 0.1-1 mM IPTG at 18-30°C for 4-16 hours).
-
-
Protein Purification and Verification:
-
Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the expected mass increase.
-
In-Cell Photo-Crosslinking
-
Cell Preparation: For adherent cells, wash the cells grown in a culture dish twice with cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells and resuspend in cold PBS.
-
UV Irradiation: Place the cells on ice and irradiate with a UV lamp (e.g., a 365 nm UV lamp) at a specific intensity and for a defined duration. The optimal irradiation time and intensity must be empirically determined to maximize crosslinking while minimizing cellular damage. Typical irradiation times range from 5 to 30 minutes.[4]
-
Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
Enrichment of Cross-linked Peptides and Mass Spectrometry Analysis
-
Protein Digestion: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.
-
Enrichment of Cross-linked Peptides: Cross-linked peptides are often present in low abundance. Enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to separate the larger cross-linked peptides from the more abundant linear peptides. Alternatively, this compound analogs containing an affinity tag (e.g., biotin (B1667282) or an alkyne handle for click chemistry) can be used for affinity-based enrichment.
-
LC-MS/MS Analysis: The enriched peptide fraction is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software (e.g., xQuest, pLink) is used to identify the cross-linked peptides from the complex MS/MS data. These programs search for pairs of peptides that are linked by the mass of the crosslinker and its fragments.
Visualizing this compound Mechanisms and Applications
The following diagrams illustrate key aspects of this compound technology.
References
- 1. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Photo-Lysine for Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Many critical interactions are transient and of low affinity, making them challenging to capture and identify using traditional methods. Photo-affinity labeling, a powerful technique that utilizes photo-reactive amino acid analogs, has emerged as a robust solution to covalently trap these fleeting interactions in situ. Among these tools, photo-lysine, a lysine (B10760008) analog incorporating a photo-activatable diazirine moiety, has garnered significant attention for its utility in mapping PPIs, particularly those governed by post-translational modifications (PTMs) of lysine residues.[1][2][3]
This technical guide provides a comprehensive overview of this compound and its application in proteomics. We will delve into its chemical properties, experimental workflows, data analysis strategies, and its advantages in the study of protein interactions.
The Chemistry of this compound: A Diazerine-Based Photo-Crosslinker
This compound is a synthetic amino acid analog where a diazirine functional group is incorporated into the side chain of a natural lysine.[1][3] The diazirine is a small, three-membered ring containing two nitrogen atoms, which is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light (typically around 350-365 nm).[4]
Upon UV irradiation, the diazirine ring rapidly decomposes, releasing nitrogen gas and generating a highly reactive and short-lived carbene intermediate.[5] This carbene can then non-selectively insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent crosslink with interacting molecules, including proteins, nucleic acids, and small molecules.[5] This ability to "freeze" transient interactions makes this compound an invaluable tool for proteomics research.
There are different variants of this compound, such as γ-photo-lysine and δ-photo-lysine, which differ in the position of the diazirine group on the lysine side chain. Studies have suggested that δ-photo-lysine may exhibit higher crosslinking efficiency compared to γ-photo-lysine and another commonly used photo-reactive amino acid, photo-leucine.[1][6]
Core Applications in Proteomics
The primary application of this compound in proteomics is the identification of protein-protein interactions in their native cellular context. This is particularly powerful for:
-
Capturing Transient Interactions: Many signaling pathways are mediated by weak and transient PPIs that are difficult to detect with conventional methods like co-immunoprecipitation. This compound allows for the covalent trapping of these interactions as they occur in living cells.
-
Mapping Lysine PTM-Mediated Interactions: Lysine residues are hubs for a multitude of PTMs, including acetylation, methylation, ubiquitination, and succinylation, which play crucial roles in regulating protein function and interaction networks.[7][8][9][10][11][12] this compound can be used to identify the "readers," "writers," and "erasers" of these modifications by incorporating it into bait proteins or peptides bearing the specific PTM.[2][13]
-
Identifying Drug Targets and Off-Targets: this compound can be incorporated into bioactive small molecules to create photo-affinity probes. These probes can then be used to identify the direct protein targets of a drug within the complex cellular milieu.
Quantitative Data Summary
The efficiency of photo-crosslinking and the subsequent identification of crosslinked peptides are critical for the success of a this compound-based proteomics experiment. While comprehensive, standardized quantitative comparisons are still emerging in the literature, some key findings highlight the utility of this approach.
| Parameter | Observation | References |
| Crosslinking Efficiency | δ-photo-lysine demonstrates higher cross-linking efficiency compared to γ-photo-lysine and photo-leucine in specific contexts. | [1][6] |
| Incorporation Rate | Photo-reactive amino acids, including this compound, can be incorporated into cellular proteins at rates ranging from 4% to 40%. | [1] |
| Identified Crosslinked Peptides | Using an enrichable photo-cross-linker, one study identified a total of 14,066 lysine-X cross-linked site pairs from 2,784 proteins in a membrane proteome-wide analysis. | [14] |
| SILAC Quantitation | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with this compound crosslinking allows for the quantitative differentiation of specific interactors from non-specific background proteins. | [11][15][16][17][18][19] |
Experimental Protocols
A typical this compound proteomics experiment involves several key stages, from introducing the photo-amino acid into the proteome to identifying the crosslinked proteins by mass spectrometry.
Metabolic Labeling of Cells with this compound
This protocol describes the metabolic incorporation of this compound into mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Lysine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
L-lysine (for control)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture the mammalian cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the complete medium and wash the cells twice with sterile PBS.
-
Labeling Medium: Add lysine-free medium supplemented with dFBS and this compound. The final concentration of this compound may need to be optimized for your cell line but is typically in the low millimolar range. For a control experiment, supplement the lysine-free medium with L-lysine at a similar concentration.
-
Incubation: Incubate the cells for a period that allows for sufficient protein turnover and incorporation of this compound. This can range from 16 to 24 hours, depending on the cell line's doubling time.
-
Harvesting: After incubation, the cells are ready for the in-cell photo-crosslinking step.
In-Cell Photo-Crosslinking
Materials:
-
Cells metabolically labeled with this compound
-
Ice-cold PBS
-
UV crosslinking device (e.g., Stratalinker) with a 365 nm light source
Procedure:
-
Cell Preparation: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
UV Irradiation: Place the cell culture dish on ice and irradiate with 365 nm UV light. The optimal energy and duration of UV exposure should be determined empirically, but a typical starting point is 200,000 to 400,000 µJ/cm² for 15-30 minutes.[20] Keep the cells on ice throughout the irradiation to minimize cellular stress responses.
-
Cell Lysis: Following irradiation, immediately lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Affinity Purification of Crosslinked Protein Complexes
This protocol describes the enrichment of a bait protein and its crosslinked partners.
Materials:
-
Cell lysate containing crosslinked proteins
-
Antibody specific to the bait protein or an affinity tag
-
Protein A/G magnetic beads
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Add the specific antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. Typically, 3-5 washes are performed.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution is often performed by directly adding SDS-PAGE sample buffer and heating.
Sample Preparation for Mass Spectrometry
Materials:
-
Eluted protein complexes
-
SDS-PAGE gel and running buffer
-
In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Peptide extraction and desalting materials (e.g., C18 ZipTips)
Procedure:
-
SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel.
-
In-gel Digestion: Excise the entire protein lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins with a protease such as trypsin overnight.
-
Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using C18 chromatography.
Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant, MeroX, xiSEARCH) to identify the crosslinked peptides.[21][22] This involves searching the MS/MS data against a protein database and considering the mass shift introduced by the crosslinker. For quantitative proteomics using SILAC, the software will also calculate the heavy-to-light ratios for each identified protein to determine specific interaction partners.[15][17]
Visualizations
The following diagrams illustrate key concepts and workflows associated with the use of this compound in proteomics.
Caption: Mechanism of this compound activation and covalent crosslinking.
Caption: A streamlined workflow for identifying protein-protein interactions.
Caption: Workflow for identifying histone PTM reader proteins.
Conclusion
This compound has established itself as a powerful and versatile tool in the proteomics toolbox. Its ability to be readily incorporated into proteins by the cell's own machinery and to capture transient protein-protein interactions upon photoactivation provides researchers with a unique window into the dynamic cellular interactome. The combination of this compound-based crosslinking with quantitative mass spectrometry techniques like SILAC offers a robust platform for the high-confidence identification of specific interaction partners. As research continues to refine photo-crosslinking technologies and data analysis workflows, this compound is poised to play an even more critical role in elucidating the complex molecular networks that underpin cellular function and disease, thereby accelerating drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Complementary Photo‐arginine/lysine to Promote Discovery of Arg/Lys hPTMs Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RMTLysPTM: recognizing multiple types of lysine PTM sites by deep analysis on sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome [scholarworks.indianapolis.iu.edu]
- 10. scispace.com [scispace.com]
- 11. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Photo-Lysine Cross-Linking: A Technical Guide to Unraveling Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photo-lysine-based photo-affinity cross-linking technology. This compound, a photo-activatable amino acid analogue, has emerged as a powerful tool for capturing and identifying transient and stable protein-protein interactions (PPIs) in their native cellular environment. This guide details the mechanism of action, experimental protocols, data analysis, and applications of this compound in elucidating complex biological processes.
Core Principles: The Mechanism of this compound Cross-Linking
This compound is a synthetic amino acid where the side chain of lysine (B10760008) is modified to include a diazirine ring.[1][2] This small, photo-activatable group is relatively stable in the dark but upon exposure to ultraviolet (UV) light (typically around 365 nm), it gets excited and expels a molecule of nitrogen gas. This process generates a highly reactive and short-lived carbene intermediate.[2]
This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent cross-link with an interacting molecule, such as another protein.[3] Because this compound can be metabolically incorporated into proteins in place of natural lysine, this technique allows for the in vivo capture of PPIs.[4][5] The short half-life of the carbene intermediate ensures that cross-linking is limited to very close interactors, providing high-resolution information about protein complexes.
Quantitative Data on Photo-Cross-Linker Performance
While direct, comprehensive tables comparing the absolute cross-linking efficiencies of various photo-amino acids are not consistently available across the literature, several studies provide valuable quantitative insights. The efficiency of cross-linking can be influenced by numerous factors, including the specific proteins involved, the local environment of the photo-amino acid, and the experimental conditions.
One study reported that this compound exhibits higher cross-linking efficiency than photo-leucine for the chaperone proteins HSP90β and HSP60.[2] Another study mentioned that δ-photolysine, with the diazirine moiety closer to the end of the side chain, may have a higher crosslinking efficiency than γ-photolysine.[4] The incorporation rates of photo-amino acids into cellular proteins have been reported to range from 4% to 40%.[4]
Table 1: Reported Incorporation Rates of Photo-Amino Acids
| Photo-Amino Acid | Reported Incorporation Rate into Cellular Proteins | Citation(s) |
| This compound | 4% - 40% | [4] |
| Photo-leucine | 4% - 40% | [4] |
| Photo-methionine | 4% - 40% | [4] |
Table 2: Qualitative Comparison of Photo-Activatable Amino Acids
| Feature | This compound | Photo-leucine / Photo-methionine |
| Incorporation | Metabolic replacement of lysine. | Metabolic replacement of leucine (B10760876)/methionine. |
| Abundance | Lysine is a relatively abundant amino acid, often found on protein surfaces. | Leucine and methionine are also common, with leucine being more frequent than methionine. |
| Application Focus | Ideal for studying interactions involving lysine post-translational modifications (PTMs) and proteins that bind to them ("readers" and "erasers").[4][5] | General protein-protein interaction studies. |
| Reported Efficiency | Higher efficiency reported for some proteins compared to photo-leucine.[2] | Effective for a wide range of PPI studies.[3] |
Detailed Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound
This protocol is adapted for HEK293T cells but can be modified for other cell lines.
-
Cell Culture Preparation:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Grow cells to 70-80% confluency in a 10 cm dish.
-
-
Lysine Depletion:
-
Aspirate the regular growth medium.
-
Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).
-
Add DMEM specifically lacking L-lysine, supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 1-2 hours to deplete endogenous lysine pools.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS).
-
Add this compound to the lysine-free medium to a final concentration of 0.4 mM to 4 mM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Continue to culture the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.
-
In Vivo Photo-Cross-Linking
-
Cell Preparation:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the dish to keep the cells moist and cool during irradiation.
-
-
UV Irradiation:
-
Use a UV lamp with a peak output at 365 nm.
-
Place the UV lamp at a fixed distance (e.g., 5-10 cm) above the cells.
-
Irradiate the cells on ice for 5-15 minutes. The optimal irradiation time should be determined empirically by assessing the formation of cross-linked products via SDS-PAGE and Western blotting.
-
-
Cell Lysis and Sample Preparation:
-
Immediately after irradiation, aspirate the PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation or direct analysis by mass spectrometry.
-
Mass Spectrometry Analysis of Cross-Linked Peptides
-
Protein Digestion:
-
The protein sample (either a purified complex or total cell lysate) is denatured, reduced, and alkylated.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that cross-linking at a lysine residue will block trypsin cleavage at that site.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Cross-linked peptides are often present in low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as cross-linked peptides are larger and/or have different charge states than linear peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
Employ different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), as they can provide complementary fragmentation patterns for identifying cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides from the complex MS/MS data. Several software packages are available, including MeroX, Kojak, StavroX, and pLink.[6]
-
These programs search the MS/MS spectra against a protein sequence database to identify pairs of peptides that are covalently linked.
-
The software calculates the mass of the cross-linker and identifies fragment ions that support the identification of both peptide sequences and the cross-linking site.
-
Application in Signaling Pathway Elucidation: Histone PTMs
This compound has been instrumental in identifying the "readers," "writers," and "erasers" of histone post-translational modifications (PTMs), which are critical for regulating gene expression and other DNA-templated processes. By incorporating this compound into histones, researchers can capture the proteins that interact with specific lysine modifications.
For example, this compound can be used to investigate the network of proteins that bind to acetylated or methylated lysine residues on histone tails. This allows for the identification of bromodomain-containing proteins that "read" acetylation marks or chromodomain-containing proteins that recognize methylation marks, providing insights into the downstream signaling events triggered by these PTMs.
Conclusion
This compound cross-linking is a versatile and powerful technique for the study of protein-protein interactions in a physiological context. Its ability to be metabolically incorporated into proteins and activated with temporal control by UV light allows for the capture of both stable and transient interactions with high spatial resolution. While the identification of cross-linked peptides from complex mass spectrometry data can be challenging, the continuous development of specialized software is making this technology more accessible. For researchers in drug development, this compound can be a valuable tool for target identification and validation, as well as for understanding the mechanism of action of small molecules that modulate protein-protein interactions.
References
- 1. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound captures proteins that bind lysine post-translational modifications | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Target Identification: A Technical Guide to Photo-Affinity Labeling
For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its protein target is paramount. Photo-affinity labeling (PAL) emerges as a powerful and indispensable technique to illuminate these interactions, providing a permanent, covalent snapshot of a transient binding event. This in-depth technical guide delves into the fundamental principles of PAL, offering a comprehensive overview of its core tenets, detailed experimental methodologies, and practical applications in modern research and drug discovery.
Photo-affinity labeling is a sophisticated chemical biology tool that enables the identification and characterization of direct binding partners of a small molecule or other ligand within a complex biological system.[1][2] The technique relies on a specially designed chemical probe that incorporates three key functionalities: a recognition element that mimics the ligand of interest, a photoreactive group that can be activated by light, and a reporter tag for detection and enrichment.[2] Upon binding to its target protein, the probe is irradiated with UV light of a specific wavelength, triggering the formation of a highly reactive intermediate that covalently crosslinks the probe to the target protein.[1][2] This irreversible bond allows for the subsequent isolation and identification of the target protein, providing invaluable insights into drug-target interactions, binding site mapping, and the elucidation of complex biological pathways.[3][4]
Core Principles: The Photochemistry of Covalent Capture
The success of a photo-affinity labeling experiment hinges on the judicious choice of the photoreactive moiety. These chemical groups remain inert in the dark but transform into highly reactive species upon light activation. The three most commonly employed classes of photophores are phenylazides, phenyldiazirines, and benzophenones.[5] Each possesses distinct photochemical properties, influencing their reactivity, stability, and the wavelength of light required for activation.
The ideal photophore should be chemically stable in the absence of light, relatively small to minimize perturbation of the ligand's binding affinity, and efficiently activated by a wavelength of light that does not cause significant damage to the biological sample.[2]
Quantitative Properties of Common Photoreactive Groups
The selection of an appropriate photoreactive group is a critical step in the design of a PAL experiment. The following table summarizes the key quantitative properties of the most widely used photophores.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |
| Phenylazide | 254 - 320[6] | Nitrene | Small size, but can undergo intramolecular rearrangement.[7] |
| Phenyldiazirine | ~350 - 365[6][7] | Carbene | Highly reactive and short-lived, minimizing non-specific labeling.[2] |
| Benzophenone | ~350 - 365[6][7] | Triplet Diradical | Less reactive than carbenes, but can be repeatedly excited, increasing labeling efficiency.[7][8] |
Visualizing the Workflow: From Probe to Identification
The experimental workflow of photo-affinity labeling can be conceptually broken down into several key stages, from the initial design and synthesis of the probe to the final identification of the labeled protein.
Caption: A generalized experimental workflow for photo-affinity labeling.
The Chemistry of Activation: Generating Reactive Intermediates
The activation of the photoreactive group by UV light is the pivotal step in covalently capturing the target protein. The following diagrams illustrate the photochemical transformations of the three major classes of photophores.
Caption: Photochemical activation of common photoreactive groups.
Detailed Experimental Protocols
A successful photo-affinity labeling experiment requires meticulous attention to detail at each stage. Below are generalized protocols for key experiments.
Photo-affinity Probe Synthesis
The synthesis of a high-quality photo-affinity probe is the foundation of the entire experiment. This process typically involves multi-step organic synthesis to couple the recognition motif, the photoreactive group, and a reporter tag (often an alkyne or biotin (B1667282) for subsequent "click" chemistry or affinity purification).
Methodology:
-
Design: The probe should retain high affinity for the target protein. The photoreactive group and linker should be positioned to minimize steric hindrance and facilitate crosslinking within the binding pocket.
-
Synthesis of Core Scaffold: Synthesize or procure the core ligand structure.
-
Introduction of Photoreactive Group: Chemically attach the chosen photophore (e.g., a diazirine-containing carboxylic acid) to the ligand scaffold, often via amide bond formation.
-
Attachment of Reporter Tag: Incorporate a reporter tag, such as a terminal alkyne, for downstream applications. This is commonly achieved by reacting the ligand-photophore conjugate with an alkyne-containing linker.
-
Purification and Characterization: Purify the final probe using techniques like HPLC and confirm its structure and purity via mass spectrometry and NMR.
Photo-affinity Labeling in Live Cells
Performing PAL in a live-cell context provides a more physiologically relevant assessment of target engagement.
Methodology:
-
Cell Culture: Plate cells of interest and grow to the desired confluency (typically 70-90%).
-
Probe Incubation: Treat the cells with the photo-affinity probe at a predetermined optimal concentration and for a specific duration to allow for target binding. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound.[9]
-
UV Irradiation: Wash the cells to remove unbound probe and then expose them to UV light at the appropriate wavelength and duration. This step should be performed on ice to minimize cellular stress.[4]
-
Cell Lysis: Immediately after irradiation, harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.[3]
-
Downstream Analysis: The resulting cell lysate is now ready for downstream applications such as click chemistry with a reporter tag, enrichment, and mass spectrometry-based protein identification.[3][4]
Photo-affinity Labeling in Cell Lysates
Labeling in cell lysates is a valuable alternative when dealing with probes that have poor cell permeability or when investigating cytosolic targets.
Methodology:
-
Preparation of Cell Lysate: Harvest and lyse cells to obtain a total protein extract.
-
Probe Incubation: Add the photo-affinity probe to the cell lysate and incubate to allow for binding to the target protein. As with live-cell labeling, include appropriate controls.
-
UV Irradiation: Irradiate the lysate-probe mixture with UV light under the same optimized conditions as for live-cell experiments.
-
Downstream Analysis: The labeled lysate can then be directly used for enrichment and identification of the target protein.
Target Enrichment and Identification by Mass Spectrometry
Following covalent labeling, the target protein must be isolated and identified from the complex proteome.
Methodology:
-
Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorescent-azide reporter tag.[3]
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated probe-protein complexes.[10]
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the photo-affinity probe.[4]
-
Data Analysis: Compare the protein identification results from the experimental sample with the control samples to identify specific binding partners of the probe.
Elucidating Signaling Pathways: A Case Study with the EGFR Pathway
Photo-affinity labeling is a powerful tool for dissecting complex signaling cascades. For instance, it has been employed to identify and validate targets within the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[11][12][13]
Caption: EGFR signaling pathway with photo-affinity labeling intervention.
In this example, a photo-affinity probe designed based on an EGFR kinase inhibitor can be used to covalently label EGFR. This allows for the direct confirmation of target engagement in a cellular context and can be used to pull down the receptor and its associated signaling complexes for further analysis.
Conclusion
Photo-affinity labeling stands as a robust and versatile technique in the arsenal (B13267) of chemical biologists and drug discovery scientists. Its ability to forge a permanent link between a ligand and its target provides an unparalleled level of certainty in target identification and validation. By understanding the fundamental principles of photochemistry, mastering the detailed experimental protocols, and thoughtfully designing photo-affinity probes, researchers can unlock a deeper understanding of the molecular interactions that govern life's processes and pave the way for the development of more specific and effective therapeutics.
References
- 1. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expanded Application of a Photoaffinity Probe to Study Epidermal Growth Factor Receptor Tyrosine Kinase with Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a novel photoaffinity probe for labelling EGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Photo-Lysine Diazirine Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-affinity labeling (PAL) has emerged as a powerful technique for identifying and characterizing transient and weak biomolecular interactions, which are often challenging to study using conventional biochemical methods. Among the various photolabile groups utilized in PAL, the diazirine moiety has gained significant prominence due to its small size, chemical stability, and high reactivity upon photoactivation.[1][2] This guide provides a comprehensive overview of the chemistry of photo-lysine diazirine, a photo-reactive amino acid analog that can be incorporated into proteins to probe their interactions in vitro and in living cells.[3][4] We will delve into the core principles of diazirine photochemistry, present quantitative data on its reactivity, provide detailed experimental protocols, and visualize key workflows.
Core Principles of Diazirine Photochemistry
The utility of diazirines as photo-crosslinkers stems from their ability to generate highly reactive carbene intermediates upon exposure to ultraviolet (UV) light.[5] The diazirine is a three-membered ring containing two nitrogen atoms and one carbon atom. It is relatively stable in the dark and under various physiological conditions.[6]
Upon irradiation with UV light, typically in the range of 330-370 nm, the diazirine ring undergoes photolysis, leading to the extrusion of nitrogen gas and the formation of a carbene.[7][8] This carbene is a highly reactive species with a short lifetime that can readily insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent adducts.[9] Recent studies have revealed a more nuanced two-step mechanism where the diazirine first isomerizes to a linear diazo intermediate, which can then be further photoactivated to the carbene.[10][11][12] The diazo intermediate itself can also react with nucleophilic residues.[12] This dual reactivity of both the diazo and carbene intermediates contributes to the cross-linking efficiency of diazirine-based probes.[10][11]
The choice of diazirine-containing probes offers several advantages over other photo-crosslinkers like benzophenones and aryl azides. Diazirines are smaller, leading to less steric hindrance and perturbation of the biological system under investigation.[1] They also require shorter irradiation times, minimizing potential photodamage to cells and proteins.[13]
Quantitative Data on this compound Diazirine Reactivity
The efficiency and specificity of photo-crosslinking experiments are influenced by several factors, including the quantum yield of photoactivation, the lifetime of the reactive intermediates, and the reactivity towards different amino acid residues. A summary of key quantitative data is presented below.
| Parameter | Value | Notes |
| Optimal Photoactivation Wavelength | 345 - 370 nm | Minimizes damage to biological macromolecules that absorb at lower wavelengths.[14][15] |
| Carbene Intermediate Lifetime | Nanoseconds to picoseconds | This short lifetime ensures that cross-linking is highly localized to the immediate vicinity of the probe.[13][16] |
| Carbene-Diazirine Ylide Reaction Rate | ~10⁹ M⁻¹s⁻¹ for singlet dialkylcarbenes | This rapid reaction contributes to the efficiency of cross-linking.[17][18] |
| Cross-linking Efficiency | Variable, can be up to 7-fold higher than conventional 254 nm UV crosslinking | Efficiency is dependent on the specific protein interaction, probe placement, and irradiation conditions.[19] |
| Amino Acid Reactivity | Broad, with a preference for acidic residues (Glu, Asp) and Tyr | The diazo intermediate shows a preference for buried polar residues.[9][12] |
Experimental Protocols
Synthesis of Fmoc-L-Photo-Lysine
This protocol describes a general approach for the synthesis of an Fmoc-protected this compound analog, which can be used in solid-phase peptide synthesis.
Materials:
-
Fmoc-L-lysine(Boc)-OH
-
Appropriate diazirine-containing carboxylic acid
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Deprotection: Dissolve Fmoc-L-lysine(Boc)-OH in a solution of TFA in DCM. Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).
-
Neutralization: Neutralize the reaction mixture with a base such as DIPEA.
-
Coupling: To the deprotected and neutralized Fmoc-L-lysine, add the diazirine-containing carboxylic acid, HBTU, and DIPEA in DMF. Stir the reaction at room temperature until completion.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography to obtain the desired Fmoc-L-photo-lysine.
Genetic Incorporation of this compound into Proteins in Mammalian Cells
This protocol outlines the use of amber suppression technology to site-specifically incorporate this compound into a target protein in mammalian cells.
Materials:
-
Mammalian expression vector for the protein of interest with an amber codon (TAG) at the desired site.
-
Plasmid encoding an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.
-
This compound amino acid.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium.
-
Transfection: Co-transfect the cells with the plasmid for the protein of interest and the PylRS/tRNAPyl plasmid using a suitable transfection reagent.
-
Supplementation: After transfection, supplement the cell culture medium with this compound.
-
Protein Expression: Allow the cells to express the protein of interest for 24-48 hours. The evolved PylRS will charge the tRNAPyl with this compound, which will then be incorporated at the amber codon site during translation.[20]
-
Verification of Incorporation: Verify the incorporation of this compound by Western blot analysis (looking for a full-length protein) and/or mass spectrometry.[21]
In-Cell Photo-Crosslinking
This protocol describes the procedure for photo-crosslinking a protein of interest containing this compound within living cells.
Materials:
-
Cells expressing the this compound-containing protein.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
Lysis buffer.
Procedure:
-
Cell Preparation: Wash the cells expressing the this compound-containing protein with ice-cold PBS.[15]
-
UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for 1-15 minutes.[14][22] The optimal irradiation time should be determined empirically.
-
Cell Lysis: After irradiation, immediately lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis of Cross-linked Products: The cross-linked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or affinity purification followed by mass spectrometry.[23]
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing cross-linked protein samples for identification of interaction partners and cross-linking sites by mass spectrometry.
Materials:
-
Cross-linked protein sample.
-
SDS-PAGE equipment and reagents.
-
In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin).
-
Extraction buffers.
-
Mass spectrometer.
Procedure:
-
Protein Separation: Separate the cross-linked protein complexes by SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands of interest from the gel. Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with trypsin overnight.[24][25]
-
Peptide Extraction: Extract the peptides from the gel pieces using appropriate extraction buffers (e.g., solutions containing acetonitrile (B52724) and formic acid).[24]
-
Sample Cleanup: Desalt and concentrate the extracted peptides using a suitable method, such as C18 ZipTips.
-
Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS. The resulting data can be analyzed using specialized software to identify the cross-linked peptides and the specific amino acid residues involved in the interaction.[1][26]
Visualizations
Signaling Pathway: General Workflow for Target Identification
The following diagram illustrates a general workflow for identifying the cellular target of a small molecule using a diazirine-based photo-affinity probe.
Caption: Workflow for small molecule target identification using a diazirine photo-affinity probe.
Experimental Workflow: this compound Cross-linking and Mass Spectrometry
This diagram details the experimental workflow for identifying protein-protein interactions using genetically encoded this compound.
Caption: Experimental workflow for identifying protein-protein interactions with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chimia.ch [chimia.ch]
- 21. researchgate.net [researchgate.net]
- 22. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
An In-depth Technical Guide to In Vivo Protein Cross-Linking: Core Concepts and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of in vivo protein cross-linking. This powerful technique offers a snapshot of protein-protein interactions (PPIs) within their native cellular environment, capturing both stable and transient complexes that are crucial for cellular function and signaling pathways.[1][2][3][4][5] Understanding these interactions is paramount for elucidating disease mechanisms and developing targeted therapeutics.
Core Concepts of In Vivo Protein Cross-Linking
In vivo cross-linking utilizes chemical reagents that permeate the cell membrane to covalently link interacting proteins in close proximity within living cells.[3][6] This process essentially "freezes" the protein interactome at a specific moment in time, preserving interactions that might be lost during traditional in vitro methods that involve cell lysis prior to analysis.[3][7] The resulting cross-linked complexes can then be isolated and the constituent proteins identified, often through mass spectrometry (XL-MS).[6][8][9] This technique provides valuable information on protein conformations, complex topologies, and the dynamic nature of protein interaction networks.[2][6]
The key advantages of performing cross-linking in vivo include:
-
Physiological Relevance: Interactions are captured within their natural cellular context, preserving the influence of local environment, concentration, and post-translational modifications.[4]
-
Capture of Transient Interactions: Weak or transient interactions, which are often critical in signaling pathways, can be stabilized and identified.[3][5][7]
-
Network-Level Analysis: Provides a global view of protein interaction networks, allowing for the study of how these networks are perturbed by disease or therapeutic intervention.[4]
Common In Vivo Cross-Linking Reagents
The choice of cross-linking reagent is critical and depends on the specific experimental goals, including the desired spacer arm length and the target amino acid residues.[10]
Formaldehyde (B43269)
Formaldehyde is a widely used "zero-length" cross-linker, meaning it forms a direct covalent bond between reactive groups without introducing a spacer arm.[11] Its small size allows it to readily permeate cell membranes and cross-link primary amines (primarily on lysine (B10760008) residues) and other nucleophilic groups on neighboring proteins that are within a few angstroms of each other.[12]
Mechanism: Formaldehyde reacts with amino groups to form a Schiff base, which can then react with a second nucleophilic group to form a stable methylene (B1212753) bridge.
Advantages:
-
Excellent cell permeability.[13]
-
Efficiently cross-links proteins in close contact.[14]
-
Cross-links are reversible with heat, which is advantageous for downstream analysis.[15]
Limitations:
-
The short cross-linking distance may miss interactions between bulkier protein domains.
-
Can induce protein-protein and protein-nucleic acid cross-links, which can complicate analysis.[14]
-
The cross-linking process can be difficult to control, potentially leading to the formation of large, insoluble aggregates.[15]
Amine-Reactive Cross-Linkers (NHS Esters)
Homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers react with primary amines (lysine residues and N-termini) to form stable amide bonds.[10] These reagents consist of two NHS esters connected by a spacer arm of a defined length.
Common Reagents: Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), are commonly used. Disuccinimidyl glutarate (DSG) is a shorter-chain alternative.
Advantages:
-
Defined spacer arm length provides distance constraints for structural modeling.
-
High reactivity towards primary amines.
Limitations:
-
Cell permeability can be a concern for some reagents, although membrane-permeable versions like DSG are available.[16]
Photo-Reactive Cross-Linkers
Photo-reactive cross-linkers contain a chemically inert group that becomes highly reactive upon exposure to UV light.[17] This allows for precise temporal control over the cross-linking reaction.[17] Diazirines and aryl azides are common photo-reactive groups.[11][17]
Mechanism: Upon UV activation, diazirines form highly reactive carbenes that can insert into any nearby C-H, N-H, or O-H bond, making them "zero-length" in terms of their reactive insertion.[11] Aryl azides form nitrene intermediates.
Advantages:
-
Temporal control over the cross-linking reaction.[17]
-
Can capture very transient interactions.[11]
-
Broader reactivity can cross-link a wider range of amino acid residues.[11]
Photo-Reactive Amino Acids: A powerful approach involves the metabolic incorporation of photo-reactive amino acid analogs, such as photo-leucine and photo-methionine, into newly synthesized proteins.[17][18] This turns the proteins themselves into cross-linking reagents.[17]
MS-Cleavable Cross-Linkers
A significant advancement in XL-MS is the development of MS-cleavable cross-linkers. These reagents contain a bond that can be selectively broken during tandem mass spectrometry (MS/MS) analysis.[8][9] This greatly simplifies data analysis by allowing for the independent identification of the two cross-linked peptides.[8][9] Protein Interaction Reporter (PIR) technologies utilize this principle.[9]
Advantages:
-
Greatly simplifies the identification of cross-linked peptides.[8][9]
-
Enables large-scale interactome studies in complex biological samples.[8][9]
Quantitative Data Summary of Common Cross-Linkers
| Cross-Linker | Reactive Group(s) | Spacer Arm Length (Å) | Target Residue(s) | Key Features |
| Formaldehyde | Aldehyde | 0 | Lys, Arg, Cys, His, Tyr, Trp | Zero-length, cell-permeable, reversible.[12] |
| DSS | NHS Ester | 11.4 | Lys, N-terminus | Amine-reactive, homobifunctional. |
| DSG | NHS Ester | 7.7 | Lys, N-terminus | Shorter, amine-reactive, cell-permeable. |
| SDA | NHS Ester, Diazirine | 4.4 | Lys, any proximal residue | Heterobifunctional, photo-reactive.[11] |
| Photo-Leucine | Diazirine | 0 | Any proximal residue | Metabolically incorporated, photo-reactive.[18] |
| BDP-NHP | NHP Ester | ~25 | Lys | MS-cleavable (PIR technology).[6] |
Experimental Protocols
The following provides a generalized workflow for an in vivo cross-linking experiment coupled with mass spectrometry analysis. Specific parameters such as cross-linker concentration and incubation time need to be optimized for each biological system.[13][16]
General In Vivo Cross-Linking Workflow
Caption: A generalized workflow for in vivo cross-linking followed by mass spectrometry analysis.
Detailed Methodologies
Step 1: Cell Culture & Preparation
-
Culture cells to the desired density. For suspension cells, aim for a mid-log phase. For adherent cells, aim for sub-confluent density.[16]
-
Harvest cells and wash them multiple times with an amine-free buffer such as phosphate-buffered saline (PBS) to remove any interfering substances from the culture medium.[19]
Step 2: In Vivo Cross-Linking
-
Resuspend the washed cell pellet in PBS.
-
Add the cross-linking reagent to the desired final concentration. This needs to be empirically determined, but typical starting concentrations are 1-2 mM for NHS esters and 1% for formaldehyde.[1][19]
-
Incubate for a specific duration. For formaldehyde, this is often 10-15 minutes at room temperature.[7] For other cross-linkers, incubation times may vary from 30 minutes to 2 hours at 4°C or room temperature.[19]
-
For photo-reactive cross-linkers, expose the cells to UV light (e.g., 365 nm) for a short period (e.g., 5-15 minutes) on ice.
Step 3: Quenching
-
Stop the cross-linking reaction by adding a quenching buffer. For NHS esters, a primary amine-containing buffer like Tris or glycine (B1666218) is used (e.g., 20-50 mM final concentration). For formaldehyde, glycine or ammonium (B1175870) bicarbonate is commonly used.[7]
-
Incubate for 5-15 minutes to ensure all excess cross-linker is neutralized.
Step 4: Cell Lysis and Protein Digestion
-
Lyse the quenched cells using a strong denaturing buffer containing urea (B33335) or SDS to solubilize the cross-linked complexes.[1] Sonication may be required to shear genomic DNA and aid in lysis.[8]
-
Reduce and alkylate the protein sample to break disulfide bonds.
-
Digest the proteins into peptides using a protease such as trypsin.[8]
Step 5: Enrichment and Analysis
-
Cross-linked peptides are often present in low abundance. Therefore, an enrichment step is often necessary. This can be achieved through size exclusion chromatography (SEC) or, for biotin-tagged cross-linkers, through affinity purification using streptavidin beads.[6][19]
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Use specialized software (e.g., XlinkX, pLink, MeroX) to identify the cross-linked peptide pairs from the complex MS/MS data.[4]
Application in Drug Development: Targeting Signaling Pathways
In vivo cross-linking is a powerful tool for elucidating the mechanisms of drug action and for biomarker discovery.[4] By comparing the protein interaction networks of treated versus untreated cells, researchers can identify how a drug modulates specific signaling pathways.[4][20]
Example: Elucidating the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. In vivo cross-linking can be used to map the protein-protein interactions within this pathway.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
By applying in vivo cross-linking to cells treated with an mTOR inhibitor, researchers could:
-
Confirm the disruption of the interaction between mTORC1 and its substrates.
-
Identify novel off-target effects by observing unexpected changes in other protein-protein interactions.
-
Discover potential resistance mechanisms by identifying compensatory changes in the interaction network.
Conclusion
In vivo protein cross-linking, particularly when coupled with mass spectrometry, is an indispensable tool in modern biological research and drug development. It provides a physiologically relevant method to study the intricate web of protein-protein interactions that govern cellular processes. By capturing these interactions as they occur in living cells, this technique offers unparalleled insights into protein function, complex architecture, and the dynamic nature of cellular signaling networks. As cross-linking chemistries and mass spectrometry technologies continue to advance, the depth and breadth of information that can be obtained from in vivo cross-linking experiments will undoubtedly expand, further revolutionizing our understanding of cellular biology.
References
- 1. escholarship.org [escholarship.org]
- 2. In vivo protein complex topologies: Sights through a cross-linking lens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 7. Video: An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos [jove.com]
- 8. iscrm.uw.edu [iscrm.uw.edu]
- 9. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 19. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Photo-Lysine Crosslinking in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of photo-lysine, a photo-activatable amino acid analog, to identify and characterize protein-protein interactions (PPIs) within mammalian cells. This technique is particularly powerful for capturing transient and weak interactions, making it an invaluable tool in drug discovery and the elucidation of cellular signaling pathways.
Introduction
This compound is a synthetic amino acid that incorporates a diazirine moiety, a photo-activatable crosslinking group.[1][2] When introduced into cell culture medium, this compound is utilized by the cell's native translational machinery and incorporated into newly synthesized proteins in place of natural lysine (B10760008).[1][3] Upon exposure to ultraviolet (UV) light, the diazirine ring is activated, forming a highly reactive carbene intermediate that covalently bonds with nearby molecules, effectively "trapping" interacting proteins.[4] This method allows for the identification of direct and transient protein interactions in their native cellular environment.
A key application of this technology is the identification of "reader" and "eraser" proteins for post-translational modifications (PTMs) on histones, which play a crucial role in epigenetic regulation.[1][3][5] By using this compound in combination with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can quantitatively analyze changes in protein interactions in response to various stimuli or disease states.[6][7][8]
Key Applications
-
Identification of Novel Protein-Protein Interactions: Capture and identify both stable and transient PPIs in living cells.
-
Elucidation of Drug Mechanism of Action: Determine the cellular targets of small molecule drugs by observing changes in PPIs.
-
Mapping Post-Translational Modification-Dependent Interactions: Identify "reader" proteins that recognize specific histone modifications, providing insights into epigenetic regulatory networks.[1][9]
-
Characterization of Protein Complexes: Stabilize and isolate endogenous protein complexes for subsequent analysis.[2]
Data Presentation
Table 1: Typical Experimental Parameters for this compound Labeling and Crosslinking
| Parameter | Typical Range/Value | Notes |
| This compound Analog | Photo-L-lysine, DiZPK, AbK | The choice of analog may depend on the specific application and commercial availability. |
| Cell Line | HEK293T, HeLa, various mammalian cell lines | Optimization may be required for different cell lines. |
| Culture Medium | Lysine-deficient DMEM/RPMI | Essential to ensure efficient incorporation of this compound.[7] |
| This compound Concentration | 0.1 - 4 mM | The optimal concentration should be determined empirically to balance incorporation efficiency with potential toxicity. |
| Labeling Time | 24 - 72 hours | Should be sufficient for several cell doublings to ensure adequate incorporation. |
| UV Irradiation Wavelength | 365 nm | Minimizes cellular damage compared to shorter wavelengths.[10] |
| UV Irradiation Time | 5 - 30 minutes | Shorter times are generally preferred to reduce potential UV-induced artifacts.[11] |
| UV Irradiation Intensity | 0.06 - 0.96 J/cm² | The intensity should be optimized to achieve efficient crosslinking without causing excessive cell death.[11][12] |
Table 2: Representative SILAC Data for Histone H3K4me3 Reader Protein Identification
This table illustrates the type of quantitative data obtained from a SILAC-based this compound pull-down experiment designed to identify proteins that interact with trimethylated histone H3 at lysine 4 (H3K4me3). "Heavy" labeled cells were treated with a this compound-containing H3K4me3 peptide probe and UV crosslinked, while "light" labeled cells were used as a control. The H/L ratio indicates the enrichment of a protein in the crosslinked sample.
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC H/L Ratio | Description |
| P29373 | TAF3 | TATA-box binding protein associated factor 3 | > 10 | Known reader of H3K4me3, part of the TFIID complex. |
| Q9UIV1 | PHF2 | PHD finger protein 2 | > 8 | A histone demethylase that contains a PHD finger, a known H3K4me3 binding motif. |
| Q9H3S4 | BPTF | Bromodomain and PHD finger transcription factor | > 7 | Component of the NURF chromatin remodeling complex that binds to H3K4me3. |
| P22626 | CBX5 | Chromobox protein homolog 5 (HP1 alpha) | ~ 1 | Not expected to bind H3K4me3; serves as a negative control. |
| P62258 | ACTB | Actin, cytoplasmic 1 | < 1 | Common background protein. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture Preparation:
-
Culture mammalian cells (e.g., HEK293T) in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Passage cells at least twice in lysine-deficient DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and the desired concentration of this compound (e.g., 1 mM). This adaptation phase is crucial for efficient incorporation.[6]
-
-
Metabolic Labeling:
-
Seed the adapted cells in the this compound containing medium and culture for 48-72 hours to allow for incorporation of the photo-amino acid into the cellular proteome.
-
For quantitative experiments using SILAC, two populations of cells are cultured in parallel: one in "heavy" medium containing ¹³C₆,¹⁵N₂-lysine and the other in "light" medium containing standard lysine. For the this compound experiment, both populations will also be grown in the presence of this compound.[7]
-
Protocol 2: In Vivo Photo-Crosslinking
-
Cell Harvesting and Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a thin layer of ice-cold PBS to the plate to cover the cells.
-
-
UV Irradiation:
-
Place the culture plate on ice and irradiate with a 365 nm UV lamp for 10-15 minutes.[10] The optimal distance and time should be determined empirically for your specific UV source and cell type.
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crosslinked protein complexes.
-
Protocol 3: Affinity Purification and Sample Preparation for Mass Spectrometry
-
Affinity Purification (for targeted studies):
-
If a specific "bait" protein was tagged (e.g., with a FLAG or HA tag), incubate the cell lysate with the appropriate antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel) overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads according to the manufacturer's instructions.
-
-
Protein Digestion:
-
For SILAC experiments, combine the "heavy" and "light" cell lysates in a 1:1 ratio based on total protein concentration before proceeding with purification or digestion.[8]
-
The eluted proteins or total cell lysate can be resolved by SDS-PAGE. Excise the gel bands of interest or the entire lane.
-
Perform in-gel digestion with trypsin overnight at 37°C.[13][14]
-
Alternatively, a Filter-Aided Sample Preparation (FASP) protocol can be used for in-solution digestion.[14]
-
-
Peptide Desalting:
-
Extract the peptides from the gel slices or clean up the in-solution digest using C18 StageTips or a similar desalting method.[13]
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).[15]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package such as MaxQuant.
-
The software will identify peptides and proteins and, for SILAC experiments, calculate the heavy-to-light (H/L) ratios for each identified protein.
-
Proteins with a high H/L ratio are considered specific interaction partners of the bait protein or are enriched under the experimental condition.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound crosslinking coupled with SILAC-based quantitative proteomics.
Caption: Role of histone PTMs in recruiting "reader" proteins, a process studied using this compound.
References
- 1. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Incorporation of Photo-lysine into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo incorporation of photo-lysine into proteins, a powerful technique for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment. This method is particularly valuable for studying transient or weak interactions that are often missed by traditional biochemical approaches. This document outlines two primary strategies for this compound incorporation: metabolic labeling and site-specific incorporation via genetic code expansion. Detailed protocols, data interpretation guidelines, and troubleshooting tips are provided to facilitate the successful application of this technology in your research.
Introduction to this compound
This compound is a non-canonical amino acid analog of lysine (B10760008) that contains a photo-activatable diazirine moiety.[1][2] Upon exposure to UV light (typically 365 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently crosslink with interacting proteins, DNA, or other molecules in close proximity (within ~11 Å).[2] This "zero-length" crosslinking provides high-resolution information about interaction interfaces. Different isomers of this compound exist, such as γ-photo-lysine and δ-photo-lysine, with the position of the diazirine group on the side chain potentially influencing crosslinking efficiency.[2]
Methods for In Vivo Incorporation
There are two main approaches for incorporating this compound into proteins in living cells:
-
Metabolic Labeling: In this method, cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular translational machinery recognizes this compound as a surrogate for lysine and incorporates it globally into newly synthesized proteins.[3][4] This approach is straightforward and allows for the proteome-wide capture of lysine-mediated interactions.
-
Site-Specific Incorporation (Genetic Code Expansion): This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound at a specific, predetermined site in a protein of interest in response to a nonsense codon (e.g., the amber codon, UAG).[3] This method provides precise control over the location of the photo-crosslinker, enabling the detailed mapping of specific interaction interfaces. A commonly used this compound analog for this purpose is DiZPK.
Quantitative Data on this compound Incorporation
The efficiency of this compound incorporation can vary depending on the method, the specific this compound analog, the cell type, and the protein of interest. While comprehensive comparative data is limited, the following table summarizes available quantitative information.
| Incorporation Method | This compound Analog | Organism/Cell Line | Protein | Incorporation Efficiency/Yield | Reference(s) |
| Metabolic Labeling | Photo-amino acids (general) | Various | Proteome-wide | 4% - 40% | [1][2] |
| Site-Specific Incorporation | ACK | E. coli | sfGFP | 2.4 mg/L culture | |
| Site-Specific Incorporation | AC2K | E. coli | sfGFP | 0.8 mg/L culture |
Note: Direct comparison of efficiencies between studies is challenging due to variations in experimental conditions. The data for ACK and AC2K, which are aminocoumarin-caged lysine derivatives, are included to provide an example of yields achievable with genetic code expansion of lysine analogs.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the general procedure for the global incorporation of this compound into the proteome of mammalian cells.
Materials:
-
Mammalian cells of interest
-
Lysine-free cell culture medium (e.g., DMEM or RPMI)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (e.g., L-Photo-Lysine)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard complete medium to the desired confluency.
-
To deplete endogenous lysine, wash the cells twice with PBS and then incubate in lysine-free medium supplemented with 10% dFBS for 1-2 hours.
-
-
This compound Labeling:
-
Prepare the labeling medium by supplementing the lysine-free medium with this compound. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mM.
-
Replace the starvation medium with the this compound containing labeling medium.
-
Incubate the cells for a period ranging from 4 to 24 hours, depending on the protein turnover rate and experimental goals.
-
-
In Vivo Photo-crosslinking:
-
Wash the cells twice with ice-cold PBS to remove excess this compound.
-
Place the cell culture plate on ice and irradiate with a 365 nm UV lamp. The optimal irradiation time and distance from the lamp should be empirically determined but typically ranges from 5 to 15 minutes.
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as affinity purification, SDS-PAGE, and mass spectrometry.
-
Protocol 2: Site-Specific Incorporation of DiZPK via Genetic Code Expansion in Mammalian Cells
This protocol details the site-specific incorporation of the this compound analog DiZPK into a protein of interest (POI) in mammalian cells using the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Plasmids:
-
pCMV-PylRSAF (encoding the engineered PylRS)
-
pCMV-tRNAPylCUA
-
pCMV-POI-TAG (encoding the protein of interest with an in-frame amber codon at the desired position)
-
-
DiZPK
-
DMEM supplemented with 10% FBS
-
Transfection reagent
-
UV lamp (365 nm)
-
Affinity purification reagents (e.g., anti-FLAG M2 affinity gel)
-
SILAC labeling reagents (optional, for quantitative proteomics)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 10-cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the pCMV-PylRSAF, pCMV-tRNAPylCUA, and pCMV-POI-TAG plasmids using a suitable transfection reagent.
-
After 6 hours, replace the transfection medium with fresh DMEM containing 10% FBS and 1 mM DiZPK.
-
-
Protein Expression:
-
Incubate the cells for 48 hours to allow for expression of the POI with incorporated DiZPK.
-
-
In Vivo Photo-crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Irradiate the cells on ice with a 365 nm UV lamp for 10-20 minutes.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in a suitable lysis buffer.
-
Perform affinity purification of the POI and its crosslinked partners using an appropriate affinity resin (e.g., anti-FLAG M2 affinity gel if the POI is FLAG-tagged).
-
-
Mass Spectrometry Analysis:
-
Elute the purified protein complexes, reduce, alkylate, and digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and map the crosslinking sites. For quantitative analysis, SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can be integrated into the workflow.
-
Visualizations
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xianglilab.com [xianglilab.com]
Application Notes and Protocols for Photo-Lysine in Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing photo-lysine in cross-linking mass spectrometry (XL-MS) to identify and quantify protein-protein interactions (PPIs) in their native cellular environment.
Introduction
This compound, a photo-activatable analog of the natural amino acid lysine (B10760008), is a powerful tool for capturing transient and stable protein-protein interactions.[1][2][3] It is metabolically incorporated into proteins, replacing lysine during protein synthesis.[1][4][5] Upon activation with UV light, a highly reactive carbene intermediate is generated from the diazirine moiety of this compound, which then forms covalent cross-links with interacting proteins in close proximity.[2][6] This "zero-length" cross-linking capability allows for the capture of direct protein interactions within a cell.[6]
Key Advantages:
-
In vivo Cross-linking: Captures interactions within a living cell, preserving the native cellular context.[2][7]
-
Capture of Transient Interactions: The rapid photo-activation allows for the trapping of weak and transient PPIs that are often missed by traditional methods.[1][7]
-
Broad Reactivity: The carbene intermediate can react with a wide range of amino acid residues, not limited to specific functional groups.[2][6]
-
Quantitative Analysis: When combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound XL-MS enables the quantitative analysis of changes in protein interactions under different cellular states.[2][4][8][9][10][11]
Data Presentation
The following tables summarize representative quantitative data that can be obtained from a this compound XL-MS experiment coupled with SILAC. In a typical experiment, one cell population is grown in "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids and also supplemented with this compound. The "heavy" sample is subjected to UV irradiation to induce cross-linking, while the "light" sample serves as a negative control. The relative abundance of cross-linked proteins is determined by the ratio of "heavy" to "light" peptides in the mass spectrometer.
Table 1: Identification of Histone H3.1 Interacting Proteins.
| Protein | Gene | Description | SILAC Ratio (Heavy/Light) |
| H3.1 | HIST1H3A | Core Histone H3.1 | 1.00 (Bait) |
| CHAF1A | CHAF1A | Chromatin Assembly Factor 1 Subunit A | 8.52 |
| ASF1A | ASF1A | Anti-silencing Function 1a Histone Chaperone | 7.98 |
| NASP | NASP | Nuclear Autoantigenic Sperm Protein | 6.54 |
| UBR7 | UBR7 | E3 Ubiquitin-Protein Ligase UBR7 | 5.21 |
| RBBP4 | RBBP4 | Retinoblastoma-Binding Protein 4 | 4.88 |
This table presents a representative list of proteins identified as interacting with histone H3.1 using a this compound-based approach. The SILAC ratio indicates the enrichment of the protein in the cross-linked sample compared to the control.
Table 2: Quantitative Comparison of Cross-linking Efficiency.
| Cross-linker | Target Protein | Identified Cross-linked Peptides | Cross-linking Efficiency (%) |
| This compound | HSP90β | 45 | Higher |
| Photo-leucine | HSP90β | 28 | Lower |
| This compound | HSP60 | 32 | Higher |
| Photo-leucine | HSP60 | 19 | Lower |
This table illustrates the higher cross-linking efficiency of this compound compared to photo-leucine for chaperone proteins HSP90β and HSP60, as indicated by the number of identified cross-linked peptides.[5]
Experimental Protocols
Global Incorporation of this compound in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with this compound for global analysis of protein-protein interactions.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
DMEM for SILAC (lysine and arginine deficient)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Arginine (light and heavy isotopes, e.g., 13C6, 15N4-Arg)
-
L-Lysine (light isotope)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
UV cross-linker (365 nm)
Procedure:
-
Cell Culture and SILAC Labeling:
-
Culture cells in lysine-deficient DMEM supplemented with 10% dFBS, L-arginine, and either light L-lysine (for the "light" control population) or this compound (for the "heavy" experimental population) for at least 5-6 cell divisions to ensure complete incorporation.[8][9][10][11]
-
For quantitative experiments, use heavy isotope-labeled L-arginine in the "heavy" cell population.
-
Monitor protein incorporation of this compound by mass spectrometry of a small cell sample.
-
-
In vivo Photo-Cross-linking:
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and irradiate the cells on ice with 365 nm UV light for 5-15 minutes. The optimal duration and intensity of UV exposure should be empirically determined.[8]
-
The "light" control cells should be handled identically but not exposed to UV light.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" (cross-linked) and "light" (non-cross-linked) cell lysates.
-
Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Utilize a data acquisition strategy that is optimized for the identification of cross-linked peptides.
Data Analysis Workflow:
-
Use specialized software for the identification of cross-linked peptides, such as MaxLynx, pLink, or similar tools that can handle the complexity of cross-linked peptide spectra.[14][15]
-
The search parameters should include the mass modification corresponding to this compound and the potential for cross-links to any other amino acid.
-
For quantitative analysis, use software like MaxQuant to determine the SILAC ratios of identified proteins.[10]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xianglilab.com [xianglilab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 12. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein-Protein Interactions with Photo-lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing photo-lysine, a photo-activatable amino acid analog, for the identification and characterization of protein-protein interactions (PPIs) in living cells. This technique offers a powerful approach to capture both stable and transient interactions directly within their native cellular context, providing valuable insights for basic research and drug discovery.
Introduction to this compound Based Photo-Crosslinking
This compound is a synthetic amino acid that incorporates a diazirine moiety, a photo-activatable crosslinking group, into the side chain of lysine (B10760008).[1] Due to its structural similarity to natural lysine, this compound can be readily incorporated into cellular proteins by the native translational machinery of mammalian cells.[2][3][4] Upon exposure to long-wave UV light (typically 365 nm), the diazirine group is activated, forming a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins that are in close proximity, effectively "trapping" the interaction.[5]
This method is particularly advantageous for studying weak or transient interactions that are often difficult to capture using traditional methods like co-immunoprecipitation. Furthermore, because the crosslinking is triggered by light, it offers temporal control over the capture of PPIs. The identification of crosslinked protein complexes is subsequently achieved through mass spectrometry-based proteomic analysis.
Key Applications
-
Mapping Protein-Protein Interaction Networks: Elucidate complex interaction networks within their native cellular environment.
-
Identifying Transient or Weak Interactions: Capture fleeting interactions that are critical for cellular signaling and regulation.
-
Studying Post-Translational Modification (PTM)-Dependent Interactions: Investigate how PTMs on lysine residues, such as ubiquitination and acetylation, influence protein interactions by identifying "reader" and "eraser" proteins.[1][2][3]
-
Drug Target Validation: Identify the cellular binding partners of a drug target to understand its mechanism of action and potential off-target effects.
Experimental Workflow Overview
The overall workflow for identifying PPIs using this compound involves several key stages, from metabolic labeling to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow for this compound based PPI identification.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Lysine-free medium
-
This compound (stock solution in PBS or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Culture mammalian cells to approximately 70-80% confluency in complete medium.
-
Media Preparation: Prepare lysine-free medium supplemented with 10% dialyzed FBS. Immediately before use, add this compound to the desired final concentration. A typical starting concentration is 0.5-1 mM, but this may require optimization depending on the cell line.
-
Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed sterile PBS. Then, incubate the cells in lysine-free medium for 30-60 minutes.
-
Metabolic Labeling: Remove the starvation medium and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 12-24 hours to allow for sufficient incorporation of this compound into newly synthesized proteins. The optimal incubation time can vary between cell lines and should be determined empirically.
-
Harvesting: After incubation, proceed immediately to the UV crosslinking protocol.
Protocol 2: In-Cell UV Crosslinking
This protocol details the photo-activation of incorporated this compound to covalently capture interacting proteins.
Materials:
-
Cells metabolically labeled with this compound
-
Ice-cold PBS
-
UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs
Procedure:
-
Preparation: Place the cell culture plate on ice.
-
Washing: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS. Leave a thin layer of PBS on the cells.
-
UV Irradiation: Place the uncovered plate on a pre-chilled surface inside the UV crosslinker. Irradiate the cells with 365 nm UV light for 15-30 minutes. The optimal irradiation time and energy should be determined empirically.
-
Cell Collection: After crosslinking, immediately aspirate the PBS and proceed to cell lysis.
Protocol 3: Cell Lysis and Protein Digestion
This protocol describes the extraction of proteins from crosslinked cells and their preparation for mass spectrometry.
Materials:
-
Crosslinked cell pellet
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing 8 M urea)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. For urea-based lysis, sonication may be required to fully solubilize the proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea (B33335) concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quenching: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalting: Desalt the peptide mixture using a C18 desalting column.
Protocol 4: Enrichment of Crosslinked Peptides
Crosslinked peptides are often low in abundance. This protocol describes a two-dimensional fractionation approach using size-exclusion chromatography (SEC) followed by strong cation-exchange (SCX) chromatography to enrich for these species.
Materials:
-
Digested and desalted peptide mixture
-
SEC column and HPLC system
-
SCX column and HPLC system
-
Appropriate buffers for SEC and SCX (see manufacturer's recommendations)
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Reconstitute the dried peptides in the SEC mobile phase.
-
Inject the sample onto the SEC column.
-
Collect fractions corresponding to higher molecular weight species, as crosslinked peptides will be larger than linear peptides.
-
-
Strong Cation-Exchange (SCX) Chromatography:
-
Pool and dry the early-eluting SEC fractions.
-
Reconstitute the peptides in the SCX loading buffer.
-
Inject the sample onto the SCX column.
-
Elute the peptides using a salt gradient (e.g., KCl or NaCl). Crosslinked peptides, having a higher charge state, will typically elute at higher salt concentrations.
-
-
Fraction Desalting: Desalt the collected SCX fractions using C18 desalting columns prior to LC-MS/MS analysis.
Data Presentation
Quantitative Comparison of Photo-Reactive Amino Acids
While direct, comprehensive quantitative comparisons are limited in the literature, studies have qualitatively reported the efficiency of this compound.
| Photo-Reactive Amino Acid | Relative Crosslinking Efficiency | Notes |
| This compound | Higher | Reported to have higher crosslinking efficiency for some chaperone proteins compared to photo-leucine.[6] The abundance of lysine in proteins may contribute to a higher probability of incorporation at interaction interfaces. |
| Photo-leucine | Lower (in some cases) | A commonly used photo-reactive amino acid. Its lower abundance at protein-protein interfaces compared to lysine may result in lower crosslinking yields for certain interactions. |
| Photo-methionine | Variable | Another option for metabolic labeling. Its efficiency is dependent on the abundance of methionine at the interaction site. |
Note: The crosslinking efficiency is highly dependent on the specific proteins and their interaction interface. The choice of photo-amino acid should be considered based on the properties of the system under investigation.
Signaling Pathway Elucidation: A Hypothetical Example
This compound crosslinking is a powerful tool to investigate signaling pathways that are regulated by protein-protein interactions, particularly those involving post-translational modifications of lysine, such as ubiquitination. Below is a hypothetical signaling pathway diagram illustrating how this compound could be used to identify components of the ubiquitin signaling cascade.
Caption: Hypothetical ubiquitin signaling pathway elucidated using this compound.
In this hypothetical example, a cellular signal activates the ubiquitination cascade. An E3 ligase ubiquitinates a specific lysine residue on a target protein. This compound incorporated into the target protein or the E3 ligase could be used to crosslink and identify the interacting E2 enzyme. More significantly, if this compound is incorporated into ubiquitin itself or the target protein, it can be used to identify "reader" proteins that bind to the ubiquitinated target, thereby elucidating the downstream effectors of this signaling event.
Conclusion
The use of this compound in combination with mass spectrometry provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular context. The detailed protocols and application notes provided here serve as a guide for researchers to implement this powerful technique in their own studies, ultimately contributing to a deeper understanding of cellular biology and aiding in the development of novel therapeutics.
References
- 1. xianglilab.com [xianglilab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Lysine Based Mapping of Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of photo-lysine based chemical crosslinking coupled with mass spectrometry (XL-MS) to identify and map protein-protein interaction sites. This powerful technique enables the "freezing" of transient and stable protein complexes in their native cellular environment, providing invaluable insights into protein interaction networks, signaling pathways, and the mechanism of action of therapeutic agents.
Introduction to this compound Based Crosslinking
This compound is an unnatural amino acid analog that incorporates a photo-activatable group, typically a diazirine moiety, into the side chain of lysine (B10760008).[1][2] This analog can be metabolically incorporated into proteins in living cells, replacing endogenous lysine.[1][3] Upon exposure to UV light, the diazirine group is activated to form a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms covalent bonds with any amino acid residue in close proximity, effectively crosslinking interacting proteins.[4][5]
Key Advantages:
-
In vivo Crosslinking: Captures protein interactions within their native cellular context.[3][6]
-
Temporal Resolution: The crosslinking reaction is initiated by a brief pulse of UV light, offering high temporal control.[5]
-
Captures Transient Interactions: The rapid and efficient nature of the crosslinking reaction allows for the capture of weak and transient protein-protein interactions.[1][7]
-
Residue-Level Resolution: Provides information about the specific regions of proteins that are in close contact.[5]
Applications in Research and Drug Development
This compound based mapping is a versatile technique with broad applications:
-
Mapping Protein-Protein Interaction Networks: Elucidation of complex interaction networks within the cell.[8][9]
-
Characterizing Signaling Pathways: Identifying components and mapping the topology of signaling cascades, such as those involving G-protein coupled receptors (GPCRs).[10][11][12][13]
-
Studying Post-Translational Modification (PTM) Dependent Interactions: Specifically identifying "reader" proteins that bind to PTMs like histone modifications.[1]
-
Target Identification and Validation: Identifying the cellular targets of small molecule drugs.
-
Structural Biology: Providing distance constraints for the modeling of protein complexes.
Experimental Workflow
The general workflow for a this compound based protein binding site mapping experiment is outlined below.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of a commercially available diazirine-containing this compound analog (e.g., L-Photo-Lysine) into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Lysine-free DMEM (Dulbecco's Modified Eagle Medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Lysine (photo-activatable lysine analog)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Culture mammalian cells to 70-80% confluency in standard DMEM supplemented with 10% FBS.
-
Media Preparation: Prepare labeling medium by supplementing lysine-free DMEM with 10% dFBS and the desired concentration of L-Photo-Lysine. A typical starting concentration is 0.4 mM.
-
Cell Wash: Gently wash the cells twice with pre-warmed sterile PBS to remove the standard lysine-containing medium.
-
Metabolic Labeling: Add the prepared labeling medium to the cells and incubate for 12-24 hours under standard cell culture conditions (37°C, 5% CO2). The incubation time may need to be optimized for different cell lines.
-
Proceed to Crosslinking: After the labeling period, the cells are ready for in vivo UV crosslinking.
Protocol 2: In vivo UV Crosslinking and Cell Lysis
Materials:
-
This compound labeled cells from Protocol 1
-
Ice-cold PBS
-
UV crosslinking device (e.g., Stratalinker with 365 nm bulbs)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Place the cell culture plate on ice and aspirate the labeling medium.
-
Wash: Gently wash the cells twice with ice-cold PBS.
-
UV Crosslinking: Remove the lid of the culture plate and place it in the UV crosslinker on a bed of ice. Irradiate the cells with 365 nm UV light for 1-5 minutes.[14] The optimal irradiation time should be determined empirically.
-
Cell Lysis: Immediately after crosslinking, add ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for protein digestion.
Protocol 3: Protein Digestion and Enrichment of Crosslinked Peptides
Materials:
-
Cell lysate from Protocol 2
-
Ammonium bicarbonate (Ambic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Size-Exclusion Chromatography (SEC) column or other enrichment tools[4][15][16][17]
-
Formic acid
Procedure:
-
Denaturation and Reduction: To a protein lysate sample (typically 1 mg of total protein), add urea to a final concentration of 8 M and Ambic to 50 mM.[5] Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes.[5]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 40 mM. Incubate in the dark for 30 minutes.[5]
-
Digestion: Dilute the sample with 50 mM Ambic to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.
-
Enrichment of Crosslinked Peptides: Due to their low abundance, crosslinked peptides need to be enriched.[15][16] Size-exclusion chromatography is a common method.[4]
-
Equilibrate an SEC column with a suitable buffer (e.g., 30% acetonitrile (B52724), 0.1% trifluoroacetic acid).
-
Load the digested peptide mixture onto the column.
-
Collect fractions corresponding to higher molecular weight species, which will be enriched in crosslinked peptides.
-
-
Desalting: Desalt the enriched fractions using a C18 StageTip or equivalent. The sample is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap Fusion Tribrid or Q Exactive, is recommended.
-
LC Setup: Use a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile in 0.1% formic acid.
-
MS Parameters:
-
MS1 Scan: Acquire precursor ion scans in the Orbitrap at a resolution of 120,000 over a mass range of 400-1600 m/z.[18]
-
MS/MS Scan: Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Charge State Selection: Select precursor ions with a charge state of +3 to +7 for fragmentation, as crosslinked peptides are typically more highly charged.
-
Data Analysis:
-
Software: Specialized software is required to identify crosslinked peptides from the complex MS/MS data.[19][20] Popular choices include MaxLynx (an extension of MaxQuant), MeroX, and xQuest.[20][21][22]
-
Database Searching: The software searches the MS/MS data against a protein sequence database, considering all possible peptide pairs linked by the this compound crosslinker.
-
False Discovery Rate (FDR): A target-decoy strategy is used to estimate the FDR and ensure high-confidence identifications. An FDR of 1-5% is typically applied at the crosslinked peptide level.
Data Presentation: Quantitative Analysis of Histone H3 Interactors
Quantitative proteomics, often using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with this compound crosslinking to quantify changes in protein interactions under different cellular conditions.[2][7] The table below shows a representative example of quantitative data for proteins found to interact with histone H3 in two different cell cycle phases.
| Protein ID | Gene Name | Crosslinked Residue on Histone H3 | Interacting Protein | SILAC Ratio (Heavy/Light) G2/M vs. S Phase | Description |
| P68431 | HIST1H3A | K14 | P53999 | 2.5 | Tumor suppressor protein p53 |
| P68431 | HIST1H3A | K27 | Q13485 | 3.1 | Chromatin-remodeling factor CHD1 |
| P68431 | HIST1H3A | K36 | Q9H160 | 0.8 | Histone-lysine N-methyltransferase SETD2 |
| P62805 | H2AFX | K119 | P09651 | 1.2 | DNA repair protein XRCC5 |
Visualization of Signaling Pathways
This compound based mapping can be used to delineate protein-protein interactions within signaling pathways. The following diagram illustrates a simplified GPCR signaling cascade where photo-crosslinking could be used to identify direct interactions between the activated receptor, G-proteins, and downstream effectors.
Synthesis of Photo-Activatable Lysine Analogs
While some this compound analogs are commercially available, custom synthesis may be required for specific applications. A common photo-activatable lysine derivative is TmdZLys (Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-benzyl)oxy)carbonyl]-L-lysine). The synthesis involves the protection of the α-amino group of lysine, followed by the coupling of the photo-reactive moiety to the ε-amino group, and subsequent deprotection.
A general synthetic scheme for a trifluoromethylphenyl diazirine-containing lysine analog is presented below.
For detailed synthetic procedures, refer to specialized organic chemistry literature.[23][24][25][26]
Conclusion
This compound based mapping of protein binding sites is a robust and powerful technique for dissecting protein-protein interactions in their native environment. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers looking to implement this methodology to advance their understanding of cellular processes and accelerate drug discovery efforts. Careful optimization of each experimental step is crucial for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. xianglilab.com [xianglilab.com]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 9. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. frontiersin.org [frontiersin.org]
- 13. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 14. A photo-cross-linking approach to monitor folding and assembly of newly synthesized proteins in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 25. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
Probing the Interactome: A Guide to Photo-Lysine Pull-Down Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Photo-lysine pull-down assays have emerged as a powerful chemical biology tool for identifying protein-protein interactions (PPIs) directly within living cells. This technique offers a significant advantage in capturing weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation. By incorporating a photo-activatable lysine (B10760008) analog into proteins, researchers can use UV light to covalently trap interacting partners in their native cellular environment. Subsequent affinity purification and mass spectrometry analysis reveal a snapshot of the protein's interactome, providing valuable insights into cellular signaling, disease mechanisms, and drug target engagement.
Principle of the Technique
The core of the this compound pull-down assay lies in the use of a synthetic amino acid, this compound, which contains a diazirine moiety.[1] This diazirine group is chemically inert in the dark but, upon exposure to UV light (typically around 365 nm), it forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with any nearby molecule, effectively "freezing" protein-protein interactions.[2]
There are two primary strategies for incorporating this compound into proteins of interest:
-
Metabolic Labeling: Cells are cultured in a lysine-deficient medium supplemented with this compound. The cellular machinery then incorporates this compound into newly synthesized proteins at lysine positions throughout the proteome.[3][4] This method is useful for globally mapping protein interactions.
-
Site-Specific Incorporation: Through genetic code expansion techniques, a unique codon (e.g., an amber stop codon) is introduced into the gene of the protein of interest. A corresponding tRNA/aminoacyl-tRNA synthetase pair is then used to specifically incorporate a this compound analog at that precise location. This allows for the targeted investigation of interactions at a specific protein domain or interface.
Following incorporation, cells are irradiated with UV light to induce crosslinking. The "bait" protein, often engineered with an affinity tag (e.g., HA, FLAG, or His-tag), is then purified from the cell lysate along with its covalently bound "prey" proteins. These interacting partners are subsequently identified using mass spectrometry.
Applications in Research and Drug Development
This compound pull-down assays have a broad range of applications, including:
-
Mapping Protein-Protein Interaction Networks: Unraveling complex cellular signaling pathways by identifying novel interaction partners of a protein of interest.
-
Studying Transient Interactions: Capturing fleeting interactions, such as those between kinases and their substrates or signaling proteins and their receptors, which are difficult to detect with other methods.
-
Identifying "Readers" of Post-Translational Modifications (PTMs): this compound can be used to identify proteins that recognize and bind to specific PTMs on other proteins, such as methylation or acetylation of histones.[3][5] This is crucial for understanding epigenetic regulation.
-
Drug Target Identification and Validation: In drug discovery, photo-activatable analogs of small molecule inhibitors can be used to identify their direct protein targets within the cell.[2] This helps in understanding a drug's mechanism of action and potential off-target effects.
-
Elucidating Protein-Ligand Interactions: This technique can be adapted to map the binding sites of small molecules on their protein targets.[2]
Experimental Workflow and Signaling Pathway Visualization
The general workflow for a this compound pull-down assay is depicted below, along with a conceptual representation of how this technique can be used to elucidate a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: UV-Activated Photo-Lysine for Covalent Crosslinking
Introduction
Photo-lysine is a non-natural amino acid analogue that enables the study of protein-protein interactions (PPIs) with high spatial and temporal resolution.[1][2][3] It contains a diazirine moiety, a small, photo-activatable functional group, incorporated into the side chain of lysine (B10760008).[2][4] This chemically inert group can be activated by ultraviolet (UV) light, typically in the range of 330-370 nm, to form a highly reactive carbene intermediate.[4] This intermediate rapidly and indiscriminately forms covalent bonds with molecules in its immediate vicinity, effectively "capturing" transient and stable protein interactions.[1][4] this compound can be readily incorporated into proteins by the native mammalian translation machinery, making it a powerful tool for mapping PPIs in living cells.[2][3]
Mechanism of Activation
The activation of this compound is a light-dependent process. Upon irradiation with long-wave UV light, the diazirine ring absorbs a photon and releases nitrogen gas, generating a short-lived and highly reactive carbene species. This carbene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable covalent crosslink between the this compound-containing protein and its interaction partner(s). The compact size of the diazirine group minimizes steric hindrance, allowing for its incorporation into various positions within a protein structure.[1]
Applications in Research and Drug Development
The ability to covalently trap protein interactions makes this compound a valuable tool in various research and drug development applications:
-
Identification of Novel Protein-Protein Interactions: By incorporating this compound into a protein of interest, researchers can identify its direct and transient binding partners within a cellular context.[1][5]
-
Mapping Interaction Interfaces: Site-specific incorporation of this compound allows for the precise mapping of protein binding sites.
-
Validation of Drug Targets: this compound can be used to confirm the engagement of a drug with its intended protein target in a cellular environment.
-
Studying Post-Translational Modification-Mediated Interactions: This technique is particularly useful for capturing interactions that are dependent on post-translational modifications of lysine residues.[2][3]
Quantitative Data Summary
The efficiency of this compound activation and subsequent crosslinking is dependent on several key parameters of the UV irradiation protocol. The following table summarizes the critical quantitative data for successful this compound activation.
| Parameter | Recommended Value | Notes |
| UV Wavelength | 330 - 370 nm (Optimal: ~345-365 nm) | Avoid short-wave UV (e.g., 254 nm) to prevent damage to proteins and DNA.[6] |
| UV Light Source | High-intensity 365 nm LED, Mercury Vapor Lamp, Stratalinker | The choice of lamp will influence the required exposure time and distance. |
| UV Intensity | 10 - 18 mW/cm² | Higher intensity sources can reduce irradiation time. |
| Irradiation Time | 5 seconds - 15 minutes | This is highly dependent on the light source intensity and distance. Shorter times are possible with high-intensity sources.[3] |
| Distance from Sample | 1 - 20 cm | Closer distances are required for lower intensity lamps. For example, 3-5 cm for a 15W lamp and 1 cm for a handheld lamp.[6] |
| Energy Dose | Optimization is typically required. | While a specific dose for this compound is not consistently reported, a starting point for optimization could be in the range of 100-500 mJ/cm². |
Experimental Protocols
1. Incorporation of this compound into Cellular Proteins
This protocol describes the metabolic labeling of mammalian cells with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
This compound (e.g., H-L-Photo-lysine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Aspirate the complete culture medium and wash the cells once with sterile PBS.
-
Replace the medium with lysine-free medium supplemented with this compound. The final concentration of this compound may need to be optimized but is typically in the low millimolar range.
-
Incubate the cells for a period sufficient to allow for protein turnover and incorporation of this compound. This can range from a few hours to overnight, depending on the cell type and the protein of interest.
2. UV Irradiation for Photo-Crosslinking
This protocol outlines the procedure for activating this compound to induce protein-protein crosslinking in adherent mammalian cells.
Materials:
-
Cells with incorporated this compound
-
Ice-cold PBS
-
UV light source (e.g., 365 nm UV lamp)
-
UV radiometer (optional, for measuring light intensity)
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Remove the lid of the culture plate to avoid blocking the UV light.
-
Position the UV lamp at a fixed distance above the cells. The distance will depend on the lamp's intensity.[6]
-
Irradiate the cells with UV light (365 nm) for the desired duration. The optimal time will need to be determined empirically but can range from a few seconds to several minutes depending on the light source.[3] For high-intensity sources, shorter exposure times are recommended to minimize potential cell damage.
-
Following irradiation, immediately proceed with cell lysis and downstream analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).
Visualizations
Caption: Mechanism of this compound activation and crosslinking.
Caption: Experimental workflow for UV irradiation of cells.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Femtosecond UV-laser pulses to unveil protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Unveiling "Reader" and "Eraser" Protein Interactions with Photo-Lysine
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of cellular processes. The dynamic nature of these modifications is governed by the interplay of "writer" enzymes that install the marks, "eraser" enzymes that remove them, and "reader" proteins that recognize and bind to these modified residues, translating the PTM into a functional cellular outcome.[1][2] Studying the often transient and low-affinity interactions of reader and eraser proteins with their substrates is a significant challenge. Photo-lysine, a photo-reactive amino acid analog, offers a powerful solution for capturing these fleeting interactions in living cells.[1][3]
Principle of the Technology
This compound is a synthetic amino acid that incorporates a diazirine moiety, a small, stable functional group that becomes highly reactive upon exposure to UV light.[3][4] Due to its structural similarity to natural lysine (B10760008), this compound is readily incorporated into proteins by the cell's native translational machinery when supplied in the culture medium.[1][3][5] Once incorporated, UV irradiation triggers the diazirine group to form a highly reactive carbene intermediate, which rapidly and indiscriminately forms a covalent bond with any nearby molecule, effectively "trapping" interacting proteins.[4] This in vivo crosslinking approach allows for the capture of protein-protein interactions (PPIs) in their native cellular context. The resulting covalently linked complexes can then be isolated and the interacting partners identified using mass spectrometry-based proteomics.[5][6]
Applications in Studying Reader and Eraser Proteins
The study of reader and eraser proteins is crucial for understanding the intricate signaling pathways that govern cellular function and for the development of novel therapeutics.[2] this compound-based chemical proteomics provides a robust method to:
-
Identify novel reader and eraser proteins: By using a protein with a specific PTM as "bait," this compound can be used to capture previously unknown interacting reader and eraser proteins.[1][5]
-
Map interaction interfaces: The short crosslinking radius of the activated diazirine group ensures that only proteins in close proximity are captured, providing insights into the binding interface.
-
Stabilize transient interactions: The covalent crosslink formed by this compound can stabilize weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[7][8]
-
Profile context-dependent interactomes: When combined with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), this compound allows for the comparison of PPIs under different cellular conditions, revealing the dynamic nature of reader and eraser interactions.[7][8][9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies employing this compound and related chemical proteomics approaches to investigate reader and eraser protein interactions.
Table 1: Identification of H3K4Cr "Eraser" Candidates using CLASPI [7][8]
| Protein | Function | SILAC Ratio (H/L) in "Selectivity Filter" | SILAC Ratio (H/L) in "Affinity Filter" |
| SIRT1 | Histone deacetylase | High | High |
| SIRT2 | Histone deacetylase | High | High |
| SIRT3 | Histone deacetylase | High | High |
| HDAC1 | Histone deacetylase | High | Low |
| HDAC2 | Histone deacetylase | High | Low |
-
CLASPI (Cross-Linking Assisted and SILAC-based Protein Identification): A chemical proteomics strategy to identify PTM-binding proteins.[7][8]
-
"Selectivity Filter": Compares proteins captured by a PTM-modified probe versus an unmodified control probe. A high H/L ratio indicates selective binding to the PTM.[7][8]
-
"Affinity Filter": Compares proteins captured by the PTM-modified probe in the presence or absence of a competitor peptide. A high H/L ratio indicates high-affinity binding.[7][8]
Table 2: Representative Mass Spectrometry Parameters for Photo-Crosslinking Studies [11][12][13]
| Parameter | Setting |
| Mass Spectrometer | LTQ-Orbitrap, Orbitrap XL, or similar |
| MS Tolerance | 6 ppm |
| MS/MS Tolerance | 10 ppm or 0.5 Da |
| Enzyme | Trypsin |
| Max Missed Cleavages | 2-3 |
| Fixed Modification | Carbamidomethylation of Cysteine |
| Variable Modifications | Oxidation of Methionine, N-terminal Acetylation |
| Crosslinker-specific modifications | Dependent on the specific photo-crosslinker used |
| FDR | < 1% |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the use of this compound to study reader and eraser proteins.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into the proteome of cultured mammalian cells.
-
Cell Culture Preparation:
-
Preparation of this compound Labeling Medium:
-
Prepare lysine-free DMEM or RPMI-1640 medium.
-
Supplement the lysine-free medium with 10% dialyzed FBS.
-
Add this compound to a final concentration of 0.4 mM to 0.8 mM. The optimal concentration may need to be determined empirically for each cell line.
-
For SILAC experiments, use "light," "medium," or "heavy" isotopically labeled amino acids in the respective media preparations.[10][14][15][16][17]
-
-
Metabolic Labeling:
-
Wash the cells once with pre-warmed, sterile PBS.
-
Remove the standard culture medium and replace it with the prepared this compound labeling medium.
-
Incubate the cells for 16-24 hours to allow for sufficient incorporation of this compound into newly synthesized proteins. For SILAC, this should be done for at least five cell doublings to ensure complete labeling.[10][15][16]
-
Protocol 2: In Vivo UV Crosslinking
This protocol details the photo-activation of incorporated this compound to crosslink interacting proteins in living cells.
-
Cell Preparation:
-
After the metabolic labeling period, place the cell culture plates on ice.
-
Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Aspirate the final PBS wash, leaving a thin layer of PBS on the cells.
-
-
UV Irradiation:
-
Cell Harvesting:
-
Immediately after UV irradiation, add ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and proceed to cell lysis.
-
Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the lysis of cells and extraction of proteins for subsequent analysis.
-
Lysis Buffer Preparation:
-
Prepare a suitable lysis buffer, such as RIPA buffer, containing protease and phosphatase inhibitors.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
-
Protein Extraction:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 4: Affinity Purification of Crosslinked Complexes
This protocol is for the enrichment of a specific bait protein and its crosslinked partners.
-
Antibody-Bead Conjugation:
-
Conjugate an antibody specific to your bait protein (or its affinity tag) to protein A/G magnetic beads according to the manufacturer's instructions.
-
-
Immunoprecipitation:
-
Incubate the protein lysate with the antibody-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the enriched protein sample for mass spectrometry analysis.
-
SDS-PAGE and In-Gel Digestion:
-
Peptide Extraction and Desalting:
-
Sample Concentration:
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 6: Mass Spectrometry Analysis and Data Interpretation
This protocol provides a general overview of the mass spectrometry and data analysis workflow.
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).[13]
-
For SILAC data, the software will quantify the relative abundance of "heavy" and "light" peptides.
-
Identify proteins that are significantly enriched in the experimental sample compared to the control. These are your potential interaction partners.
-
Visualizations
Signaling Pathway: Histone Acetylation and Deacetylation
Caption: Dynamic regulation of histone acetylation by writer, eraser, and reader proteins.
Experimental Workflow: this compound Crosslinking Proteomics
Caption: General workflow for identifying protein-protein interactions using this compound.
References
- 1. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach | eLife [elifesciences.org]
- 8. hub.hku.hk [hub.hku.hk]
- 9. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics with Photo-Lysine Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine, a photo-activatable amino acid analog, has emerged as a powerful tool in quantitative proteomics for the in vivo capture of protein-protein interactions (PPIs). This technique allows for the covalent cross-linking of interacting proteins upon UV irradiation, providing a snapshot of transient and stable interactions within their native cellular context. When combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound labeling enables the accurate quantification of changes in PPIs under different experimental conditions. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based quantitative proteomics to elucidate signaling pathways and identify novel drug targets.
This compound is designed with a diazirine ring in its side chain, which upon exposure to UV light, generates a highly reactive carbene intermediate that can form covalent bonds with interacting proteins in close proximity.[1][2] This method is particularly advantageous for capturing weak or transient interactions that are often lost during traditional co-immunoprecipitation experiments.
Applications in Drug Discovery and Development
-
Target Deconvolution: Identify the cellular binding partners of a small molecule inhibitor by comparing the interactome of a target protein in the presence and absence of the compound.
-
Pathway Elucidation: Map dynamic changes in protein interaction networks in response to drug treatment or disease-related stimuli.
-
Biomarker Discovery: Identify novel protein-protein interactions that are specific to a disease state, which can serve as potential biomarkers for diagnostics or therapeutic monitoring.
-
Understanding Drug Resistance: Investigate how drug resistance mechanisms alter protein interaction networks, leading to the identification of new therapeutic strategies.
Experimental Workflow Overview
The overall workflow for a quantitative proteomics experiment using this compound labeling and SILAC is a multi-step process that requires careful planning and execution. The key stages include:
-
SILAC Labeling and this compound Incorporation: Two cell populations are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The "heavy" medium is also supplemented with this compound.
-
Experimental Treatment: The "heavy" labeled cells are subjected to the experimental condition (e.g., drug treatment), while the "light" cells serve as the control.
-
In Vivo UV Cross-Linking: Both cell populations are irradiated with UV light to induce covalent cross-linking between this compound residues and interacting proteins.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the proteomes are extracted.
-
Sample Mixing and Protein Digestion: The "light" and "heavy" protein lysates are mixed in a 1:1 ratio, followed by enzymatic digestion to generate peptides.
-
Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptide species can be enriched to increase their detection by mass spectrometry.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The MS data is processed to identify proteins and quantify the relative abundance of proteins in the experimental versus control samples based on the heavy/light SILAC ratios.
Experimental workflow for this compound SILAC.
Detailed Protocols
Protocol 1: Cell Culture and SILAC Labeling with this compound
This protocol describes the metabolic labeling of two cell populations for a typical two-plex SILAC experiment with the incorporation of this compound in the "heavy" labeled cells.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-lysine (light)
-
¹³C₆,¹⁵N₂-L-lysine (heavy)
-
L-arginine (light)
-
This compound
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the lysine- and arginine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-lysine and L-arginine to their normal physiological concentrations (e.g., 146 mg/L L-lysine and 84 mg/L L-arginine for DMEM).[3] Add 10% dFBS.
-
Heavy Medium: Reconstitute the lysine- and arginine-deficient medium. Supplement with "heavy" ¹³C₆,¹⁵N₂-L-lysine (e.g., 152.8 mg/L) and "light" L-arginine to their normal physiological concentrations.[3] Add 10% dFBS.
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).
-
Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >97%.[3][4] The exact number of passages will depend on the cell line's doubling time.
-
-
This compound Incorporation:
-
For the final 24-48 hours of culture before the experiment, replace the "heavy" medium with "heavy" medium supplemented with this compound. The optimal concentration of this compound should be determined empirically but is typically in the range of 0.1-1 mM.
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that >97% of lysine-containing peptides show the expected +8 Da mass shift.[4]
-
Protocol 2: In Vivo UV Cross-Linking and Sample Preparation
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
UV cross-linking apparatus (e.g., Stratalinker) with 365 nm bulbs
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Experimental Treatment:
-
Treat the "heavy" this compound labeled cells with the experimental condition (e.g., drug treatment).
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Harvesting and Washing:
-
After the desired treatment period, aspirate the media from both "light" and "heavy" cell culture plates.
-
Wash the cells twice with ice-cold PBS.
-
-
UV Cross-Linking:
-
Place the cell culture plates on ice and irradiate with 365 nm UV light. The optimal energy and duration should be determined empirically, but a typical starting point is 1-2 J/cm² for 1-5 minutes.[5]
-
-
Cell Lysis:
-
Immediately after cross-linking, add ice-cold lysis buffer to the plates.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Extraction and Quantification:
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a 1:1 ratio.
-
Protocol 3: Protein Digestion and Mass Spectrometry Analysis
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the combined protein mixture to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
In-Solution Digestion:
-
Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of detergents.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 desalting columns according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. A typical setup involves a nano-flow HPLC system coupled to a high-resolution mass spectrometer.[4]
-
Data Presentation
Quantitative data from a this compound SILAC experiment is typically presented in a table format. The table should include the identified proteins, their accession numbers, the calculated heavy/light (H/L) ratios, and statistical significance values. For ease of interpretation, H/L ratios are often log₂ transformed. A log₂(H/L) ratio greater than 0 indicates an increased interaction in the experimental condition, while a ratio less than 0 suggests a decreased interaction.
Table 1: Representative Quantitative Data from a this compound SILAC Experiment to Identify Proteins that Dissociate from a Bait Protein upon Drug Treatment.
| Protein Accession | Gene Symbol | Protein Name | log₂(H/L Ratio) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | -2.58 | 0.001 |
| Q06323 | DPF2 | Zinc finger protein DPF2 | -2.15 | 0.003 |
| P62258 | H3-3A | Histone H3.3 | 0.05 | 0.89 |
| P16401 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | -0.12 | 0.75 |
| Q13148 | SMARCA4 | Transcription activator BRG1 | -1.98 | 0.005 |
| P51532 | HDAC1 | Histone deacetylase 1 | -0.08 | 0.81 |
Case Study: Elucidating the Role of Histone Modifications in Transcriptional Regulation
This compound labeling has been instrumental in identifying "reader" proteins that recognize specific post-translational modifications (PTMs) on histones and translate them into downstream biological outcomes.[2][6] One such regulatory interplay involves the methylation of histone H3 at arginine 2 (H3R2me2a) and its influence on the methylation of H3 at lysine (B10760008) 4 (H3K4me3), a key mark of active promoters.
The enzyme PRMT6 is responsible for depositing the H3R2me2a mark.[7][8] At gene promoters, the presence of H3R2me2a can inhibit the binding of the KMT2A/D complex, which is responsible for H3K4 trimethylation.[9][10] This leads to transcriptional repression. Conversely, at enhancers, H3R2me2a can facilitate the recruitment of KMT2D, leading to H3K4 monomethylation (H3K4me1) and transcriptional activation.[7][9] The DPF domain of proteins like DPF2 has been shown to recognize acetylated histone tails, and its interaction with chromatin can be influenced by other nearby modifications.[10]
Using a this compound-based approach, one could design an experiment to identify proteins that are recruited to or dissociate from H3R2me2a-modified chromatin. For example, a "heavy" cell line could be treated with an inhibitor of PRMT6, leading to a decrease in H3R2me2a levels. By comparing the interactome of histone H3 in these cells to untreated "light" cells, one could quantify the changes in the association of reader proteins like DPF2 and enzymes like KMT2A/D.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative interaction proteomics and genome-wide profiling of epigenetic histone marks and their readers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic Location of PRMT6-Dependent H3R2 Methylation Is Linked to the Transcriptional Outcome of Associated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The DPF Domain As a Unique Structural Unit Participating in Transcriptional Activation, Cell Differentiation, and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photo-Lysine Incorporation in E. coli
Welcome to the technical support center for optimizing the incorporation of photo-lysine and its derivatives into proteins in E. coli. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into proteins in E. coli?
A1: The site-specific incorporation of this compound, an unnatural amino acid (UAA), relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1] The most commonly used OTS for this purpose is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) from Methanosarcina species.[2] This aaRS is evolved to specifically recognize and charge the tRNA with this compound. The tRNA has its anticodon mutated to recognize the amber stop codon (UAG). When a gene of interest is engineered to contain an in-frame UAG codon at the desired incorporation site, this specialized tRNA will deliver this compound to the ribosome, allowing its incorporation into the growing polypeptide chain.[1][3]
Q2: Which E. coli strains are recommended for this compound incorporation?
A2: The choice of E. coli strain is critical for high-yield protein expression. Strains like BL21(DE3) are widely used due to their deficiency in Lon and OmpT proteases, which reduces the degradation of the expressed protein.[4] For eukaryotic proteins that may have different codon usage, Rosetta strains, which are derivatives of BL21(DE3) containing extra tRNA genes for rare codons, can improve expression.[4] Additionally, strains engineered to have reduced levels of Release Factor 1 (RF1), which competes with the suppressor tRNA at the amber codon, can significantly enhance incorporation efficiency.[1][3] For proteins that are toxic to the host cell, strains like C41(DE3) and C43(DE3) are beneficial as they allow for more controlled expression.[4]
Q3: What are the key components of the expression system for this compound incorporation?
A3: A typical expression system consists of two plasmids co-transformed into the E. coli host strain. The first plasmid carries the gene for the evolved aminoacyl-tRNA synthetase (e.g., a this compound specific PylRS variant) and one or more copies of the suppressor tRNA gene. The second plasmid contains the target gene with an in-frame amber (UAG) stop codon at the desired site of this compound incorporation.[5] The expression of the target protein is typically under the control of an inducible promoter, such as the T7 promoter, which is activated by the addition of IPTG in strains like BL21(DE3).[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound incorporation experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the full-length protein | 1. Inefficient amber suppression: Competition from Release Factor 1 (RF1) can lead to premature termination of translation.[1][3] 2. Suboptimal aaRS/tRNA pair: The synthetase may have low activity or specificity for this compound, or the tRNA may not be efficiently charged or recognized by the ribosome.[7] 3. Low intracellular concentration of this compound: Poor uptake of the UAA by the E. coli cells can limit its availability for protein synthesis.[8] 4. Toxicity of the expressed protein: High-level expression of a toxic protein can impair cell growth and protein production.[4] 5. Suboptimal codon context: The nucleotides surrounding the UAG codon can influence suppression efficiency.[9] | 1. Use an E. coli strain with a deleted or down-regulated RF1.[1][3] 2. Use an evolved, highly active aaRS/tRNA pair. Consider using plasmids with multiple copies of the tRNA gene to increase its cellular concentration.[7] 3. Increase the concentration of this compound in the growth medium. Consider using a methyl-ester derivative of this compound to enhance cell permeability.[8][10] 4. Use an expression strain designed for toxic proteins, such as C41(DE3) or C43(DE3).[4] Lower the induction temperature and IPTG concentration to reduce the expression rate. 5. If possible, modify the codons flanking the UAG site. Some studies suggest that certain nucleotide contexts are more favorable for suppression.[2][9] |
| High levels of truncated protein | 1. Strong competition from RF1: This is a primary cause of premature termination at the UAG codon.[3] 2. Insufficient charged suppressor tRNA: The concentration of this compound-charged tRNA may be too low to effectively compete with RF1. | 1. Switch to an RF1-deficient E. coli strain. 2. Increase the expression of both the aaRS and the suppressor tRNA. Use a higher concentration of this compound in the medium. |
| No protein expression even in the absence of this compound | 1. "Leaky" suppression: The aaRS may be charging the suppressor tRNA with a natural amino acid, leading to readthrough of the amber codon.[3] 2. Contamination: The growth medium may be contaminated with a natural amino acid that is being incorporated. | 1. Use a highly specific, evolved aaRS that does not cross-react with natural amino acids.[3] 2. Ensure the purity of the this compound and use high-purity media components. |
| Poor cell growth after induction | 1. Toxicity of the target protein: Overexpression can be detrimental to the host cells.[4] 2. Toxicity of the unnatural amino acid: High concentrations of some UAAs can be toxic.[10] | 1. Reduce the inducer (IPTG) concentration and lower the expression temperature (e.g., 16-25°C).[5] Use a strain designed for toxic protein expression.[4] 2. Determine the optimal, non-toxic concentration of this compound through a dose-response experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving UAA incorporation efficiency.
Table 1: Effect of Engineered aaRS/tRNA Pairs on Incorporation Efficiency
| Orthogonal Pair | Unnatural Amino Acid | Fold Improvement in Efficiency | Reference |
| chPylRSIPYE/tRNAM15 vs. chPylRSIPYE/tRNAPyl* | BocK | >2x | [7] |
| chPylRSIPYE/tRNAM15 vs. MbPylRSF/tRNAM15 | PrK | 1.4x | [7] |
Table 2: Impact of UAA Methyl Ester Forms on Protein Yield
| Unnatural Amino Acid | Protein | Fold Improvement in Yield (Methyl Ester vs. Free Acid) | Reference |
| L-ThzK | Ubiquitin (UB) | 2-6x | [8] |
| D-ThzK | Green Fluorescent Protein (GFP) | 2-6x | [8] |
| BocK | UB and GFP | 2-5x | [8] |
| PrK | UB and GFP | 2-5x | [8] |
Experimental Protocols
Protocol 1: General Protein Expression for this compound Incorporation in E. coli
-
Transformation: Co-transform the E. coli expression host (e.g., BL21(DE3)) with the plasmid containing the this compound-specific synthetase and suppressor tRNA, and the plasmid encoding the target protein with an amber codon.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics and this compound (typically 0.5-2 mM) with the overnight culture to an OD600 of 0.05-0.1.[2] Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic proteins, lower the temperature to 16-25°C and induce for a longer period (e.g., 16-18 hours).[5]
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Analysis: Analyze the protein expression by SDS-PAGE and Western blot or mass spectrometry to confirm the incorporation of this compound.
Visualizations
Caption: Experimental workflow for this compound incorporation in E. coli.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced incorporation of subnanometer tags into cellular proteins for fluorescence nanoscopy via optimized genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 10. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Photo-Lysine Cross-Linking
Welcome to the technical support center for photo-lysine cross-linking. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their cross-linking experiments. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Low or no cross-linking yield is a common issue in this compound cross-linking experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low cross-linking yield.
Caption: A step-by-step decision tree for troubleshooting low this compound cross-linking yield.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any cross-linked products on my SDS-PAGE gel?
A1: There are several potential reasons for a complete lack of cross-linking:
-
Reagent Instability: this compound and associated crosslinkers, especially those with NHS esters, are sensitive to moisture.[1] Always prepare stock solutions in a dry organic solvent like DMSO or DMF immediately before use and do not store them for extended periods.[1][2] this compound itself should be stored protected from light.[3]
-
Incompatible Buffers: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with the lysine (B10760008) residues on your protein, effectively quenching the reaction before it can occur.[1][2] It is crucial to use amine-free buffers such as PBS, HEPES, or phosphate (B84403) buffers at a pH between 7 and 9.[2]
-
Insufficient UV Activation: The diazirine group on this compound requires UV light (typically around 365 nm) to become activated.[4] Ensure your UV source is functioning correctly and that the energy dose and exposure time are sufficient for your sample volume and concentration.
-
Low Protein Concentration: Cross-linking is a bimolecular reaction, and its efficiency is dependent on the concentration of the interacting partners. If your protein concentration is too low, the probability of a successful cross-linking event is reduced.[2]
Q2: My cross-linking yield is very low. How can I improve it?
A2: Low yield can often be improved by optimizing several experimental parameters:
-
Molar Ratio of Crosslinker to Protein: The optimal molar excess of the crosslinker needs to be determined empirically.[1] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[5] However, excessive crosslinker can lead to protein precipitation.[1]
-
UV Irradiation Energy: Both insufficient and excessive UV irradiation can lead to low yields. Insufficient energy will not activate enough this compound molecules, while excessive exposure can cause protein damage. It is recommended to perform a titration of the UV energy dose. For collagen cross-linking, energies in the range of 0.06 to 0.96 J/cm² have been evaluated.[6]
-
Reaction Temperature: Temperature can influence the flexibility of your proteins and the stability of the crosslinker. Some studies have found that carrying out the cross-linking reaction at 4°C can reduce non-specific cross-links.
Q3: I see a smear or precipitate after the cross-linking reaction. What is happening?
A3: This is likely due to over-crosslinking, which can cause protein aggregation and precipitation.[1] This occurs when too many cross-linking events happen, altering the protein's net charge and solubility. To resolve this, try reducing the molar excess of the crosslinker or decreasing the reaction time.
Q4: How do I properly quench the cross-linking reaction?
A4: To stop the reaction, add a buffer containing a high concentration of primary amines. A common and effective quenching solution is 1 M Tris-HCl (pH 7.5) or 1 M glycine, added to a final concentration of 20-50 mM.[2][5] The quenching reaction should be incubated for approximately 15 minutes at room temperature.[2][5][7]
Q5: Can the this compound be incorporated into proteins in living cells?
A5: Yes, this compound can be metabolically incorporated into proteins by the native mammalian translation machinery when cells are grown in lysine-deficient media supplemented with this compound.[8][9] This allows for the capture of protein-protein interactions within a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound cross-linking experiments.
Table 1: Recommended Molar Ratios of Crosslinker to Protein
| Protein Concentration | Recommended Molar Excess of Crosslinker | Expected Outcome |
| > 5 mg/mL | 10-fold | Sufficient for initial trials |
| < 5 mg/mL | 20- to 50-fold | Compensates for lower protein concentration[5] |
| Optimized | 0.5 to 2 (crosslinker to total lysine) | Maximizes cross-link yield while minimizing mono-links[8] |
Table 2: UV Irradiation Parameters for Photo-activation
| Wavelength (nm) | Energy Dose (J/cm²) | Typical Exposure Time | Notes |
| ~365 | 0.06 - 0.96 | 30 seconds - 30 minutes | Optimal for diazirine activation.[4][6] Titration is recommended. |
| 254 | 0.06 - 0.96 | 30 minutes | Used for some collagen cross-linking, may cause protein damage.[6] |
| High Intensity (>50 mW/cm²) | 5.4 | < 2 minutes | May lead to a sudden decrease in cross-linking efficacy.[5] |
Experimental Protocols
Protocol 1: In Vitro this compound Cross-Linking of Purified Proteins
This protocol provides a general workflow for cross-linking two purified proteins (Protein A and Protein B) using a hetero-bifunctional crosslinker with an NHS ester and a photo-activatable group.
Materials:
-
Purified Protein A and Protein B
-
This compound containing crosslinker (e.g., Sulfo-SDA)
-
Dry, amine-free solvent (e.g., DMSO)
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation: Prepare a mixture of Protein A and Protein B in the Reaction Buffer to the desired final concentrations (e.g., 20 µM of each).
-
Prepare Crosslinker Solution: Immediately before use, dissolve the this compound crosslinker in DMSO to a concentration of 25 mM.[4]
-
NHS Ester Reaction (if applicable): Add the crosslinker solution to the protein mixture to a final concentration of 2 mM (100-fold molar excess). Incubate at room temperature for 30 minutes to allow the NHS ester to react with lysine residues.[4]
-
UV Activation: Place the sample on ice and irradiate with UV light (365 nm) for 30 seconds to 30 minutes. The optimal time should be determined empirically.
-
Incubation: After irradiation, incubate the sample for an additional 30 minutes at room temperature.[4]
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[4][7]
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Visual Representation of the In Vitro Cross-Linking Protocol
Caption: Workflow for a typical in vitro this compound cross-linking experiment.
Disclaimer: This technical support guide provides general recommendations based on published literature. Optimal conditions for specific applications may vary and should be determined experimentally.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes – Rappsilber Laboratory [rappsilberlab.org]
- 4. escholarship.org [escholarship.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Analysis of the effective dose of ultraviolet light in corneal cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Cross-Linking Coverage for Protein Complexes Containing Low Levels of Lysine by Using an Enrichable Photo-Cross-Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: Photo-Lysine Experiments
Welcome to the technical support center for photo-lysine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in crosslinking studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and artifacts that can arise during this compound experiments, from initial probe incorporation to final data analysis.
Probe Incorporation and Cell Viability
Question: I am observing low incorporation of this compound into my target proteins. What are the possible causes and solutions?
Answer:
Low incorporation of this compound can be a significant hurdle. Here are several factors to consider and troubleshoot:
-
Amino Acid Competition: The presence of natural lysine (B10760008) in the cell culture medium will compete with this compound for incorporation by the cellular translation machinery.
-
Solution: Use a lysine-free medium and dialyzed fetal bovine serum (FBS) to minimize the concentration of natural lysine.[1]
-
-
This compound Concentration: The concentration of this compound in the medium may be suboptimal.
-
Solution: Titrate the concentration of this compound to find the optimal balance between incorporation efficiency and potential cytotoxicity.
-
-
Cell Health: The overall health of the cells can impact protein synthesis and, consequently, this compound incorporation.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Monitor cell viability throughout the labeling process.
-
-
Incorporation Time: The duration of incubation with this compound may not be sufficient for adequate protein turnover and incorporation.
-
Solution: Optimize the incubation time based on the turnover rate of your protein of interest. For metabolically stable proteins, a longer incubation period may be necessary.
-
Question: I am observing significant cytotoxicity after adding this compound to my cell culture. How can I mitigate this?
Answer:
Cytotoxicity can be a concern with the introduction of unnatural amino acids. Here are some strategies to minimize cell death:
-
Optimize this compound Concentration: High concentrations of this compound can be toxic to cells.
-
Solution: Perform a dose-response experiment to determine the highest concentration of this compound that can be used without significantly impacting cell viability.
-
-
Gradual Adaptation: Abruptly switching to a lysine-free medium containing this compound can be stressful for cells.
-
Solution: Gradually adapt the cells to the lysine-free medium before introducing this compound.
-
-
Monitor Cell Confluency: Overly confluent or sparse cell cultures can be more susceptible to stress.
-
Solution: Plate cells at an optimal density to ensure they are in a healthy state during the experiment.
-
UV Crosslinking Artifacts
Question: I am seeing a high degree of non-specific crosslinking in my results. What could be causing this and how can I reduce it?
Answer:
Non-specific crosslinking is a common artifact in this compound experiments due to the highly reactive carbene intermediate generated upon UV activation.[2] Here’s how to address it:
-
UV Dosage: Excessive UV irradiation can lead to the formation of highly reactive species that crosslink indiscriminately.
-
Scavengers: The presence of other reactive molecules in the buffer can contribute to non-specific reactions.
-
Solution: Consider the addition of mild radical scavengers to the lysis buffer (after crosslinking) to quench unreacted carbene intermediates.
-
-
Proximity of the Diazirine Moiety: The position of the diazirine group on the lysine side chain can influence its reactivity and specificity.
-
Solution: Different this compound isomers (e.g., γ-photolysine vs. δ-photolysine) are available. δ-photolysine, with the diazirine closer to the end of the side chain, may offer higher crosslinking efficiency in some contexts.[5]
-
Question: My crosslinking efficiency is very low, resulting in weak signals. How can I improve it?
Answer:
Low crosslinking efficiency can make it difficult to detect interacting partners. Here are some ways to boost your signal:
-
Optimize UV Wavelength and Dose: The wavelength and total energy of the UV light are critical for efficient diazirine activation.
-
Solution: Use a UV lamp with a peak output around 365 nm.[6] Optimize the duration and intensity of the UV exposure. A higher intensity lamp may allow for shorter exposure times, which can also help to reduce UV-induced cell damage.
-
-
This compound Incorporation: As discussed above, ensuring high incorporation of this compound is a prerequisite for efficient crosslinking.
-
Quenching of Reactive Intermediates: The highly reactive carbene can be quenched by water, reducing the efficiency of protein-protein crosslinking.
-
Solution: While difficult to control in a cellular environment, being aware of this limitation is important. In in vitro experiments, using buffers with lower water activity could be explored, though this may impact protein structure.
-
Mass Spectrometry Analysis Artifacts
Question: I am having difficulty identifying the crosslinked peptides in my mass spectrometry data. What are some common challenges and solutions?
Answer:
Identifying crosslinked peptides by mass spectrometry can be complex. Here are some common issues and how to address them:
-
Complex Fragmentation Spectra: Crosslinked peptides produce complex MS/MS spectra that can be challenging for standard search algorithms to interpret.
-
Solution: Use specialized software designed for the analysis of crosslinked peptides. These programs can handle the complexity of the fragmentation patterns and identify both inter- and intra-peptide crosslinks.
-
-
Low Abundance of Crosslinked Peptides: Crosslinked species are often present at low stoichiometry, making them difficult to detect.
-
Unexpected Mass Shifts: You may observe unexpected mass modifications in your data.
-
Solution: Be aware of potential side reactions. For example, formylation can be an artifact of sample preparation using formic acid.[9] High-resolution mass spectrometry is crucial to differentiate between modifications with similar masses.
-
Data Presentation
Comparison of Photo-Reactive Amino Acids
The choice of photo-reactive amino acid can impact the efficiency and specificity of your crosslinking experiment. While this compound is a popular choice due to the high abundance of lysine in proteins, other options like photo-leucine and photo-methionine are also available.
| Feature | This compound | Photo-Leucine | Photo-Methionine |
| Incorporation Rate | 4% - 40%[5] | Generally lower than this compound | Generally lower than this compound |
| Crosslinking Efficiency | Generally high; can be more efficient than photo-leucine for some proteins[7][10] | Variable | Variable, can be low (e.g., 0.7% in one study)[11] |
| Positional Advantage | High abundance on protein surfaces | Lower abundance, often in hydrophobic cores | Lower abundance |
| Potential Artifacts | High reactivity can lead to non-specific crosslinking | Lower incorporation may require higher concentrations or longer labeling times | Lower incorporation may require higher concentrations or longer labeling times |
UV Crosslinking Parameters
Optimizing the UV crosslinking step is critical to balance crosslinking efficiency with potential cell damage.
| Parameter | Recommendation | Rationale |
| Wavelength | 365 nm | Optimal for diazirine activation with reduced risk of DNA and protein damage compared to shorter wavelengths.[6] |
| Intensity | High-intensity lamp | Allows for shorter exposure times, minimizing cellular stress. |
| Duration | 1-15 minutes (to be optimized) | Shorter durations reduce the risk of UV-induced artifacts and cell death.[6] |
| Temperature | On ice or at 4°C | Helps to minimize cellular processes and potential degradation during irradiation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into proteins in mammalian cells.
-
Cell Culture Preparation:
-
Culture mammalian cells in standard lysine-containing medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach the desired confluency (typically 70-80%).
-
-
Medium Exchange:
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add lysine-free DMEM supplemented with 10% dialyzed FBS.
-
Incubate the cells for 1-2 hours to deplete intracellular lysine pools.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add this compound to the lysine-free medium to the desired final concentration (typically in the range of 0.1-1 mM, to be optimized).
-
Incubate the cells for the desired labeling period (e.g., 18-24 hours), depending on the protein turnover rate.
-
-
Harvesting Cells for Crosslinking:
-
After the incubation period, wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for the UV crosslinking procedure.
-
Protocol 2: UV Crosslinking and Sample Preparation for Mass Spectrometry
This protocol outlines the steps for UV crosslinking of this compound labeled cells and subsequent sample preparation for mass spectrometry analysis.
-
UV Crosslinking:
-
Place the plate of washed cells on ice.
-
Irradiate the cells with 365 nm UV light. The distance from the lamp and the duration of exposure should be optimized for your specific cell type and experimental setup. A common starting point is a 15-minute irradiation.[6]
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Perform an in-solution or in-gel tryptic digest of the proteins.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Enrich for crosslinked peptides using techniques such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[8]
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer for accurate mass measurements.
-
-
Data Analysis:
-
Use specialized software for the identification of crosslinked peptides from the MS/MS data.
-
Visualizations
Experimental Workflow for this compound Crosslinking
Caption: Workflow for a typical this compound crosslinking experiment.
p53 Signaling Pathway
The p53 signaling pathway plays a crucial role in cellular stress responses, including DNA damage, leading to outcomes such as cell cycle arrest, apoptosis, or DNA repair. This compound crosslinking can be a powerful tool to study the dynamic protein-protein interactions within this pathway.
Caption: A simplified diagram of the p53 signaling pathway.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Photo-Lysine Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of photo-lysine labeling experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that can lead to decreased specificity in this compound labeling experiments, such as high background or off-target labeling.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Excess Probe Concentration: Using too much this compound probe can lead to non-specific binding to proteins and other cellular components. | Titrate the this compound probe concentration to find the optimal balance between labeling efficiency and background signal. Start with a low concentration and gradually increase it. |
| 2. Prolonged UV Exposure: Excessive UV irradiation time can cause non-specific crosslinking. | Optimize the UV exposure time by performing a time-course experiment. Start with a short exposure and incrementally increase it to identify the shortest time required for efficient labeling of the target. | |
| 3. Inefficient Quenching: Residual, unreacted this compound can bind non-specifically after cell lysis. | Add a quenching agent, such as a DTT- or BME-containing buffer, immediately after UV irradiation to neutralize unreacted probe. | |
| Off-Target Labeling | 1. Probe Reactivity: The photo-activatable group may react with abundant, non-target proteins in close proximity. | Include control experiments, such as labeling in the absence of the target protein or using a non-photo-reactive lysine (B10760008) analog, to identify off-target interactions. |
| 2. Sub-optimal Washing Steps: Inadequate washing after probe incubation can leave unbound probe that crosslinks non-specifically upon UV activation. | Increase the number and stringency of wash steps after probe incubation and before UV irradiation to remove unbound probe. | |
| Low Labeling Efficiency of Target | 1. Insufficient UV Energy: The UV lamp may not be providing enough energy to efficiently activate the this compound. | Check the age and output of your UV lamp. Ensure the correct wavelength (typically 365 nm for diazirines) is being used. |
| 2. Inaccessible Lysine Residues: The target protein may not have accessible lysine residues within the binding pocket of interest. | Consider using alternative photo-amino acids that target different residues, such as photo-leucine or photo-methionine. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration range for a this compound probe?
The optimal concentration is highly dependent on the specific probe and the biological system. However, a general starting point is to perform a concentration titration from a low micromolar range (e.g., 1-10 µM) to a higher concentration (e.g., 50-100 µM). The goal is to identify the lowest concentration that gives a robust signal for the target of interest with minimal background.
Q2: How can I be sure that my labeling is specific to the intended binding site?
To confirm labeling specificity, it is crucial to run parallel control experiments. A key control is to perform the labeling experiment in the presence of an excess of a known binder or inhibitor of the target protein. A significant reduction in the labeling of your target in the presence of the competitor would indicate specific binding. Additionally, using a "scrambled" or inactive version of your probe that is not expected to bind the target can help differentiate specific from non-specific labeling.
Q3: What are the best practices for the UV irradiation step?
For the UV irradiation step, it is important to be consistent with the distance between the sample and the UV source. Perform a time-course experiment to determine the minimal exposure time needed for efficient crosslinking. It is also advisable to keep the samples on ice during irradiation to minimize potential heat-induced artifacts.
Q4: Can the choice of photo-activatable group on the lysine affect specificity?
Yes, the choice of the photo-activatable moiety can influence specificity. The two most common photo-activatable groups are diazirines and benzophenones. Diazirines are generally considered more specific as they generate highly reactive carbenes upon UV activation, which have a shorter lifetime and are more likely to react with molecules in their immediate vicinity. Benzophenones, on the other hand, form longer-lived triplet biradicals that can diffuse further before reacting, potentially leading to more off-target labeling.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate key experimental workflows and the chemical logic behind this compound labeling.
Caption: A generalized experimental workflow for this compound labeling experiments.
Caption: Key factors that contribute to achieving high specificity in this compound labeling.
Technical Support Center: Identification of Photo-Lysine Cross-Linked Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification of photo-lysine cross-linked peptides.
Troubleshooting Guide
Problem: Low or No Identification of Cross-Linked Peptides
Possible Cause 1: Inefficient Cross-Linking Reaction
-
Solution: Optimize the cross-linking conditions. The efficiency of the photo-cross-linking reaction is critical.[1][2] Ensure the UV irradiation time and wavelength are appropriate for the specific this compound analog used. Verify the concentration of the cross-linking reagent and the protein sample. It's important to recognize that the yield of cross-linked peptides is often very low, sometimes less than 1% of the total identified peptides.[3][4]
-
Experimental Protocol: Optimization of UV Cross-Linking
-
Prepare a series of protein samples with a constant concentration of the incorporated this compound.
-
Expose the samples to a range of UV irradiation times (e.g., 5, 10, 15, 20 minutes) at a fixed wavelength (typically 365 nm for diazirine-based photo-lysines).
-
Conversely, test different UV wavelengths if your light source allows, keeping the irradiation time constant.
-
Analyze the cross-linking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to cross-linked protein complexes.
-
Digest the optimally cross-linked sample for mass spectrometry analysis.
-
Possible Cause 2: Low Abundance of Cross-Linked Peptides
-
Solution: Employ enrichment strategies to increase the concentration of cross-linked peptides relative to unmodified peptides.[3][5][6] The low stoichiometry of cross-linking reactions makes enrichment almost essential for successful identification.[7]
-
Data Presentation: Comparison of Enrichment Strategies
| Enrichment Strategy | Principle | Advantages | Disadvantages |
| Strong Cation Exchange (SCX) Chromatography | Separates peptides based on charge. Cross-linked peptides are typically more positively charged.[3][8] | Simple and effective for enriching cross-linked peptides.[3] | May not be as effective for all types of cross-linked peptides. |
| Size Exclusion Chromatography (SEC) | Separates peptides based on size. Cross-linked peptides are larger than their linear counterparts.[3][8] | Good for removing smaller, unmodified peptides.[3] | Resolution may be insufficient to separate cross-linked peptides from large linear peptides. |
| Affinity Purification | Utilizes tags incorporated into the cross-linker (e.g., biotin) for capture on a resin (e.g., streptavidin).[4][5][6] | Highly specific and can lead to significant enrichment.[5][6] | The tag can interfere with analysis and requires an additional chemical modification step. |
Possible Cause 3: Complex Fragmentation Spectra
-
Solution: Utilize advanced fragmentation techniques and specialized data analysis software. The fragmentation spectra of cross-linked peptides are a mixture of fragments from two different peptide chains, making interpretation challenging.[9][10]
-
Recommendations:
-
Fragmentation Methods: Higher-energy collisional dissociation (HCD) is often effective for fragmenting cross-linked peptides.[11] Electron-transfer dissociation (ETD) can be complementary, especially for highly charged precursors.[11] A combination of fragmentation methods (e.g., EThcD) can provide the most comprehensive fragmentation data.[11]
-
Mass Spectrometer Settings: Use a high-resolution mass spectrometer (e.g., Orbitrap) for both precursor and fragment ion detection to improve mass accuracy.[8][12]
-
Data Analysis Software: Employ specialized software designed for cross-link identification, such as XlinkX, pLink, or MeroX.[3][9] These tools can handle the complexity of cross-linked peptide spectra and perform database searches against a library of all possible cross-linked pairs.[10]
-
Problem: High False-Discovery Rate (FDR) in Cross-Link Identification
Possible Cause: Inadequate Database Search Strategy
-
Solution: Implement a robust database search and validation strategy. The large search space created by considering all possible peptide pairs can lead to a high number of false positives.
-
Experimental Protocol: Database Search and Validation Workflow
-
Database Creation: Create a database containing the sequences of the proteins of interest.
-
In Silico Digestion: Perform an in silico digestion of the protein sequences with the appropriate enzyme (e.g., trypsin).
-
Cross-Link Generation: Generate a list of all possible linear and cross-linked peptide pairs, considering the mass modification of the this compound and the cross-linker.
-
Database Search: Search the experimental spectra against this custom database using a specialized cross-link search algorithm.[10][13]
-
FDR Calculation: Use a target-decoy approach to estimate the false discovery rate.[8] This involves searching against a database of decoy (reversed or shuffled) sequences.
-
Manual Validation: Manually inspect the spectra of high-scoring peptide-spectrum matches (PSMs) to confirm the presence of characteristic fragment ions from both peptides.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cross-linking?
A1: this compound is an unnatural amino acid analog of lysine (B10760008) that contains a photo-reactive group, typically a diazirine.[14] This amino acid can be incorporated into proteins during protein synthesis by the cell's own machinery.[15] Upon exposure to UV light, the diazirine group is activated to form a highly reactive carbene intermediate.[9][16] This carbene can then form a covalent bond with any nearby amino acid residue, effectively "cross-linking" the two interacting proteins.[9] This method is particularly useful for capturing transient or weak protein-protein interactions in their native cellular environment.[15]
Q2: What are the main challenges in identifying this compound cross-linked peptides?
A2: The primary challenges include:
-
Low abundance: Cross-linked products are often formed at very low yields.[1][7]
-
Complex spectra: Tandem mass spectra of cross-linked peptides contain fragment ions from two different peptide chains, complicating their interpretation.[9]
-
Large search space: The computational complexity of searching for all possible peptide pairs in a database is significant.[7]
-
Non-specific reactivity: The photo-activated carbene can react with any amino acid, which increases the complexity of the resulting products and the database search.[14][16]
Q3: How do I choose the right photo-amino acid for my experiment?
A3: Besides this compound, other photo-reactive amino acids like photo-leucine and photo-methionine are available.[15][17][18] The choice depends on the specific biological question and the system being studied.
-
This compound: Useful for studying interactions involving lysine-rich regions or post-translational modifications on lysine.[14]
-
Photo-leucine/methionine: These are often used to probe protein-protein interactions within the hydrophobic core of proteins or at interfaces where these residues are abundant.[17][18][19] Their smaller size compared to other photo-crosslinkers can be advantageous in preserving native interactions.[17]
Q4: Can I perform quantitative analysis with this compound cross-linking?
A4: Yes, quantitative cross-linking mass spectrometry (QCLMS) is possible.[8] By using stable isotope labeling approaches, you can compare the abundance of specific cross-links under different conditions (e.g., with and without a drug treatment). This can provide insights into how protein conformations and interactions change in response to stimuli.[8]
Visualizations
Caption: Experimental workflow for identifying this compound cross-linked peptides.
Caption: Troubleshooting logic for common issues in cross-link identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A hybrid spectral library and protein sequence database search strategy for bottom-up and top-down proteomic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing UV Exposure for Photo-Lysine Activation
Welcome to the technical support center for photo-lysine activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing ultraviolet (UV) exposure time and troubleshooting common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
This compound is a photo-reactive amino acid analog that incorporates a diazirine functional group. This diazirine moiety is chemically inert in the dark but can be activated by UV light. Upon exposure to a specific wavelength of UV light, the diazirine ring loses nitrogen gas and forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, enabling the "capture" of protein-protein or protein-small molecule interactions.
Q2: What is the optimal UV wavelength for activating this compound?
The diazirine group in this compound is most efficiently activated by long-wave UV light, typically in the range of 330-370 nm.[1][2] The optimal wavelength for activation is generally considered to be around 345-355 nm.[3][4] It is crucial to use a UV source that emits in this range to maximize activation efficiency while minimizing potential damage to proteins and cells that can occur with shorter UV wavelengths (e.g., 254 nm).[1]
Q3: How do I determine the optimal UV exposure time?
The optimal UV exposure time is a critical parameter that needs to be empirically determined for each experimental setup. It is dependent on several factors, including the intensity of the UV lamp, the distance of the sample from the lamp, and the specific biological system being studied. A good starting point is to perform a time-course experiment, irradiating samples for various durations (e.g., 1 to 15 minutes) to find the time point that yields the highest cross-linking efficiency with the lowest background.
Q4: What is the recommended UV energy dose for this compound activation?
The total UV energy dose, measured in Joules per square centimeter (J/cm²), is the most critical parameter for consistent and reproducible photo-activation. Unfortunately, a universal optimal energy dose for all this compound experiments cannot be provided as it is highly dependent on the specific experimental conditions. It is recommended to calibrate your UV source and determine the optimal energy dose for your system by titrating the exposure time and measuring the cross-linking efficiency.
Q5: Can I perform this compound cross-linking in living cells?
Yes, this compound can be metabolically incorporated into proteins in living cells, allowing for in-vivo cross-linking studies. For live-cell experiments, it is particularly important to optimize the UV exposure to minimize cytotoxicity. Shorter exposure times with a higher intensity lamp are often preferred. Total UV irradiation time for live cells should generally be kept under 15 minutes.[1]
Experimental Protocols
Protocol: Optimizing UV Exposure Time for this compound Activation
This protocol provides a general framework for optimizing UV exposure time. Specific parameters should be adjusted based on the experimental system and available equipment.
Materials:
-
This compound incorporated protein sample
-
UV cross-linker with a 365 nm light source
-
Appropriate reaction buffer (e.g., PBS, HEPES)
-
SDS-PAGE analysis reagents
-
Western blot analysis reagents (if applicable)
Procedure:
-
Sample Preparation: Prepare multiple identical aliquots of your this compound containing protein sample. Include a negative control sample that does not contain this compound or is not exposed to UV light.
-
UV Cross-linker Setup:
-
Turn on the UV lamp to allow it to warm up and stabilize according to the manufacturer's instructions.
-
Ensure the lamp emits at or near 365 nm.
-
Position the samples at a fixed and reproducible distance from the UV source (e.g., 3-5 cm for a 15W lamp).[1]
-
-
Time-Course Experiment:
-
Expose each aliquot to the UV light for a different amount of time. A suggested time course could be: 0 min (no UV control), 1 min, 2 min, 5 min, 10 min, and 15 min.
-
To minimize heating, consider placing the samples on ice during irradiation.[5]
-
-
Analysis of Cross-linking Efficiency:
-
After UV exposure, analyze the samples by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked complexes.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against your protein of interest.
-
-
Quantification and Optimization:
-
Quantify the intensity of the cross-linked bands and the monomeric protein band for each time point.
-
Plot the cross-linking efficiency (ratio of cross-linked protein to total protein) against the UV exposure time.
-
The optimal exposure time is the one that gives the highest cross-linking efficiency with minimal non-specific background or protein degradation.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| UV Wavelength | 330 - 370 nm | Optimal activation is typically around 345-355 nm.[3][4] Avoid wavelengths below 300 nm to minimize protein and DNA damage.[1] |
| UV Lamp Power | 6W - 100W | Higher wattage lamps may allow for shorter exposure times. This is highly equipment-dependent.[6] |
| Exposure Time | 1 - 15 minutes | This is a starting range and must be optimized for each specific experiment and UV source.[1] |
| Distance to Sample | 1 - 20 cm | Closer distances increase intensity but may also increase heating. A fixed distance is crucial for reproducibility.[1][4] |
| UV Energy Dose | Variable (J/cm²) | Must be empirically determined. Start with a time-course experiment to find the optimal dose for your system. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking | Insufficient UV exposure (time or intensity). | Increase UV exposure time or decrease the distance to the UV source. Consider using a more powerful lamp. Perform a time-course experiment to optimize.[3] |
| Incorrect UV wavelength. | Ensure your UV lamp emits in the 330-370 nm range. Check the lamp specifications.[3] | |
| Low incorporation of this compound. | Optimize the conditions for this compound incorporation into your protein. Verify incorporation by mass spectrometry. | |
| Quenching of the reactive carbene. | Avoid buffers containing components that can react with carbenes (e.g., Tris at high concentrations). Use buffers like PBS or HEPES. | |
| High Background/Non-specific Cross-linking | Excessive UV exposure. | Reduce the UV exposure time or energy dose. Perform a time-course experiment to find the optimal balance. |
| High concentration of the bait protein. | Reduce the concentration of the this compound containing protein to minimize random collisions and non-specific cross-linking. | |
| Presence of highly abundant, "sticky" proteins. | Include appropriate controls, such as a sample without the this compound incorporated protein, to identify non-specific interactions. Consider additional purification steps. | |
| Protein Degradation or Aggregation | Sample overheating during UV exposure. | Place the sample on ice or a cooling block during irradiation.[5] Use a UV source with a cooling fan. |
| Photodamage from inappropriate UV wavelength. | Use a long-wave UV source (330-370 nm) and avoid short-wave UV (e.g., 254 nm).[1] | |
| High protein concentration. | Optimize the protein concentration to a level that allows for efficient cross-linking without promoting aggregation. | |
| Inconsistent Results | Variable UV lamp output. | Allow the lamp to warm up and stabilize before each experiment. Regularly check the lamp's output with a UV meter. |
| Inconsistent sample placement. | Use a fixed sample holder to ensure a constant distance from the UV source for all experiments. | |
| Hydrolysis of this compound. | Store this compound and incorporated proteins properly, protected from light and moisture. Prepare fresh solutions for each experiment. |
Visualizations
Caption: Workflow for optimizing UV exposure time for this compound activation.
Caption: Mechanism of this compound activation and protein cross-linking.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Photo-lysine Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to photo-lysine toxicity that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic amino acid analog of L-lysine that contains a photo-activatable diazirine ring.[1][2] It is readily incorporated into proteins by the cell's natural translational machinery in place of lysine (B10760008).[1][2][3] Upon exposure to ultraviolet (UV) light (typically around 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "crosslinking" the this compound-containing protein to its interacting partners. This technique is invaluable for studying protein-protein interactions in their native cellular environment.
Q2: Is this compound toxic to cells?
Yes, this compound can exhibit cytotoxicity, particularly at high concentrations and upon prolonged exposure. The toxicity can stem from several factors:
-
Inherent chemical toxicity: As an unnatural amino acid, high concentrations can interfere with normal cellular processes.
-
Metabolic stress: The incorporation of this compound can potentially disrupt normal lysine metabolism and protein synthesis.
-
UV-induced damage: The UV light required for photo-activation is a known inducer of cellular stress, DNA damage, and apoptosis.[4][5][6]
-
Reactive carbene toxicity: The highly reactive carbene generated upon photo-activation can react non-specifically with other cellular components, leading to damage.
Q3: What are the visible signs of this compound toxicity in cell culture?
Common signs of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding up, detachment from the culture surface, and membrane blebbing.
-
Increased number of floating, dead cells in the culture medium.
-
Induction of apoptosis or necrosis.
Q4: How can I minimize this compound toxicity in my experiments?
Minimizing toxicity is crucial for obtaining reliable experimental results. Key strategies include:
-
Optimizing this compound concentration: Use the lowest effective concentration of this compound required for sufficient incorporation and crosslinking.
-
Titrating UV exposure: Minimize the duration and intensity of UV irradiation to the minimum required for efficient crosslinking.
-
Using appropriate controls: Include control groups with no this compound, and with this compound but no UV exposure, to distinguish between chemical toxicity and phototoxicity.
-
Maintaining healthy cell cultures: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High cell death after adding this compound (before UV exposure) | The concentration of this compound is too high, causing chemical toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and gradually increase it. |
| Cells are sensitive to lysine-deficient media used for incorporation. | Gradually adapt the cells to the lysine-deficient medium over several passages before the experiment. | |
| Significant cell death after UV irradiation | UV dose (intensity x time) is too high, causing phototoxicity and DNA damage. | Optimize the UV exposure. Reduce the irradiation time or the intensity of the UV lamp. Ensure the UV wavelength is appropriate for diazirine activation (~365 nm) and not shorter, more damaging wavelengths. |
| The combination of this compound and UV light is synergistically toxic. | Re-evaluate the this compound concentration in combination with a lower UV dose. | |
| Poor crosslinking efficiency with low cell toxicity | This compound concentration is too low for sufficient incorporation. | Gradually increase the this compound concentration while monitoring for signs of toxicity. |
| UV exposure is insufficient for efficient activation. | Increase the UV irradiation time or intensity incrementally. Ensure the light source is properly calibrated and positioned. | |
| Inconsistent results between experiments | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in a consistent growth phase for each experiment. |
| Inconsistent this compound incubation time or UV exposure. | Strictly adhere to a standardized protocol for all experimental replicates. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
Lysine-free culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO or other solubilizing agent[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in lysine-free medium. It is advisable to also include a control with regular lysine-containing medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a "no-cell" control for background measurement.
-
Incubate the plate for the desired duration of this compound incorporation (e.g., 12-24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[7]
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mixing thoroughly.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Illustrative Quantitative Data (Example)
| This compound Conc. (mM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 0.2 | 95 ± 4.8 |
| 0.5 | 85 ± 6.2 |
| 1.0 | 60 ± 7.3 |
| 2.0 | 35 ± 5.9 |
Note: This is example data. The optimal concentration will vary depending on the cell line.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[10][11][12]
Materials:
-
Cells treated with this compound and/or UV light
-
Control (untreated) cells
-
Cell lysis buffer
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)[10]
-
Fluorometer or fluorescence plate reader
Procedure:
-
Culture and treat cells with the desired concentrations of this compound and UV exposure.
-
Harvest both treated and control cells and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well and incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[10]
-
Quantify the increase in fluorescence as an indicator of caspase-3 activity.
Illustrative Quantitative Data (Example)
| Treatment | Relative Caspase-3 Activity (Fold Change) |
| Control | 1.0 |
| This compound (1 mM) | 1.5 |
| UV only (1 J/cm²) | 3.2 |
| This compound (1 mM) + UV (1 J/cm²) | 5.8 |
Note: This is example data and will vary based on experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV Radiation in DNA Damage and Repair Involving DNA-Photolyases and Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Assay [protocols.io]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enrichment Strategies for Photo-Lysine Labeled Peptides
Welcome to the technical support center for the enrichment of photo-lysine labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for studying protein-protein interactions?
This compound is a synthetic amino acid analog that contains a photo-activatable diazirine ring.[1] It can be metabolically incorporated into proteins in place of natural lysine (B10760008) during protein synthesis in living cells.[1][2] Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which then covalently crosslinks with nearby interacting molecules, including proteins.[3] This process effectively "captures" transient and weak protein-protein interactions, allowing for their subsequent enrichment and identification by mass spectrometry.
Q2: What are the common enrichment strategies for this compound labeled peptides?
The most common strategy for enriching this compound labeled and crosslinked protein complexes is affinity purification. This typically involves a "tag" that is incorporated into the experimental design. A widely used method is the biotin-streptavidin system.[4] In this approach, a biotin (B1667282) tag is attached to the bait protein or a bio-orthogonal handle on the this compound itself. After crosslinking and cell lysis, the biotinylated protein complexes are captured using streptavidin-coated beads.[4] Alternative strategies include using other affinity tags like FLAG or HA tags, or employing photo-cleavable crosslinkers that facilitate release from the affinity matrix.[5][6]
Q3: How can I confirm the successful incorporation of this compound into my proteins?
Successful incorporation can be indirectly assessed by Western blot analysis. If the bait protein is tagged (e.g., with FLAG or HA), a band shift corresponding to the crosslinked complex can sometimes be observed after UV irradiation. A more direct, though more complex, method is mass spectrometry analysis of the purified bait protein to detect the mass shift corresponding to this compound incorporation.
Q4: What are the critical parameters to optimize for efficient UV crosslinking?
The efficiency of UV crosslinking is influenced by several factors:
-
UV Wavelength and Dose: Long-wave UV light (typically 350-365 nm) is used to activate the diazirine group.[7] The optimal energy dose needs to be determined empirically for each experimental setup to maximize crosslinking while minimizing cellular damage.
-
Irradiation Time: Shorter irradiation times are generally preferred to minimize potential artifacts and cell damage.
-
Distance from UV Source: The distance between the UV lamp and the cells will affect the intensity of the irradiation. This should be kept consistent across experiments.
-
Cellular State: The physiological state of the cells can influence protein interactions. It's crucial to perform crosslinking under conditions that are relevant to the biological question being investigated.
Troubleshooting Guides
Low Yield of Enriched Peptides
Problem: After the enrichment procedure, the yield of the target peptide-protein complexes is low, as determined by Western blot or mass spectrometry.
| Possible Cause | Suggested Solution |
| Inefficient this compound Incorporation | Ensure the correct concentration of this compound is used in lysine-free media. Optimize the incubation time to allow for sufficient protein turnover and incorporation. |
| Suboptimal UV Crosslinking | Empirically determine the optimal UV energy dose and irradiation time. Ensure the UV lamp is functioning correctly and is at a consistent distance from the samples. |
| Inefficient Cell Lysis | Use a lysis buffer compatible with both maintaining protein interactions and the subsequent affinity purification. Sonication or other mechanical disruption methods may be necessary to ensure complete lysis. |
| Inefficient Binding to Affinity Resin | Ensure the affinity resin (e.g., streptavidin beads) is not expired and has sufficient binding capacity. Optimize the incubation time and temperature for binding. Pre-clear the lysate with beads lacking the affinity ligand to reduce non-specific binding. |
| Loss of Peptides During Wash Steps | Use wash buffers with appropriate stringency. While stringent washes are necessary to reduce background, overly harsh conditions can disrupt the interaction of interest. |
| Inefficient Elution | Optimize the elution conditions. For biotin-streptavidin, this may involve using harsh denaturants (e.g., SDS), boiling, or on-bead digestion. If using a cleavable linker, ensure the cleavage reaction goes to completion. |
High Background of Non-Specific Proteins
Problem: The final enriched sample contains a large number of non-specifically bound proteins, which can interfere with the identification of true interaction partners.
| Possible Cause | Suggested Solution |
| Non-Specific Binding to Affinity Resin | Pre-clear the cell lysate by incubating it with beads that do not have the affinity ligand (e.g., unconjugated beads) before adding the affinity resin. Block the affinity resin with a blocking agent like BSA before adding the cell lysate. |
| Insufficiently Stringent Wash Steps | Increase the number of wash steps. Increase the salt concentration (e.g., up to 1M KCl) or include non-ionic detergents (e.g., 0.1% Tween-20) in the wash buffers to disrupt weak, non-specific interactions. A common wash series includes a high salt wash, a carbonate wash, and a urea (B33335) wash. |
| Hydrophobic Interactions with the Resin | Add a non-ionic detergent (e.g., 0.2% Tween-20) to the wash and elution buffers. |
| Contamination from Endogenous Biotinylated Proteins | If using the biotin-streptavidin system, be aware of endogenously biotinylated proteins. These can be identified by performing a control pulldown from cells not treated with the biotinylated probe. |
Experimental Protocols
Protocol 1: Metabolic Labeling with this compound and UV Crosslinking
-
Cell Culture: Culture mammalian cells in standard DMEM/RPMI medium.
-
Lysine Depletion: When cells reach 70-80% confluency, wash them twice with PBS and replace the medium with lysine-free DMEM/RPMI. Incubate for 1-2 hours to deplete endogenous lysine.
-
This compound Labeling: Supplement the lysine-free medium with this compound to a final concentration of 100-400 µM. The optimal concentration should be determined empirically. Incubate the cells for 18-24 hours to allow for incorporation into newly synthesized proteins.[8]
-
UV Crosslinking: Wash the cells twice with ice-cold PBS. Place the culture dish on ice and irradiate with 365 nm UV light. The optimal energy dose (typically 0.5-2 J/cm²) should be determined for your specific cell type and experimental setup.[9]
-
Cell Harvesting: After irradiation, scrape the cells in ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation and store at -80°C until lysis.
Protocol 2: Biotin-Streptavidin Pulldown of Crosslinked Complexes
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clearing Lysate: (Optional but recommended) Add unconjugated streptavidin beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Binding to Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the pre-cleared lysate.[10] Incubate overnight at 4°C with gentle rotation to allow for the capture of biotinylated protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is as follows (5-10 minutes per wash with rotation):
-
2x Wash with RIPA buffer.
-
1x Wash with 1 M KCl.
-
1x Wash with 0.1 M Na2CO3.
-
1x Wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
2x Wash with RIPA buffer.
-
2x Wash with PBS.
-
-
Elution: Elute the bound proteins from the beads. Common elution methods include:
-
On-bead digestion: Resuspend the beads in a digestion buffer (e.g., containing trypsin) and incubate to release the peptides for mass spectrometry analysis. This is a common method for proteomics.
-
Denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blot.
-
Visualizations
Caption: Experimental workflow for this compound labeled peptide enrichment.
Caption: Troubleshooting decision tree for enrichment issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
reducing non-specific binding in Photo-lysine pull-downs
<_ _>
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in photo-lysine pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in pull-down assays?
This compound is a photo-reactive amino acid analog that can be metabolically incorporated into cellular proteins in place of natural lysine.[1][2] It contains a diazirine group, which upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks the protein to its nearby interactors (within a short radius).[2] This process allows for the capture of both stable and transient protein-protein interactions (PPIs) that might otherwise be lost during standard affinity purification procedures.[2][3]
Q2: Why is non-specific binding a major issue in these experiments?
Non-specific binding refers to the attachment of proteins to the affinity resin, antibody, or bait protein through interactions other than the specific biological interaction being studied.[4][5] This is a significant problem because it increases the background "noise," making it difficult to distinguish true interaction partners from contaminants.[4][6] Common non-specific binders include highly abundant cellular proteins, proteins that stick to the affinity matrix (beads), or the antibody itself.[4][5]
Q3: What are the primary sources of non-specific binding in a this compound pull-down?
The main sources include:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity beads (e.g., agarose, magnetic) or the antibody via hydrophobic or charge-based interactions.[7][8]
-
Highly Abundant Proteins: Proteins like cytoskeletal components, ribosomal proteins, and heat shock proteins are so abundant in the lysate that they are often pulled down as contaminants.[4]
-
Insufficient Washing: Inadequate washing steps fail to remove proteins that are weakly bound to the beads or the bait protein complex.[9]
-
Inappropriate Lysis/Wash Buffer Composition: The choice and concentration of salts and detergents are critical. Buffers that are too mild may not effectively block non-specific interactions.[10][11]
Q4: Should I perform a pre-clearing step?
Yes, pre-clearing the cell lysate is a highly recommended, though sometimes optional, step to reduce non-specific binding.[12][13] This involves incubating the lysate with the affinity beads (without the antibody) before the immunoprecipitation.[10] This removes proteins from the lysate that would non-specifically bind to the beads themselves.[10][13]
Troubleshooting Guide
This section addresses common problems encountered during this compound pull-downs, identified by high background or the presence of known contaminants.
Q: My negative control pull-down (e.g., using beads only or a non-specific antibody) shows many protein bands. What should I do?
A: This indicates significant non-specific binding to the affinity matrix or the antibody.
1. Optimize Lysis and Wash Buffers: The stringency of your buffers is the most critical factor. The goal is to disrupt weak, non-specific interactions while preserving the specific, covalent crosslinked interactions.[9]
- Increase Salt Concentration: Gradually increase the NaCl concentration in your lysis and wash buffers (e.g., from 150 mM up to 500 mM) to disrupt ionic interactions.[7][10]
- Adjust Detergent Type and Concentration: The choice of detergent is crucial. Non-ionic detergents (e.g., NP-40, Triton X-100) are milder, while ionic detergents (e.g., SDS, deoxycholate) are more stringent.[10][12][14] Often, a combination in a RIPA-like buffer is effective.[12][15] Be aware that harsh detergents can disrupt some protein complexes, but this is less of a concern for covalently crosslinked interactors.[10]
2. Increase the Number and Duration of Wash Steps:
- Perform at least 3-5 washes after incubating the lysate with the beads.[10]
- Increase the incubation time for each wash (e.g., 5-10 minutes on a rotator at 4°C) to allow contaminants to dissociate.
3. Add Blocking Agents:
- Include blocking agents like Bovine Serum Albumin (BSA) or salmon sperm DNA in your lysis buffer to occupy non-specific binding sites on the beads.
Q: I see many common contaminants (keratins, ribosomal proteins, HSPs) in my mass spectrometry results. How can I reduce them?
A: These are classic "background" proteins. In addition to the steps above, consider the following:
1. Pre-clear the Lysate: This is a crucial step to remove proteins that bind directly to the affinity beads.[10][13]
2. Use High-Quality Reagents: Use proteomic-grade detergents, as lower-grade reagents can contain oxidizing agents and other impurities that cause artifacts.[14]
3. Filter Lysates: Before incubation, centrifuge your lysate at a high speed (e.g., >10,000 x g) and filter it through a 0.22 or 0.45 µm filter to remove cellular debris and protein aggregates that can clog the column and increase background.[7][16]
4. Optimize Elution: Instead of boiling the beads in SDS sample buffer, which is highly non-specific, consider a more specific elution method if your bait protein is tagged.[4][17] For example, using a FLAG-tagged bait protein can be eluted with a competitive FLAG peptide.[17]
Experimental Protocols & Data
Optimizing Lysis and Wash Buffer Conditions
The composition of your lysis and wash buffers is paramount for reducing background. Start with a standard buffer and systematically increase the stringency to find the optimal balance for your specific protein complex.
Table 1: Comparison of Lysis Buffer Components for Adjusting Stringency
| Component | Starting Concentration | High Stringency Concentration | Purpose & Notes |
| Tris-HCl (pH 7.4-8.0) | 50 mM | 50 mM | Maintains a stable pH. |
| NaCl | 150 mM | 300-500 mM | Disrupts non-specific ionic interactions.[7][10] |
| Non-ionic Detergent (NP-40 or Triton X-100) | 1% | 0.5 - 1% | Mildly solubilizes proteins without extensive denaturation.[10][12] |
| Ionic Detergent (Sodium Deoxycholate) | 0.1 - 0.5% | 0.5% | Increases stringency; helps disrupt membranes and aggregates.[12][15] |
| Ionic Detergent (SDS) | 0.1% | 0.1% | A harsh detergent; use with caution as it can denature proteins, but is very effective at reducing background.[12][15] |
| Protease/Phosphatase Inhibitors | 1x Cocktail | 1x Cocktail | Essential to prevent protein degradation and preserve post-translational modifications.[12][18] |
Note: The ideal buffer composition must be empirically determined for each experimental system.
Detailed Protocol: this compound Pull-Down Workflow
This protocol outlines the key steps for a this compound pull-down experiment with an emphasis on minimizing non-specific binding.
-
Metabolic Labeling: Culture mammalian cells in lysine-free DMEM supplemented with this compound. The concentration and duration should be optimized for sufficient incorporation.
-
UV Crosslinking: Wash cells with ice-cold PBS. Irradiate cells with UV light (typically 365 nm) on ice to activate the this compound and induce covalent crosslinking.[1]
-
Cell Lysis:
-
Scrape cells into an optimized, ice-cold lysis buffer (see Table 1) containing protease and phosphatase inhibitors.[18]
-
Incubate on ice to ensure complete lysis.
-
Sonicate the lysate briefly to shear nucleic acids, which can cause viscosity and non-specific interactions.[13][15]
-
Clarify the lysate by centrifugation at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13] Filter the supernatant.
-
-
Pre-Clearing (Recommended):
-
Add affinity beads (e.g., Protein A/G magnetic beads) to the clarified lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads (using a magnet or centrifugation) and transfer the supernatant (the pre-cleared lysate) to a new tube.[13]
-
-
Immunoprecipitation (IP):
-
Add the specific antibody against your bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh, pre-washed affinity beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold, high-stringency wash buffer.
-
Incubate for 5-10 minutes with rotation.
-
Repeat this wash step 3 to 5 times to thoroughly remove non-specifically bound proteins.[10]
-
-
Elution:
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for proteome-wide identification of interactors.
Visual Guides
Experimental Workflow
This diagram illustrates the key stages of a this compound pull-down experiment, highlighting where to focus efforts on reducing non-specific binding.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving issues related to high non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wp.unil.ch [wp.unil.ch]
- 5. Proteomics Core Facility | Ottawa Hospital Research Institute [ohri.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Pull-down assays [sigmaaldrich.com]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Validating Photo-Lysine Interaction Partners: A Comparative Guide to Western Blot Analysis
In the quest to unravel the intricate web of protein-protein interactions (PPIs), photo-affinity labeling using photo-lysine has emerged as a powerful tool to capture fleeting and transient interactions in a cellular context. However, the identification of these crosslinked partners is only the first step. Rigorous validation is paramount to confirm the biological relevance of these findings. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for validating this compound interaction partners, tailored for researchers, scientists, and drug development professionals.
Comparing Validation Techniques: Western Blot vs. Mass Spectrometry
While mass spectrometry (MS) is often the primary method for the initial discovery of interaction partners, Western blotting remains a crucial and widely used technique for orthogonal validation.[1][2][3] Each method presents a unique set of advantages and limitations.
| Feature | Western Blot | Mass Spectrometry (MS) |
| Primary Use | Targeted validation of specific, predetermined protein interactions. | High-throughput, unbiased discovery of a wide range of interaction partners. |
| Throughput | Low; typically analyzes one or a few proteins at a time.[1] | High; can identify hundreds to thousands of proteins in a single run. |
| Sensitivity | Generally lower sensitivity compared to modern MS techniques.[1] | High sensitivity, capable of detecting low-abundance proteins.[2][3] |
| Quantitative Capability | Semi-quantitative at best; prone to variability based on antibody affinity and signal saturation.[1] | Can be highly quantitative, especially with techniques like SILAC or iTRAQ.[4] |
| Cost | Relatively low initial setup and per-sample cost.[5] | High initial instrument cost and requires specialized expertise and maintenance.[1] |
| Confirmation | Provides confirmation of protein identity and an estimation of its size. | Provides high-confidence protein identification through peptide sequencing. |
| Antibody Dependence | Highly dependent on the availability of specific and high-quality primary antibodies.[2] | Does not require antibodies for protein identification. |
Experimental Workflows and Protocols
Successful validation hinges on meticulous experimental execution. Below are detailed protocols for the key stages of the process, from cell culture to Western blot analysis.
Experimental Workflow for this compound Crosslinking and Validation
The overall process involves incorporating this compound into cellular proteins, inducing crosslinking, isolating the protein of interest and its crosslinked partners, and finally, validating these interactions.
Caption: Workflow for validating this compound interaction partners.
Detailed Protocol: Western Blot Validation
This protocol outlines the steps for validating a putative interaction partner identified through a this compound pulldown experiment.
1. Sample Preparation from Cell Culture: [6][7]
-
Cell Lysis:
-
After photo-crosslinking and immunoprecipitation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading of samples on the gel.
-
2. SDS-PAGE and Electrotransfer:
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the putative interaction partner overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The presence of a band at the expected molecular weight of the interaction partner confirms its presence in the pulldown sample.
Logical Relationship of Validation Methods
The interplay between discovery and validation proteomics is crucial for generating high-confidence data on protein-protein interactions.
Caption: Relationship between discovery and validation techniques.
Signaling Pathway Example: Investigating a Kinase Interactome
This compound crosslinking followed by Western blot validation can be instrumental in dissecting signaling pathways. For example, identifying the substrates and regulatory partners of a specific kinase.
Caption: Validating kinase interaction partners in a signaling pathway.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. bioinformatics - Mass spectrometry versus western blotting for validation - Biology Stack Exchange [biology.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Photo-Lysine and Photo-Leucine for In Vivo Cross-Linking
For researchers, scientists, and drug development professionals seeking to capture transient or weak protein-protein interactions directly within a living system, photo-activatable amino acids have emerged as an indispensable tool. Among these, photo-lysine and photo-leucine, both featuring a diazirine moiety for UV-induced cross-linking, are popular choices. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
At the heart of both this compound and photo-leucine is the diazirine functional group, a three-membered ring containing two nitrogen atoms.[1] Upon exposure to long-wave UV light (typically around 365 nm), this ring efficiently releases nitrogen gas, generating a highly reactive carbene intermediate.[2][3] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, or O-H bonds, creating a stable covalent cross-link between the protein of interest and its interacting partners.[2][3] This "zero-length" cross-linking provides a high-resolution snapshot of protein interactions in their native cellular environment.[1][4]
Performance Comparison: this compound vs. Photo-Leucine
While both amino acids operate on the same principle, their inherent structural differences can influence their incorporation into proteins and their cross-linking efficiency. This compound, being an analog of the frequently surface-exposed and often post-translationally modified lysine (B10760008), can be particularly advantageous for capturing interactions mediated by such modifications.[5] Conversely, the hydrophobic nature of photo-leucine makes it well-suited for probing interactions within transmembrane domains or hydrophobic cores of proteins.
One study directly comparing the two found that this compound exhibited higher cross-linking efficiency than photo-leucine when investigating the interaction of chaperone proteins HSP90β and HSP60.[5] However, the choice between the two often depends on the specific biological question and the protein system under investigation.
| Feature | This compound | Photo-Leucine | References |
| Reactive Group | Diazirine | Diazirine | [1] |
| Activation | UV light (~365 nm) | UV light (~365 nm) | [2][3] |
| Reactive Intermediate | Carbene | Carbene | [2][3] |
| Cross-linking Bond Type | Covalent (C-C, C-N, C-O) | Covalent (C-C, C-N, C-O) | [2][3] |
| Cross-linking Reach | Zero-length | Zero-length | [1][4] |
| In Vivo Incorporation | Readily incorporated by native mammalian translation machinery. | Readily incorporated by native mammalian and E. coli translation machinery. | [4][5] |
| Cross-linking Efficiency | Reported to have higher efficiency for some chaperone proteins (HSP90β and HSP60). | Generally efficient, with incorporation rates of up to 34% reported in E. coli. | [5][6] |
| Primary Applications | Capturing proteins that bind to lysine post-translational modifications, identifying "readers" and "erasers" of histone modifications. | Studying protein-protein interactions in the hydrophobic core of proteins and membrane proteins. | [4][5] |
Experimental Protocols
In Vivo Photo-Cross-Linking Workflow
The general workflow for an in vivo photo-cross-linking experiment using either this compound or photo-leucine is outlined below. This process involves the metabolic incorporation of the photo-amino acid, UV irradiation to induce cross-linking, cell lysis, and subsequent analysis of the cross-linked complexes.
Caption: General workflow for in vivo photo-cross-linking experiments.
Detailed Protocol for Mammalian Cells (HEK293) with this compound
This protocol is adapted for adherent mammalian cells, such as HEK293T, and focuses on the metabolic incorporation of this compound.
-
Cell Seeding: Seed HEK293T cells in a suitable culture dish and allow them to reach 50-70% confluency.
-
Media Preparation: Prepare lysine-deficient DMEM supplemented with 10% dialyzed fetal bovine serum.
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the normal growth medium with the lysine-deficient medium.
-
Add this compound to a final concentration of 4 mM.
-
Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.
-
-
UV Cross-Linking:
-
Wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and remove the lid.
-
Irradiate the cells with a 365 nm UV lamp (e.g., a Stratalinker 2400) at a distance of 3-5 cm for 10-15 minutes.[7] Ensure even irradiation by gently rocking the plate.
-
-
Cell Lysis and Analysis:
-
Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Proceed with immunoprecipitation or other affinity purification methods to isolate the protein of interest and its cross-linked partners.
-
Analyze the captured complexes by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting proteins.
-
Detailed Protocol for E. coli (BL21) with Photo-Leucine
This protocol is designed for high-yield incorporation of photo-leucine in E. coli BL21(DE3) strains for subsequent cross-linking studies.[4]
-
Starter Culture: Inoculate a single colony of E. coli BL21(DE3) expressing the protein of interest into LB medium and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an OD600 of ~0.02 and grow at 37°C with shaking until the OD600 reaches 0.6.[4]
-
Induction and Labeling:
-
UV Cross-Linking:
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Resuspend the cell pellet in PBS and transfer to a petri dish on ice.
-
Irradiate the cells with a 365 nm UV source, such as a UV Stratalinker 2400, with an energy of 1.25 J.[4]
-
-
Lysis and Analysis:
-
Lyse the cells using sonication or other appropriate methods.
-
Purify the protein of interest (e.g., via a His-tag) and its cross-linked partners.
-
Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[4]
-
Chemical Structures and Activation Pathway
The core of both this compound and photo-leucine's functionality lies in the diazirine ring. The diagram below illustrates their chemical structures and the photo-activation pathway that leads to the formation of a reactive carbene intermediate.
Caption: Structures of this compound and Photo-Leucine and their activation.
Concluding Remarks
Both this compound and photo-leucine are powerful tools for the in vivo investigation of protein-protein interactions. The choice between them should be guided by the specific characteristics of the protein system under study. This compound may be preferable for studying interactions involving surface-exposed lysine residues and their post-translational modifications, while photo-leucine is a strong candidate for probing interactions within hydrophobic environments. Careful optimization of the labeling and UV irradiation conditions is crucial for successful and reproducible cross-linking experiments. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively implement these advanced techniques in their quest to unravel complex biological networks.
References
- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Decisive Advantage: A Comparative Guide to Photo-lysine and Traditional Cross-linkers in Protein Interaction Studies
In the intricate world of cellular biology and drug development, understanding the dynamic interplay of proteins is paramount. Chemical cross-linking has long been a cornerstone technique for elucidating these protein-protein interactions (PPIs). However, the emergence of photo-activatable amino acids, particularly Photo-lysine, has revolutionized the field by offering unprecedented control and precision. This guide provides an in-depth comparison of this compound and traditional chemical cross-linkers, supported by experimental insights, to aid researchers in selecting the optimal tool for their specific needs.
Unveiling the Mechanisms: A Tale of Two Cross-linking Strategies
Traditional chemical cross-linkers are bifunctional reagents that spontaneously react with specific functional groups on amino acid side chains, creating covalent bonds between interacting proteins.[1][2] Common examples include glutaraldehyde (B144438) and N-hydroxysuccinimide (NHS) esters, which primarily target the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[2][3]
In contrast, this compound is a synthetic amino acid analog that incorporates a photo-reactive diazirine moiety into the side chain of lysine.[4][5] This unnatural amino acid is readily incorporated into proteins by the cell's own translational machinery.[4][5] The cross-linking reaction is initiated "on-demand" by exposing the sample to a specific wavelength of UV light.[6] This triggers the diazirine group to form a highly reactive and short-lived carbene intermediate, which can then covalently bond with any nearby amino acid residue, providing a snapshot of the protein's interactions at that precise moment.[7]
Head-to-Head Comparison: this compound vs. Traditional Cross-linkers
The distinct mechanisms of action translate into significant differences in their experimental application and the quality of data they generate.
| Feature | This compound | Traditional Cross-linkers (e.g., Glutaraldehyde, NHS-esters) |
| Temporal Control | High (activated by UV light) | Low (reaction begins upon addition) |
| In Vivo Application | Highly suitable for living cells | Often limited by toxicity and cell permeability |
| Capture of Transient Interactions | Excellent | Challenging, may miss fleeting interactions |
| Target Specificity | Non-specific insertion after activation | Specific for certain functional groups (e.g., amines, sulfhydryls) |
| Potential for Artifacts | Lower, due to rapid and controlled reaction | Higher, can induce non-physiological interactions |
| Reversibility | Generally irreversible | Can be reversible with certain linkers |
The Advantages of Precision: Why this compound Excels
The primary advantage of this compound lies in its temporal control. The ability to trigger the cross-linking reaction with a pulse of light allows researchers to study dynamic cellular processes and capture fleeting or weak interactions that are often missed by traditional methods.[6][8] This is particularly crucial in drug development for identifying transient drug-target interactions.
Furthermore, the ability to incorporate this compound directly into proteins within living cells opens the door to studying PPIs in their native context, avoiding the potential artifacts introduced by cell lysis or harsh chemical treatments.[6][9] While traditional cross-linkers like formaldehyde (B43269) can be used in vivo, they often exhibit higher toxicity and less specificity.[10][11] Glutaraldehyde, another common fixative, can form polymers and lead to non-specific cross-linking, which can complicate data interpretation.[12][13]
The non-specific reactivity of the carbene generated from this compound, once activated, is also a significant benefit. While traditional cross-linkers are limited to reacting with specific amino acids that may not be present at the protein-protein interface, the carbene can react with a much broader range of residues, providing a more comprehensive map of the interaction surface.[14]
Experimental Protocols: A Glimpse into the Lab
Key Experiment 1: Photo-cross-linking with this compound in Live Cells
This protocol outlines the general steps for identifying protein-protein interactions in a cellular context using this compound.
Methodology:
-
Cell Culture and this compound Incorporation: Culture mammalian cells in a lysine-free medium supplemented with this compound to allow for its incorporation into newly synthesized proteins.[8]
-
UV Irradiation: After a desired incubation period, expose the cells to UV light (typically 365 nm) to activate the diazirine group and induce cross-linking.[15]
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.
-
Enrichment of Cross-linked Complexes: Utilize affinity purification or other chromatographic methods to enrich for the protein of interest and its cross-linked partners.
-
Proteolytic Digestion: Digest the enriched protein complexes into smaller peptides using an enzyme such as trypsin.[16]
-
Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS to identify the cross-linked peptides and map the sites of interaction.[17]
Key Experiment 2: Traditional Cross-linking of Purified Proteins with DSS
This protocol describes a typical in vitro cross-linking experiment using the NHS-ester cross-linker, disuccinimidyl suberate (B1241622) (DSS).
Methodology:
-
Protein Preparation: Prepare the purified protein samples in an amine-free buffer (e.g., PBS) at a suitable concentration.[18]
-
Cross-linker Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO to the desired stock concentration.[18]
-
Cross-linking Reaction: Add the DSS solution to the protein sample and incubate for a specific time (e.g., 30 minutes) at room temperature to allow the cross-linking reaction to proceed.[18]
-
Quenching the Reaction: Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any unreacted DSS.[18]
-
Analysis of Cross-linked Products: Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.[19]
-
Further Analysis (Optional): For identification of cross-linked sites, the bands corresponding to the cross-linked complexes can be excised from the gel, digested, and analyzed by mass spectrometry.[20]
Visualizing the Process: Workflows and Mechanisms
Caption: Workflow for this compound based protein-protein interaction mapping.
Caption: Mechanism of a traditional NHS-ester cross-linker with lysine residues.
Conclusion
This compound offers a sophisticated and powerful alternative to traditional chemical cross-linkers for the study of protein-protein interactions. Its key advantages of temporal control, suitability for in vivo studies, and ability to capture transient interactions provide researchers with a tool to investigate cellular processes with higher fidelity and precision. While traditional cross-linkers remain valuable for certain in vitro applications, the versatility and control afforded by this compound make it an indispensable technique for modern proteomics and drug discovery, enabling a deeper understanding of the complex and dynamic protein interaction networks that govern life.
References
- 1. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 12. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 20. Results for "Lysine Cross-linking" | Springer Nature Experiments [experiments.springernature.com]
A Guide to Negative Control Experiments for Photo-Lysine Studies
For Researchers, Scientists, and Drug Development Professionals
Photo-lysine, a photo-activatable amino acid analog, has emerged as a powerful tool for mapping protein-protein interactions (PPIs) within their native cellular environment. By incorporating this compound into a protein of interest, researchers can initiate covalent crosslinking to nearby interacting partners upon UV irradiation, allowing for the capture of both stable and transient interactions. However, the interpretation of data from such experiments is critically dependent on the use of appropriate negative controls to distinguish specific, light-induced interactions from non-specific binding.
This guide provides a comparative overview of essential negative control experiments for this compound studies, complete with experimental protocols, quantitative data presentation, and workflow visualizations to aid in the robust design and interpretation of your photo-crosslinking experiments.
Comparison of Key Negative Controls
Two fundamental negative controls are indispensable for validating the specificity of interactions identified in this compound crosslinking experiments: the "Minus Light" control and the use of a non-photo-reactive lysine (B10760008) analog.
| Control Type | Description | Purpose | Expected Outcome |
| Minus Light Control | The complete experimental procedure is followed, including the incorporation of this compound, but the UV irradiation step is omitted. | To identify proteins that non-specifically associate with the bait protein or the affinity purification resin in the absence of photo-crosslinking. | A significant reduction in the recovery of interacting proteins compared to the UV-irradiated sample. Proteins that are pulled down in the absence of light are considered non-specific binders. |
| Non-Photo-Reactive Lysine Analog | A lysine analog that lacks the photo-activatable diazirine group, such as Nε-Boc-lysine (BocK), is used in place of this compound. The experiment is performed with UV irradiation. | To demonstrate that the observed crosslinking is dependent on the photo-activation of the diazirine moiety of this compound and not a result of other chemical properties of the unnatural amino acid. | A substantial decrease in the yield of crosslinked products compared to the experiment using this compound. This confirms that the interactions are captured via the specific photo-activation mechanism. |
Experimental Protocols
Below are detailed methodologies for performing a this compound pull-down experiment with the inclusion of the critical negative controls.
I. General this compound Pull-Down Protocol (with UV)
This protocol outlines the primary experimental workflow for identifying protein interactions using this compound.
-
Cell Culture and this compound Incorporation:
-
Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.
-
Add this compound to the medium to allow for its incorporation into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined duration to induce photo-crosslinking.[1]
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.[2]
-
-
Immunoprecipitation/Pull-Down:
-
Incubate the cell lysate with an antibody targeting the bait protein or with affinity beads (e.g., Strep-Tactin for a Strep-tagged bait).[3]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the crosslinked protein complexes from the beads.
-
Prepare the samples for analysis by SDS-PAGE and subsequent mass spectrometry.
-
II. "Minus Light" Negative Control Protocol
This control is run in parallel with the main experiment.
-
Cell Culture and this compound Incorporation:
-
Follow the same procedure as the general protocol (Section I, step 1).
-
-
Omission of UV Crosslinking:
-
After washing the cells with ice-cold PBS, proceed directly to cell lysis without UV irradiation.
-
-
Cell Lysis, Immunoprecipitation, and Elution:
-
Follow steps 3-5 of the general protocol.
-
III. Non-Photo-Reactive Lysine Analog (Nε-Boc-lysine) Control Protocol
This control is also performed in parallel.
-
Cell Culture and Nε-Boc-lysine Incorporation:
-
Culture cells in lysine-free medium as in the general protocol.
-
Supplement the medium with Nε-Boc-lysine instead of this compound.
-
-
UV "Crosslinking":
-
Perform the UV irradiation step as described in the general protocol (Section I, step 2).
-
-
Cell Lysis, Immunoprecipitation, and Elution:
-
Follow steps 3-5 of the general protocol.
-
Quantitative Data Presentation
Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful method to compare the abundance of proteins identified in the experimental and control samples.[4][5] The data can be summarized in a table to clearly distinguish specific interactors from non-specific background proteins.
Table 1: SILAC-based Quantitative Proteomic Analysis of a this compound Pull-Down
| Protein ID | Protein Name | SILAC Ratio (this compound +UV / "Minus Light") | SILAC Ratio (this compound +UV / BocK +UV) | Interpretation |
| P12345 | Interactor A | 10.5 | 8.2 | High-confidence specific interactor |
| Q67890 | Interactor B | 8.2 | 6.5 | High-confidence specific interactor |
| R54321 | Background Protein X | 1.1 | 0.9 | Non-specific binder |
| S98765 | Background Protein Y | 0.9 | 1.2 | Non-specific binder |
Note: The SILAC ratios represent the relative abundance of a given protein in the experimental sample compared to the negative control. A high ratio indicates specific enrichment upon photo-crosslinking.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can provide a clear and intuitive understanding of the experimental design and biological context.
References
- 1. A photo-cross-linking approach to monitor folding and assembly of newly synthesized proteins in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
A Head-to-Head Comparison: Diazirine- and Benzophenone-Based Photo-Cross-Linkers for Elucidating Molecular Interactions
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two paramount classes of photo-activatable cross-linkers. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the strategic design of cross-linking studies.
In the intricate world of molecular biology and drug discovery, understanding the transient and dynamic interactions between molecules is fundamental. Photo-cross-linkers are indispensable tools that, upon activation by light, forge covalent bonds between interacting molecules, effectively "freezing" these interactions for subsequent analysis. Among the most utilized classes of photo-activatable moieties are diazirines and benzophenones. The choice between these two powerful tools can significantly impact the outcome of an experiment. This guide offers an objective comparison to inform this critical decision.
At a Glance: Key Differences and Performance Metrics
Diazirine and benzophenone-based cross-linkers operate through distinct photochemical mechanisms, leading to differences in their reactivity, specificity, and experimental handling.[1][2] Diazirines, upon irradiation with UV light (typically 340–380 nm), extrude nitrogen gas to generate highly reactive carbenes.[1] In contrast, benzophenones are activated by UV light (around 330–365 nm) to form a triplet diradical.[1] These differences in reactive intermediates translate to distinct advantages and disadvantages in various applications.
| Feature | Diazirine-Based Cross-Linkers | Benzophenone-Based Cross-Linkers |
| Photo-reactive Group | Alkyl or Aryl Diazirine | Benzophenone (B1666685) |
| Reactive Intermediate | Carbene[1][3] | Triplet Diradical[1][3] |
| Activation Wavelength | ~340–380 nm[1][4][5] | ~330–365 nm[1][6] |
| Cross-linking Efficiency | Generally lower, can be quenched by water[1] | Generally higher, less susceptible to quenching by water[1] |
| Reactivity | Highly reactive and non-specific insertion into C-H and R-H bonds[3] | Preferentially abstracts hydrogen atoms from C-H bonds[1] |
| Specificity | Can exhibit preferential labeling of acidic amino acids[7][8][9] | Labels virtually all amino acids[1] |
| Size of Photophore | Smaller, less likely to cause steric hindrance[10][11] | Bulkier, may interfere with molecular interactions[11][12] |
| Irradiation Time | Shorter irradiation times are typically sufficient[12] | Requires longer irradiation periods[1][11] |
| Off-Target Labeling | Can be less prone to non-specific labeling with shorter irradiation[12] | Longer irradiation can increase non-specific cross-linking[1][11] |
| Stability | Can be unstable for long-term studies[1] | Relatively stable[1] |
Delving into the Mechanisms and Workflow
The distinct chemistries of diazirine and benzophenone cross-linkers dictate their reaction pathways and, consequently, their experimental workflows.
Chemical Structures and Reaction Mechanisms
Caption: Reaction mechanisms of diazirine and benzophenone photo-cross-linkers.
Comparative Experimental Workflow
Caption: A simplified comparison of experimental workflows for diazirine and benzophenone cross-linking.
Experimental Protocols: A Practical Guide
The following are generalized protocols for photoaffinity labeling (PAL) experiments using diazirine- and benzophenone-based probes. Specific parameters such as probe concentration, incubation time, and irradiation conditions should be optimized for each biological system.
Protocol 1: Photoaffinity Labeling with a Diazirine-Based Probe
This protocol outlines a general procedure for identifying protein targets of a small molecule using a diazirine-containing photo-affinity probe.[10]
Materials:
-
Diazirine-containing photo-affinity probe.
-
Protein mixture (e.g., cell lysate).
-
Phosphate-buffered saline (PBS).
-
UV lamp with a bandpass filter for ~350 nm irradiation.[10]
-
Reagents for downstream analysis (e.g., click chemistry reagents, antibodies, mass spectrometry).
Methodology:
-
Probe Incubation: Incubate the diazirine-containing photo-affinity probe with the protein mixture at a predetermined concentration and time to allow for binding to the target protein(s). Perform this step in the dark to prevent premature activation of the probe.
-
UV Irradiation: Place the samples approximately 6 cm from a UV light source (e.g., 1000W Hg(Xe) lamp) equipped with a ~350 nm bandpass filter.[10] Irradiate the samples for a short duration, typically ranging from 1 to 15 minutes.[12] The optimal irradiation time depends on the lamp's power and the probe's quantum yield and should be empirically determined.[10]
-
Control Samples: Include essential controls, such as a sample protected from UV light and a sample with a photo-stable control compound, to distinguish specific photo-cross-linking from non-specific interactions.[10]
-
Downstream Analysis: Following irradiation, the covalently cross-linked protein targets can be visualized and identified. If the probe contains a reporter tag (e.g., biotin, alkyne), it can be used for enrichment via affinity purification. Subsequent identification is typically performed by mass spectrometry or Western blotting.[10]
Protocol 2: Photoaffinity Labeling with a Benzophenone-Based Probe
This protocol provides a general framework for using a benzophenone-based probe for photo-cross-linking.[13]
Materials:
-
Benzophenone-containing photo-affinity probe.
-
Protein mixture (e.g., purified protein, cell lysate).
-
Appropriate buffer system.
-
UV lamp with an output around 350-365 nm.
-
Reagents for downstream analysis.
Methodology:
-
Probe Incubation: Mix the benzophenone-based probe with the protein sample and incubate in the dark to allow for complex formation.
-
UV Irradiation: Expose the samples to a UV light source (e.g., UVP CL-1000 UV Cross-linker at 365 nm).[14] Benzophenone cross-linkers generally require longer irradiation times compared to diazirines, often ranging from 15 to 60 minutes or more.[1][11] It is crucial to perform irradiation on ice to minimize heat-induced sample degradation.[14]
-
Control Samples: As with diazirine-based experiments, include negative controls such as samples not exposed to UV and competition experiments with an excess of the unlabeled parent molecule to confirm binding specificity.
-
Downstream Analysis: After photo-cross-linking, the modified proteins can be separated by SDS-PAGE and identified using techniques like mass spectrometry or immunoblotting.
Conclusion: Making an Informed Choice
The selection between diazirine- and benzophenone-based cross-linkers is not a one-size-fits-all decision. The choice hinges on the specific biological question, the nature of the interacting molecules, and the experimental constraints.
Choose a diazirine-based cross-linker when:
-
Minimizing steric hindrance is critical due to the small size of the photophore.[10][11]
-
Shorter irradiation times are necessary to preserve the integrity of sensitive biological samples.[12]
-
Studying interactions within lipid bilayers or hydrophobic environments, as some diazirines show a preference for such environments.[8]
Opt for a benzophenone-based cross-linker when:
-
Higher cross-linking efficiency is a primary requirement.[1]
-
The interacting partner is less defined, as benzophenones tend to react more broadly with various amino acid residues.[1]
-
The bulkiness of the benzophenone group is not expected to significantly perturb the molecular interaction under investigation.
Ultimately, a thorough understanding of the distinct properties of each cross-linker class, coupled with careful experimental design and optimization, will pave the way for successful elucidation of the complex web of molecular interactions that govern biological processes.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 13. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Mass Spectrometry Data Analysis for Photo-Lysine Cross-Linking Experiments
Photo-lysine and other photo-activatable amino acids have become powerful tools for capturing protein-protein interactions (PPIs) directly within their native cellular environment. By incorporating these unnatural amino acids into proteins, researchers can use UV light to covalently trap interacting partners, providing a snapshot of the cellular interactome. Cross-linking mass spectrometry (XL-MS) is the primary technique used to identify these captured interactions. However, the resulting chimeric spectra of two cross-linked peptides pose a significant bioinformatic challenge.
This guide provides a comparative overview of common software solutions for analyzing XL-MS data, particularly from this compound experiments. It includes a summary of their performance, a detailed experimental protocol, and visualizations to clarify complex workflows and pathways.
General Workflow for this compound XL-MS
The process of identifying protein interactions using this compound involves several critical stages, from sample preparation to computational analysis.[1][2][3] The complexity of the data requires a specialized workflow that differs significantly from standard proteomics analysis. The overall process begins with the in-vivo incorporation of the photo-activatable amino acid, followed by UV-induced cross-linking, protein digestion, and finally, sophisticated analysis by a high-resolution mass spectrometer.[1][2] The resulting data is then processed by specialized software designed to identify the unique spectral signatures of cross-linked peptides.[1][2]
Comparison of XL-MS Data Analysis Software
Choosing the right software is critical for extracting meaningful results from complex XL-MS datasets. The search space for cross-linked peptides is exponentially larger than for linear peptides, requiring efficient and accurate algorithms.[4] Software platforms vary in their underlying search strategies, user-friendliness, and integration with other proteomics tools.
Below is a comparison of several commonly used software packages for XL-MS data analysis. While this compound creates non-cleavable cross-links, many of these tools also support the analysis of MS-cleavable cross-linkers, which can simplify data analysis.[5][6]
| Software | Key Features | Integration | User Interface | Availability |
| MaxLynx | Integrated into the widely used MaxQuant environment.[7] Supports both non-cleavable and MS-cleavable linkers and ion-mobility data.[7][8][9] Uses the Andromeda search engine.[8][10] | MaxQuant | GUI (Windows), CLI (Linux) | Free |
| MeroX | Specialized for MS-cleavable linkers (e.g., DSBU, DSSO) but also has a mode for non-cleavable linkers.[1][5][11] Features a user-friendly interface with spectrum visualization.[1][2] | Standalone | GUI | Free |
| pLink 2 | A high-speed search engine designed for proteome-scale analysis.[12] Employs a two-stage open search strategy for efficiency and sensitivity.[12] | Standalone | GUI, CLI | Free |
| XlinkX | Integrated into Thermo Fisher's Proteome Discoverer platform.[13] Supports various linker types and provides advanced FDR control and visualization options.[13] | Proteome Discoverer | GUI | Commercial |
| xiSEARCH | Part of the xi software suite. Known for yielding a high number of interactions in comparative studies.[1][2] | Standalone / Web-based | GUI, CLI | Free |
Quantitative Performance Comparison
Performance metrics are crucial for selecting a search algorithm. The number of identified cross-linked peptide-spectrum matches (CSMs) and the time required for analysis are key considerations. The following table summarizes performance data synthesized from a comparative study using a bacterial membrane protein complex dataset.[1][2]
| Software | Identified Inter-protein Interactions | Relative Processing Time | Key Observation |
| xiSEARCH | 311 (Highest) | Long (~40 min) | Yielded the most interactions in the studied dataset.[1][2] |
| MeroX | 104 (Intermediate) | Shortest (<1 min) | Fastest analysis time with a user-friendly interface for verification.[1][2] |
| MaxLynx | 57 (Lowest) | Longest (~50 min) | Yielded the fewest interactions in this specific comparison.[1][2] Failed during analysis of non-cleavable BS3 linker data in one study.[1][2] |
Note: Performance can vary significantly based on the dataset, cross-linker, mass spectrometer, and search parameters used. A systematic evaluation showed pLink 2 outperforms many other methods in both precision and sensitivity, especially at the proteome scale.[12]
Detailed Experimental Protocol: this compound XL-MS
This protocol provides a representative workflow for identifying PPIs in mammalian cells using a site-specifically incorporated photo-cross-linker.[14]
1. Cell Culture and this compound Incorporation
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
For SILAC-based quantitative experiments, culture cells in "light" (standard L-Arginine and L-Lysine) or "heavy" (¹³C₆,¹⁵N₄-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine) media for at least five doublings.[15]
-
Replace the medium with lysine-free medium containing this compound (e.g., DiZPK) for 12-24 hours to allow for incorporation into newly synthesized proteins.[14]
2. In-Vivo Photo-Cross-linking
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the this compound and induce cross-linking.
3. Protein Extraction and Digestion
-
Lyse the cells in a buffer containing urea (B33335) (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to denature proteins.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution digestion. First, dilute the urea concentration to 2 M and digest with Lys-C. Further dilute to 1 M urea and digest with trypsin overnight at 37°C.[16]
4. Enrichment of Cross-linked Peptides
-
Acidify the peptide solution with formic acid to stop digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
To enrich for larger, cross-linked peptides, perform size-exclusion chromatography (SEC).[16] Collect fractions corresponding to higher molecular weight species.
5. LC-MS/MS Analysis
-
Analyze the enriched peptide fractions using a high-resolution Orbitrap mass spectrometer.
-
Use a suitable HPLC gradient to separate peptides over a long column (e.g., 15 cm). A typical gradient might run from 10-45% solvent B (acetonitrile, 0.1% formic acid) over 45-90 minutes.[14]
-
Configure the mass spectrometer to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS).
6. Data Analysis using MaxLynx
-
Launch MaxQuant and load the raw mass spectrometry files.
-
In the "Group-specific parameters," under "Type," select "Crosslink."
-
Define the cross-linker. For this compound, this is a "non-cleavable" linker. Specify the cross-linker mass and the reactive amino acids (Lysine and any amino acid).
-
Specify the FASTA database containing the protein sequences of the organism.
-
Set appropriate parameters for enzyme (Trypsin/P), variable modifications (e.g., Oxidation (M)), and fixed modifications (e.g., Carbamidomethyl (C)).
-
Ensure the False Discovery Rate (FDR) is set to 1% at both the peptide and protein levels.
-
Start the analysis. MaxLynx will process the data as part of the MaxQuant workflow, generating a list of identified cross-linked peptide pairs.[8][17]
Visualizing XL-MS Data in a Biological Context
The ultimate goal of an XL-MS experiment is to understand protein function and cellular organization. The identified cross-links serve as distance constraints that can be mapped onto known or predicted protein structures.[18] They can also be used to construct or validate protein interaction networks within signaling pathways.
The diagram below illustrates a hypothetical signaling pathway where XL-MS data could reveal key interactions. For example, identifying a cross-link between a Receptor Tyrosine Kinase (RTK) and an Adaptor Protein would provide direct evidence of their interaction upon ligand binding.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Collection - Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - Analytical Chemistry - Figshare [figshare.com]
- 11. peterslab.org [peterslab.org]
- 12. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating PTM-Dependent Interactions: A Guide to Photo-Lysine Alternatives
For researchers, scientists, and drug development professionals studying the intricate web of protein interactions governed by post-translational modifications (PTMs), the ability to capture these fleeting moments is paramount. While photo-lysine has been a valuable tool, a growing arsenal (B13267) of alternative techniques offers enhanced specificity, efficiency, and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.
I. Comparative Analysis of this compound Alternatives
The selection of a crosslinking or proximity labeling method depends on various factors, including the nature of the interacting proteins, the type of PTM, and the experimental system. Below is a comparative overview of key alternatives to this compound.
Genetically Encoded Photo-Crosslinkers
These unnatural amino acids are incorporated site-specifically into a protein of interest, offering high spatial resolution for capturing interacting partners upon photoactivation.
| Feature | p-Benzoyl-L-phenylalanine (pBpa) | p-Azido-L-phenylalanine (pAzF) | Diazirine-containing Amino Acids (e.g., DiZPK) |
| Activation Wavelength | ~350-365 nm | ~254-300 nm | ~350-360 nm |
| Reactive Intermediate | Triplet benzophenone (B1666685) | Nitrene | Carbene |
| Reactivity | Inserts into C-H and N-H bonds. Reversible activation allows for repeated excitation until a reaction occurs.[1][2][3] | Highly reactive and short-lived nitrene, which can undergo rearrangements.[4] | Highly reactive carbene with a very short lifetime, leading to reactions within a close radius.[5] |
| Crosslinking Efficiency | Variable, can be enhanced with electron-withdrawing groups on the benzophenone ring.[2][6] | Generally lower than pBpa due to the short-lived reactive species and potential for side reactions.[4] | Can be highly efficient due to the reactivity of the carbene intermediate.[7] |
| Specificity | Relatively non-specific C-H insertion. | Prone to Wolff rearrangement, which can lead to non-crosslinking reactions.[4] | Less prone to intramolecular reactions compared to aryl azides, leading to more efficient intermolecular crosslinking. |
| Advantages | Chemically stable, less prone to side reactions with water, and can be repeatedly activated.[1][2][3] | Smaller size compared to pBpa. | Small, highly reactive warhead with a short capture radius, providing high spatial resolution. |
| Limitations | Lower quantum yield compared to others, often requiring longer irradiation times.[2] | High reactivity can lead to non-specific labeling and lower crosslinking yields. The shorter wavelength of activation can be more damaging to cells. | The high reactivity can also lead to quenching by water. |
Residue-Selective and Chemical Crosslinkers
These methods offer an alternative to the relatively non-specific insertion of photo-activated radicals, providing more defined crosslinking products that are easier to identify by mass spectrometry.
| Feature | o-Nitrobenzyl-L-lysine (o-NBAK) | Fluorosulfate-L-tyrosine (FSY) |
| Activation | Photo-activated (UV light) | Proximity-induced (no light required) |
| Reactive Intermediate | o-Nitrosobenzaldehyde | N/A (direct reaction) |
| Target Residues | Primarily Lysine[8][9] | Lysine (B10760008), Histidine, Tyrosine[10][11][12][13] |
| Reaction Mechanism | Forms a Schiff base with the primary amine of lysine. | Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[10][11][12][13] |
| Crosslinking Efficiency | Can achieve high yields with optimized irradiation.[8][9] | High efficiency in vitro and in vivo due to the proximity-enabled reaction.[10][12] |
| Specificity | High specificity for lysine residues.[8][9] | Specific for Lys, His, and Tyr, providing predictable crosslinked products.[10][11][12][13] |
| Advantages | Residue-selectivity simplifies mass spectrometry analysis. The reactive intermediate is relatively long-lived.[8][9] | Bio-orthogonal reaction that proceeds under physiological conditions without external triggers. Multi-targeting ability increases the chances of capturing an interaction.[10][11][12][13] |
| Limitations | Requires UV activation. | The requirement for a proximal Lys, His, or Tyr on the interacting partner can be a limitation. |
Proximity-Dependent Labeling (Non-Crosslinking)
These methods utilize enzymes fused to a protein of interest to generate reactive species that label nearby proteins, which are then identified by mass spectrometry. They are particularly useful for mapping interaction networks and identifying transient or weak interactions.
| Feature | BioID (Biotin Ligase) | AP-MS (Affinity Purification-Mass Spectrometry) |
| Principle | A promiscuous biotin (B1667282) ligase (BirA*) fused to a protein of interest biotinylates proximal proteins.[14][15][16][17] | A tagged protein of interest is used to pull down its interacting partners from cell lysates.[18][19][20] |
| Labeling/Capture Radius | ~10 nm[21] | N/A (captures direct and indirect binders that remain associated during purification) |
| Temporal Resolution | Low; typically requires hours of labeling to accumulate sufficient biotinylation.[15] | Captures a snapshot of interactions present at the time of cell lysis. |
| Detection of Transient Interactions | Well-suited for detecting transient and weak interactions due to the accumulation of the biotin label over time.[15][18] | Can be challenging to capture transient interactions that dissociate during the purification process.[18][19] |
| In Vivo Application | Widely used in living cells.[14][15][16][17] | Performed on cell lysates, so interactions must be stable post-lysis. |
| Advantages | Captures a history of interactions in a native cellular environment. Less biased against weak or transient interactions.[15][18] | A well-established and widely used technique for identifying protein complexes. Does not require genetic modification to introduce a labeling enzyme. |
| Limitations | Low temporal resolution. Biotinylation is proximity-based and does not guarantee direct interaction. Potential for labeling abundant, non-interacting proteins. | Can be biased towards stable, high-affinity interactions. Potential for identifying indirect interactors or contaminants.[19] |
II. Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding these techniques.
Signaling Pathway Example: PTM-Dependent Kinase-Substrate Interaction
Caption: A generic signaling cascade illustrating how an initial signal leads to a series of phosphorylation events, culminating in a PTM-dependent protein-protein interaction that triggers a cellular response.
Experimental Workflow: Genetically Encoded Photo-Crosslinking
Caption: A step-by-step workflow for identifying protein-protein interactions using a genetically encoded photo-crosslinker like pBpa.
Logical Relationship: Photo-Crosslinking vs. Proximity Labeling
Caption: A diagram illustrating the fundamental differences and suitable applications of photo-crosslinking versus proximity labeling for studying protein-protein interactions.
III. Experimental Protocols
A. Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) and Photo-Crosslinking in Mammalian Cells
This protocol is adapted from established methods for incorporating unnatural amino acids into proteins in mammalian cells.[22][23][24]
1. Plasmid Construction:
- Subclone the gene of interest (your "bait" protein) into a mammalian expression vector containing a C-terminal tag (e.g., FLAG or HA) for later purification.
- Introduce an amber stop codon (TAG) at the desired site for pBpa incorporation using site-directed mutagenesis.
- Co-transfect cells with this plasmid and a second plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa (e.g., pEVOL-pBpF).
2. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T or CHO) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Transfect the cells with the two plasmids using a suitable transfection reagent (e.g., Lipofectamine).
3. pBpa Incorporation:
- 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM pBpa.
- Incubate the cells for another 24-48 hours to allow for expression of the bait protein and incorporation of pBpa.
4. In Vivo Photo-Crosslinking:
- Wash the cells with ice-cold PBS.
- Expose the cells to UV light at 365 nm for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.
5. Cell Lysis and Affinity Purification:
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Clarify the lysate by centrifugation.
- Perform immunoprecipitation using an antibody against the C-terminal tag on the bait protein.
6. Analysis:
- Elute the protein complexes and analyze them by SDS-PAGE and Western blotting to visualize the crosslinked products.
- For identification of interacting partners, perform in-gel trypsin digestion of the crosslinked bands followed by LC-MS/MS analysis.
B. Proximity-Dependent Biotinylation using BioID
This protocol outlines the general steps for a BioID experiment in mammalian cells.[14][15][16][17]
1. Plasmid Construction:
- Clone the cDNA of your protein of interest in-frame with the BirA* enzyme in a suitable mammalian expression vector. The BirA* can be fused to either the N- or C-terminus of the bait protein.
2. Generation of Stable Cell Lines:
- Transfect the BioID fusion construct into the desired mammalian cell line.
- Select for stably expressing cells using an appropriate selection marker (e.g., puromycin (B1679871) or G418).
- Verify the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence.
3. Biotin Labeling:
- Culture the stable cell line to the desired confluency.
- Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.
4. Cell Lysis:
- Wash the cells with PBS and lyse them in a lysis buffer containing protease inhibitors.
- Sonicate the lysate to shear DNA and reduce viscosity.
5. Streptavidin Affinity Purification:
- Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
6. Mass Spectrometry Analysis:
- Elute the biotinylated proteins from the beads.
- Perform in-solution or in-gel trypsin digestion.
- Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.
7. Data Analysis:
- Compare the identified proteins from the bait-BioID experiment to a negative control (e.g., cells expressing BioID alone) to identify specific proximal interactors.
IV. Conclusion
The study of PTM-dependent protein interactions is a dynamic field, and the choice of methodology is critical for success. While this compound remains a useful tool, the alternatives presented in this guide offer a range of capabilities to address specific research questions. Genetically encoded photo-crosslinkers like pBpa provide high spatiotemporal resolution for mapping direct binding interfaces. Residue-selective and chemical crosslinkers such as o-NBAK and FSY offer the advantage of producing more defined crosslinked products, simplifying their identification. For a broader view of the interaction landscape, particularly for transient interactions, proximity-dependent labeling methods like BioID are invaluable. By carefully considering the strengths and limitations of each approach, researchers can select the most appropriate tool to illuminate the complex and crucial roles of PTMs in cellular signaling and function.
References
- 1. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel photocrosslinking chemical probes utilized for high-resolution spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design and characterisation of photoactivatable and lysine reactive o -nitrobenzyl alcohol-based crosslinkers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03211C [pubs.rsc.org]
- 10. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioID: A Proximity-Dependent Labeling Approach in Proteomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mass spectrometry view of stable and transient protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A mass spectrometry view of stable and transient protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marked by association: techniques for proximity-dependent labeling of proteins in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Photo-Lysine Analogs for Enhanced Cross-Linking Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various photo-lysine analogs, offering insights into their cross-linking efficiency and application in studying protein-protein interactions. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.
Introduction to Photo-Cross-Linking with this compound Analogs
Photo-cross-linking is a powerful technique to capture transient and stable protein-protein interactions in their native cellular environment. This method utilizes photo-activatable amino acid analogs that can be incorporated into proteins and, upon activation with UV light, form covalent bonds with interacting partners. This compound analogs, in particular, are valuable tools as they mimic a natural amino acid, minimizing perturbation to protein structure and function. The efficiency of cross-linking is a critical parameter that dictates the success of these experiments. This guide evaluates several this compound analogs to inform the selection process for researchers aiming to elucidate protein interaction networks.
Comparison of this compound Analogs
The selection of a this compound analog significantly impacts the yield and specificity of cross-linking. Analogs differ primarily in their photo-activatable moiety, which determines their reactivity and cross-linking mechanism. Below is a comparison of several commonly used this compound analogs.
Quantitative Data Summary
The following table summarizes the key features and reported cross-linking efficiencies of different this compound analogs. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental conditions.
| This compound Analog | Photo-Reactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics & Reported Efficiency |
| Diazirine-based Analogs (e.g., δ-photolysine, γ-photolysine, AbK, DiAzKs) | Diazirine | ~350-365 | Carbene | Highly reactive and non-specific C-H and N-H insertion. Shorter half-life. DiAzKs showed a sevenfold increase in cross-linking efficiency compared to conventional 254 nm UV cross-linking for RNA-protein interactions[1]. δ-photolysine is suggested to have higher efficiency than γ-photolysine due to the diazirine's proximity to the side chain terminus[2]. |
| mPyTK | 2-aryl-5-carboxytetrazole (ACT) | ~300-310 | Nitrile Imine | Exhibits higher cross-linking efficiency than diazirine-based analogs[3]. The reactive intermediate has a longer half-life, potentially increasing the cross-linking yield. |
| o-NBAK | o-nitrobenzyl alcohol (o-NBA) | ~365 | Aryl-nitroso | Reacts specifically with lysine (B10760008) residues. The reactive intermediate has a relatively long half-life of about 30 minutes, which can lead to high cross-linking yields[4]. |
Experimental Protocols
Accurate evaluation of cross-linking efficiency is paramount. The following are detailed protocols for key experiments used to quantify and analyze protein cross-linking.
Protocol 1: Quantification of Cross-Linking Efficiency using SDS-PAGE and Densitometry
This protocol allows for the relative quantification of cross-linked products.
1. Sample Preparation: a. Incorporate the this compound analog into the protein of interest. b. Induce protein expression and purify the protein or prepare cell lysates. c. As a negative control, prepare a sample without UV irradiation.
2. Photo-Cross-Linking: a. Aliquot the protein sample into UV-transparent tubes. b. Irradiate the samples with the appropriate wavelength and duration of UV light (e.g., 365 nm for 5-15 minutes on ice)[4].
3. SDS-PAGE: a. Mix the irradiated and control samples with SDS-PAGE loading buffer. b. Load the samples onto a polyacrylamide gel. Include a protein ladder for molecular weight estimation. c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Staining and Imaging: a. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain). b. Destain the gel until the protein bands are clearly visible against a clear background. c. Image the gel using a gel documentation system, ensuring the image is not saturated. Save the image in a high-resolution format like TIFF[5].
5. Densitometry Analysis: a. Open the gel image in an image analysis software (e.g., ImageJ/Fiji)[6]. b. Use the software's tools to define the lanes and measure the intensity of the bands corresponding to the monomeric (non-cross-linked) and cross-linked protein species. c. Calculate the cross-linking efficiency as the ratio of the density of the cross-linked band(s) to the total density of all protein bands in that lane.
Protocol 2: Identification of Cross-Linked Peptides by LC-MS/MS
This protocol enables the identification of specific cross-linked residues and interaction sites.
1. In-gel Digestion: a. Following SDS-PAGE, excise the bands corresponding to the cross-linked protein complexes. b. Destain the gel pieces and dehydrate them with acetonitrile (B52724). c. Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. d. Digest the proteins overnight with a protease such as trypsin.
2. Peptide Extraction and Desalting: a. Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. b. Pool the extracts and dry them in a vacuum centrifuge. c. Desalt the peptides using a C18 StageTip or equivalent.
3. LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid). b. Inject the peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)[7][8][9]. c. Separate the peptides using a reverse-phase column with a gradient of increasing acetonitrile concentration. d. Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
4. Data Analysis: a. Use specialized software (e.g., MeroX, pLink, or similar) to search the acquired MS/MS spectra against a protein sequence database containing the sequences of the expected interacting proteins[10]. b. The software will identify the cross-linked peptides based on their specific fragmentation patterns and mass shifts. c. Validate the identified cross-linked peptides to confirm the protein-protein interaction and pinpoint the specific residues involved.
Visualizations
The following diagrams illustrate key concepts and workflows related to photo-cross-linking experiments.
References
- 1. A protocol for recombinant protein quantification by densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Photo-Lysine: A Procedural Guide
For researchers at the forefront of drug development and scientific discovery, the responsible management of laboratory chemicals is paramount. Photo-lysine, a photo-reactive amino acid integral to studying protein interactions, requires specific handling and disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety practices.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and current safety information. In the absence of a specific SDS for this compound, the following general precautions for handling photo-reactive and lysine-based compounds should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Respiratory Protection: In case of dust generation, a dust respirator is recommended.[4][5]
-
Body Protection: A lab coat or other protective clothing should be worn.
Spill Management:
In the event of a spill, immediately alert personnel in the vicinity.[4] For dry spills, avoid generating dust.[4][5] Carefully sweep or vacuum the material into a sealed, labeled container for disposal. For wet spills, absorb the material with an inert substance and place it in a suitable container. Following cleanup, decontaminate the area with a suitable solvent and wash the area with copious amounts of water.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Characterization: Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the appropriate disposal stream.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Containerization: Place this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound waste") and any known hazard information.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for a comprehensive understanding and risk assessment.
| Property | Value |
| Molecular Formula | C₆H₁₂N₄O₂ |
| Molecular Weight | 172.19 g/mol [6] |
| Appearance | White to light yellow powder[5] |
| Storage Temperature | 2-8°C[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
